4-Chloro-8-(trifluoromethyl)quinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
4-chloro-8-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N/c11-8-4-5-15-9-6(8)2-1-3-7(9)10(12,13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINGICLAECZKAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178467 | |
| Record name | 4-Chloro-8-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23779-97-7 | |
| Record name | 4-Chloro-8-(trifluoromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23779-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-8-(trifluoromethyl)quinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023779977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-8-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-8-(trifluoromethyl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.695 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLORO-8-(TRIFLUOROMETHYL)QUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RP9B5YHT9M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-chloro-8-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-chloro-8-(trifluoromethyl)quinoline is a key heterocyclic building block in medicinal chemistry and materials science. Its trifluoromethyl and chloro substituents provide unique electronic properties and synthetic handles for further functionalization, making it a valuable precursor for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations.
Synthetic Pathways
Two principal synthetic routes for the preparation of this compound have been established: a multi-step synthesis commencing with the Gould-Jacobs reaction and a more direct two-step process.
Route 1: Multi-step Synthesis via Gould-Jacobs Reaction
This classic approach involves the construction of the quinoline core from 2-(trifluoromethyl)aniline and a malonic ester derivative, followed by several functional group manipulations. The key intermediate in this pathway is 8-(trifluoromethyl)quinolin-4-ol.
A detailed five-step synthesis involves the condensation of o-trifluoromethyl-aniline with ethyl ethoxymethylene malonate.[1] The resulting product is cyclized to form 3-carbethoxy-4-hydroxy-8-trifluoromethyl-quinoline, which is then saponified to the corresponding carboxylic acid.[1] Subsequent reaction with phosphorus oxychloride yields the desired this compound.[1]
A generalized workflow for a similar synthesis of a related compound starts with 3-(trifluoromethyl)aniline and a malonic acid derivative to form a quinoline-4-one intermediate, which is then chlorinated using phosphorus oxychloride (POCl₃) to give the final product.[2]
Experimental Protocols
Route 1: Multi-step Synthesis from 2-(Trifluoromethyl)aniline (Adapted from a similar synthesis)
This protocol is adapted from the synthesis of the isomeric 4-chloro-7-(trifluoromethyl)quinoline and is directly applicable by substituting 2-(trifluoromethyl)aniline as the starting material.
Step 1: Synthesis of Diethyl {[(2-(trifluoromethyl)phenyl)amino]methylene}malonate
-
In a round-bottom flask, combine 2-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq).
-
Heat the mixture at 120-130°C for approximately four hours.
-
Cool the reaction mixture to room temperature.
-
Add petroleum ether and stir the resulting solid for 15 minutes.
-
Collect the product by filtration.
Step 2: Synthesis of Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate
-
In a separate flask equipped with a reflux condenser, heat diphenyl ether to 250°C.
-
Slowly add the product from Step 1 to the hot diphenyl ether.
-
Maintain the temperature at 250°C and reflux for 30-60 minutes, during which the product will precipitate.
-
Allow the mixture to cool to room temperature, then add hexane to dilute the mixture.
-
Collect the solid product by vacuum filtration, wash with hexane, and dry under vacuum.
Step 3: Synthesis of 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
-
Suspend the ethyl ester from Step 2 in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux with stirring until the solid has completely dissolved (typically 1-2 hours).
-
Cool the reaction mixture to room temperature.
-
Acidify the solution to a pH of approximately 2-3 with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
Step 4: Synthesis of 8-(Trifluoromethyl)quinolin-4-ol
-
Heat the carboxylic acid from Step 3 in diphenyl ether to 250-260°C until carbon dioxide evolution ceases.
-
The product will precipitate from the hot solution.
-
Allow the mixture to cool and collect the product by filtration.
Step 5: Synthesis of this compound
-
Carefully add 8-(trifluoromethyl)quinolin-4-ol (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) with stirring.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the product precipitates.
-
Collect the crude product by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Route 2: Direct Two-Step Synthesis
A more direct and efficient synthesis has been reported, yielding the target compound in high purity.[1]
Step A: Synthesis of β-[o-(Trifluoromethyl)anilino]propanoic acid
-
To 500 g of o-trifluoromethylaniline at 20-25°C, add 672 g of acrylic acid with stirring under a nitrogen atmosphere.
-
Add 0.5 g of hydroquinone in the dark.
-
Heat the mixture to 75°C over one hour and maintain this temperature for 32 hours.
-
Cool the mixture to 65-70°C and rapidly add 500 ml of technical cyclohexane and 500 ml of demineralized water.
-
Reflux the mixture for 10 minutes, then slowly cool to 2-4°C and hold for one hour.
-
The resulting product is then processed for the next step.
Step B: Synthesis of this compound
-
A mixture is prepared and held at 93-95°C for about 30 minutes.
-
50 g of the product from Step A is added in fractions over 6 minutes to this mixture, which is then held at 93-95°C for another 30 minutes.
-
After cooling to 70±5°C, the mixture is added over about 30 minutes to a stirred solution of 11 g of sodium bisulfite in 875 ml of water held at 40-45°C.
-
The mixture is cooled over 30 minutes to 15-20°C to obtain a gummy suspension.
-
The product is collected by vacuum filtration, washed, and dried.
-
Crystallization from methanol yields the final product.
Data Presentation
| Synthetic Route | Starting Materials | Key Reagents | Yield | Purity | Reference |
| Route 2 | o-Trifluoromethylaniline, Acrylic Acid | Phosphorus oxychloride | ~80% (overall from β-[o-(trifluoromethyl)anilino]propanoic acid) | 98% | [1] |
Mandatory Visualizations
Caption: Multi-step synthesis of this compound.
Caption: Direct two-step synthesis of this compound.
References
An In-depth Technical Guide to 4-chloro-8-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-chloro-8-(trifluoromethyl)quinoline is a synthetic heterocyclic compound that has garnered significant attention in medicinal chemistry and drug development. Its quinoline core, substituted with a reactive chlorine atom at the 4-position and an electron-withdrawing trifluoromethyl group at the 8-position, makes it a versatile building block for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role as a precursor in the development of novel therapeutics.
Chemical and Physical Properties
The physicochemical properties of this compound are crucial for its handling, reaction optimization, and formulation development. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 23779-97-7 | [1][2] |
| Molecular Formula | C₁₀H₅ClF₃N | [1] |
| Molecular Weight | 231.6 g/mol | [1] |
| Melting Point | 80-82 °C (lit.) | [1] |
| Boiling Point | 265.5 ± 35.0 °C (Predicted) | [3] |
| Density | 1.427 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Low solubility in water. Soluble in chloroform (for the related 4-chloro-7-(trifluoromethyl)quinoline: 25 mg/mL). Polyhalo-8-quinolinols with chlorine at position 4 have been noted to be unstable in DMSO and DMF. | [1][3][4][5] |
| Appearance | White to light yellow powder/crystal | [6] |
Synthesis and Reactivity
The synthesis of this compound is a multi-step process, with a patented method providing a detailed experimental protocol. The reactivity of this compound is primarily centered around the nucleophilic substitution of the chlorine atom at the 4-position, enabling the introduction of various functional groups.
Experimental Protocol: Synthesis of this compound
A documented two-step process starting from o-trifluoromethylaniline offers a high-yield synthesis.[7]
Step A: Synthesis of β-(o-trifluoromethylanilino)-propanoic acid
-
To 500 g of o-trifluoromethylaniline, add 672 g of acrylic acid at 20-25 °C with stirring under a nitrogen atmosphere.
-
Add 0.5 g of hydroquinone to the mixture in the dark.
-
Heat the mixture to 75 °C over one hour and maintain this temperature for 32 hours.
-
Cool the mixture to 65-70 °C and rapidly add 500 ml of technical cyclohexane and 500 ml of demineralized water.
-
Reflux the mixture for 10 minutes, then slowly cool to 2-4 °C and hold for one hour.
-
The resulting product, β-(o-trifluoromethylanilino)-propanoic acid, is used in the next step.
Step B: Synthesis of this compound
-
A mixture is prepared and held at 93-95 °C for about 30 minutes.
-
50 g of the product from Step A is added in fractions to this mixture over 6 minutes.
-
The mixture is then held at 93-95 °C for an additional 30 minutes.
-
After cooling to 70±5 °C, the mixture is added over about 30 minutes to a stirred solution of 11 g of sodium bisulfite in 875 ml of water held at 40-45 °C.
-
The mixture is cooled over 30 minutes to 15-20 °C to obtain a gummy suspension.
-
The suspension is vacuum filtered, washed, and dried.
-
The crude product is crystallized from methanol to yield this compound with 98% purity.[7]
General Reactivity: Nucleophilic Substitution
The chlorine atom at the 4-position of the quinoline ring is a good leaving group, making the compound susceptible to nucleophilic substitution. This allows for the introduction of various amines, anilines, and other nucleophiles to generate a diverse library of derivatives.[8]
A general workflow for this reaction is depicted below:
Caption: Generalized workflow for nucleophilic substitution reactions.
Applications in Drug Discovery and Development
This compound serves as a crucial starting material for the synthesis of compounds with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antiparasitic agents.
CRTh2 Receptor Antagonists for Inflammatory Diseases
This quinoline derivative is utilized as a reagent in the discovery of potent antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2), also known as DP2.[1] CRTh2 is a G-protein coupled receptor involved in the inflammatory cascade of allergic diseases such as asthma and allergic rhinitis.
Anticancer Agents
Derivatives of this compound have shown promise as anticancer agents, often functioning as kinase inhibitors. The trifluoromethyl group can enhance metabolic stability and lipophilicity, improving the pharmacological properties of the final compounds.[8] Several signaling pathways have been identified as targets for quinoline-based anticancer drugs.
Caption: Potential anticancer signaling pathways targeted by quinoline derivatives.
Antiparasitic Agents
The 4-aminoquinoline scaffold, readily accessible from this compound, is a well-established pharmacophore in the development of antiparasitic drugs, particularly for malaria.[8] A novel mechanism of action for some quinoline derivatives involves the inhibition of the Plasmodium falciparum translation elongation factor 2 (PfeEF2), which is essential for protein synthesis in the parasite.[9][10][11][12]
Caption: Antimalarial mechanism of action via inhibition of PfeEF2.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear protective gloves, clothing, and eye protection. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a compound of significant interest to the scientific and drug development communities. Its versatile chemistry allows for the creation of diverse molecular libraries for screening against various therapeutic targets. The insights into its application in developing novel anti-inflammatory, anticancer, and antiparasitic agents underscore its importance as a key building block in medicinal chemistry. Further research into the specific mechanisms of action of its derivatives will undoubtedly pave the way for the development of next-generation therapeutics.
References
- 1. This compound | 23779-97-7 [chemicalbook.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 4-氯-7-(三氟甲基)喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. research.library.fordham.edu [research.library.fordham.edu]
- 6. researchgate.net [researchgate.net]
- 7. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Exploring a Tetrahydroquinoline Antimalarial Hit from the Medicines for Malaria Pathogen Box and Identification of its Mode of Resistance as PfeEF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. malariaworld.org [malariaworld.org]
- 12. Exploring a Tetrahydroquinoline Antimalarial Hit from the Medicines for Malaria Pathogen Box and Identification of its Mode of Resistance as PfeEF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 4-chloro-8-(trifluoromethyl)quinoline
CAS Number: 23779-97-7
This technical guide provides an in-depth overview of 4-chloro-8-(trifluoromethyl)quinoline, a key building block in medicinal chemistry and drug discovery. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis, applications, and its role in the development of novel therapeutics.
Chemical and Physical Properties
This compound is a solid, crystalline compound. Its key physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases. The trifluoromethyl group at the 8-position significantly influences the molecule's electronic properties, metabolic stability, and lipophilicity, making it an attractive scaffold for drug design.[1][2]
| Property | Value | Source(s) |
| CAS Number | 23779-97-7 | [3][4][5][6] |
| Molecular Formula | C₁₀H₅ClF₃N | [5][6] |
| Molecular Weight | 231.61 g/mol | [6] |
| Melting Point | 78 - 82 °C | [4][6] |
| Boiling Point (Predicted) | 265.5 ± 35.0 °C at 760 mmHg | |
| Density (Predicted) | 1.427 ± 0.06 g/cm³ | |
| Appearance | Solid | |
| Solubility | Low solubility in water. Soluble in chloroform and methanol. | [4] |
| Hazard Identification | Irritant | [6][7] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several routes. Below are representative experimental protocols based on established synthetic methodologies for quinoline derivatives.
Synthesis via Cyclization and Chlorination of β-(o-trifluoromethylanilino)-propanoic acid
This method, adapted from patent literature, provides a direct route to the quinoline core followed by chlorination.[8]
Step A: Synthesis of β-(o-trifluoromethylanilino)-propanoic acid
-
To 500 g of o-trifluoromethylaniline at 20-25 °C, add 672 g of acrylic acid with stirring under a nitrogen atmosphere.
-
Add 0.5 g of hydroquinone to the mixture in the dark.
-
Heat the mixture to 75 °C over one hour and maintain this temperature for 32 hours.
-
Cool the mixture to 65-70 °C and rapidly add 500 ml of cyclohexane and 500 ml of demineralized water.
-
Reflux the mixture for 10 minutes, then slowly cool to 2-4 °C and hold for one hour.
-
The resulting product, β-(o-trifluoromethylanilino)-propanoic acid, is used in the next step.
Step B: Cyclization and Chlorination to this compound
-
Prepare a mixture of a chlorination agent such as phosphorus oxychloride in a suitable solvent.
-
Heat the mixture to 93-95 °C for approximately 30 minutes.
-
Add 50 g of the product from Step A in portions to the heated mixture over 6 minutes.
-
Maintain the reaction mixture at 93-95 °C for an additional 30 minutes.
-
After cooling to 70 °C, add the reaction mixture over 30 minutes to a stirred solution of 11 g of sodium bisulfite in 875 ml of water held at 40-45 °C.
-
Cool the mixture to 15-20 °C to obtain a gummy suspension.
-
Collect the product by vacuum filtration, wash, and dry.
-
Crystallize the crude product from methanol to obtain this compound.
General Protocol for Nucleophilic Substitution
The primary utility of this compound is as a precursor for a wide range of 4-substituted quinoline derivatives. The chlorine atom at the 4-position is an excellent leaving group for nucleophilic aromatic substitution.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol, isopropanol, or acetonitrile.
-
Nucleophile Addition: Add the desired nucleophile (e.g., a primary or secondary amine, 1.0-1.2 equivalents). For reactions with amines, a catalytic amount of acid (e.g., concentrated HCl) can be added to facilitate the reaction.
-
Heating: Heat the reaction mixture to reflux and stir for several hours (typically 4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 4-substituted-8-(trifluoromethyl)quinoline derivative.
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of biologically active molecules for various therapeutic areas.
CRTh2 Receptor Antagonists
This compound is a key reagent in the discovery of potent antagonists for the Chemoattractant Receptor-Homologous molecule expressed on T-helper 2 cells (CRTh2), also known as the prostaglandin D2 receptor 2 (DP2).[3] CRTh2 is a G-protein coupled receptor involved in allergic inflammation, and its antagonists are investigated for the treatment of asthma, allergic rhinitis, and other inflammatory diseases.[3]
Anticancer and Antiparasitic Agents
The 4-aminoquinoline scaffold, readily accessible from this compound, is a crucial pharmacophore in the development of anticancer and antiparasitic drugs.[2] The trifluoromethyl group often enhances the metabolic stability and lipophilicity of the final compounds, which can improve their pharmacological properties.
Mandatory Visualizations
Drug Discovery Workflow
The following diagram illustrates the role of this compound as a starting material in a typical drug discovery workflow.
Caption: A generalized workflow for drug discovery using this compound.
Targeted Signaling Pathway: CRTh2 Antagonism
Derivatives of this compound are developed to antagonize the CRTh2 receptor. The diagram below outlines the CRTh2 signaling pathway, which is a target in allergic inflammation.
Caption: The CRTh2 signaling pathway targeted by antagonists derived from the title compound.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Facebook [cancer.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Therapeutic Potential of 4-Chloro-8-(Trifluoromethyl)quinoline Derivatives in Oncology
A Technical Guide for Researchers and Drug Development Professionals
The quinoline scaffold remains a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. Among these, the 4-chloro-8-(trifluoromethyl)quinoline moiety has emerged as a particularly promising pharmacophore in the development of novel anticancer agents. The strategic placement of a trifluoromethyl group at the 8-position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its interaction with biological targets. The chlorine atom at the 4-position serves as a versatile synthetic handle, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR) and optimize therapeutic efficacy. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, tailored for researchers, scientists, and drug development professionals.
Quantitative Analysis of Anticancer Activity
The antiproliferative activity of 4-substituted-8-(trifluoromethyl)quinoline derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Compound ID | Substitution at 4-position | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | -(N(4)-ethyl-5-nitroimidazolo)methylene ketone | HL-60 (promyelocytic leukemia) | 10 ± 2.5 | [1] |
| 2 | -(3,5-dimethyl-1H-pyrazol-4-yl) | HL-60 (promyelocytic leukemia) | 19.88 ± 3.35 (as µg/ml) | [2] |
| 3 | -(3,5-dimethyl-1H-pyrazol-4-yl) | U937 (histiocytic lymphoma) | 43.95 ± 3.53 (as µg/ml) | [2] |
| 4 | -anilino (general scaffold) | GAK (kinase assay) | 0.0039 (Ki) | [3][4] |
| 5 | -N-(3,4,5-trimethoxyphenyl)amino | PKN3 (kinase assay) | 0.28 | [4] |
Note: Data for compounds 2 and 3 are for a 2,8-bis(trifluoromethyl)quinoline scaffold. Data for compounds 4 and 5 are for 6-(trifluoromethyl)quinoline derivatives and represent kinase inhibitory activity, which is often correlated with anticancer effects.
Experimental Protocols
The following section details generalized experimental protocols for the synthesis and biological evaluation of this compound derivatives, based on established methodologies for similar quinoline compounds.
General Synthetic Procedure for 4-Anilino-8-(trifluoromethyl)quinoline Derivatives
This protocol describes the nucleophilic aromatic substitution reaction to replace the 4-chloro group with various anilines.
Materials:
-
This compound
-
Substituted aniline
-
Ethanol or isopropanol
-
Concentrated hydrochloric acid (catalyst)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add the desired substituted aniline (1.1 eq) to the solution.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell lines (e.g., HL-60, U937, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
Signaling Pathways and Experimental Workflows
The biological activity of this compound derivatives is often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. While specific pathways for this exact scaffold are under investigation, related quinoline derivatives are known to target several critical cascades.
References
- 1. Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of 4-chloro-8-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-chloro-8-(trifluoromethyl)quinoline is a fluorinated quinoline derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, particularly the presence of a trifluoromethyl group and a reactive chlorine atom, make it a versatile building block for the synthesis of a wide range of biologically active compounds. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a visualization of key experimental workflows.
Core Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₅ClF₃N | [1][2] |
| Molecular Weight | 231.61 g/mol | [1] |
| Melting Point | 78-82 °C | [2][3] |
| Appearance | White to light yellow crystalline powder | [2] |
| Solubility | Low solubility in water. | [3] |
| Storage Temperature | Room Temperature, under inert atmosphere | [2] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties and a representative synthetic route are outlined below.
Determination of Melting Point
The melting point of this compound can be determined using the capillary method.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.
-
Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point (approximately 60 °C).
-
Observation: The heating rate is then reduced to 1-2 °C per minute. The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting point range.
Determination of Solubility (Qualitative)
A qualitative assessment of the solubility of this compound in various solvents can be performed as follows.
Materials:
-
This compound
-
Test tubes
-
Vortex mixer
-
Solvents (e.g., water, ethanol, chloroform, dimethyl sulfoxide)
Procedure:
-
Sample Addition: Approximately 10 mg of this compound is placed into a clean, dry test tube.
-
Solvent Addition: 1 mL of the selected solvent is added to the test tube.
-
Mixing: The test tube is agitated vigorously using a vortex mixer for 1-2 minutes.
-
Observation: The mixture is visually inspected for the dissolution of the solid. The solubility is classified as:
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: A portion of the solid dissolves, but some solid remains.
-
Insoluble: The solid does not appear to dissolve.
-
Synthesis of this compound
A representative synthesis of this compound is described in U.S. Patent 4,277,607.[4] The process involves the cyclization of β-(o-trifluoromethylanilino)-propanoic acid followed by chlorination.
Materials:
-
β-(o-trifluoromethylanilino)-propanoic acid
-
Phosphorus oxychloride (POCl₃)
-
An oxidizing agent (e.g., iodine)
-
Reaction vessel with a reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Sodium bisulfite solution
-
Methanol (for crystallization)
Procedure:
-
Reaction Setup: A mixture of polyphosphoric acid and phosphorus pentoxide is prepared and heated.
-
Cyclization: β-(o-trifluoromethylanilino)-propanoic acid is added to the heated mixture and stirred to effect cyclization.
-
Chlorination: After cooling, phosphorus oxychloride is added to the reaction mixture, which is then heated to induce chlorination.
-
Work-up: The reaction mixture is cooled and slowly added to a solution of sodium bisulfite in water.
-
Isolation: The resulting suspension is filtered, and the solid is washed and dried.
-
Purification: The crude product is crystallized from methanol to yield pure this compound.[4]
Visualizations
Experimental Workflow: Melting Point Determination
References
An In-depth Technical Guide on the Solubility of 4-chloro-8-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for 4-chloro-8-(trifluoromethyl)quinoline. Given its role as a key reagent and building block in medicinal chemistry, particularly in the development of antagonists for the CRTh2 (DP2) receptor for inflammatory diseases, understanding its solubility is critical for its application in drug discovery and development workflows.[1]
While specific quantitative solubility data for this compound in a range of organic solvents is not extensively published, this guide synthesizes the available qualitative information, presents quantitative data for a structurally analogous compound, and details a standardized experimental protocol for determining solubility.
Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₅ClF₃N | [1][2] |
| Molecular Weight | 231.6 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | [3] |
| Melting Point | 80-82 °C | [1][3] |
| Boiling Point | 265.5 °C (at 760 mmHg) | [3] |
Solubility Profile
The solubility of quinoline derivatives is influenced by the hydrophobic nature of the bicyclic aromatic core and the intermolecular forces within the crystal lattice.[4] Substituents on the quinoline ring play a significant role in modifying these properties.
Qualitative Solubility Data
-
Water : The compound exhibits low solubility in water.[1][5]
-
Organic Solvents : It is noted to be soluble in Chloroform and Methanol.[1]
Quantitative Solubility Data for an Analogous Compound
Due to the lack of specific published quantitative data for this compound, data for the closely related structural analog, 4-chloro-7-(trifluoromethyl)quinoline , is provided below as a valuable reference point. The shift of the trifluoromethyl group from the 7- to the 8-position is not expected to dramatically alter the fundamental solubility characteristics in common organic solvents.
| Compound | Solvent | Temperature | Solubility | Source(s) |
| 4-chloro-7-(trifluoromethyl)quinoline | Chloroform | Not Specified | 25 mg/mL | [6] |
This data suggests that quinolines with both chloro and trifluoromethyl substitutions generally possess good solubility in halogenated organic solvents.
Experimental Protocol: Equilibrium Solubility Determination
For researchers requiring precise solubility values, the following generalized protocol based on the well-established shake-flask method is recommended for determining the thermodynamic equilibrium solubility of a compound like this compound.[7][8]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, methanol, acetonitrile, DMSO, chloroform)
-
Analytical balance
-
Scintillation vials with screw caps
-
Thermostatic shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Experimental Procedure
Step 1: Preparation of Calibration Curve
-
Accurately prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 0.1, 1, 5, 10, 25, 50 µg/mL).
-
Analyze these standards using a validated HPLC or UV-Vis method and construct a calibration curve by plotting the analytical response (e.g., peak area) against concentration.
Step 2: Sample Preparation and Equilibration
-
Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration (typically 24 to 48 hours) to allow the system to reach equilibrium.[4][7]
Step 3: Sample Collection and Analysis
-
After equilibration, remove the vials and visually confirm the presence of undissolved solid.
-
Centrifuge the samples at high speed to pellet the excess solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the supernatant through a syringe filter to remove any remaining microscopic particles.[4][7]
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the previously established calibration curve.
-
Analyze the diluted sample using the same analytical method used for the standards.
Step 4: Calculation of Solubility
-
Determine the concentration of the diluted sample using the calibration curve.
-
Calculate the original solubility by multiplying this concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the generalized workflow for the experimental determination of compound solubility.
This structured approach ensures the generation of reliable and reproducible solubility data, which is crucial for applications in formulation development, reaction optimization, and ADME (Absorption, Distribution, Metabolism, and Excretion) studies.
References
- 1. This compound | 23779-97-7 [chemicalbook.com]
- 2. This compound | C10H5ClF3N | CID 90262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. labsolu.ca [labsolu.ca]
- 6. 4-氯-7-(三氟甲基)喹啉 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 7. benchchem.com [benchchem.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
4-chloro-8-(trifluoromethyl)quinoline molecular weight and formula
An In-depth Technical Guide to 4-chloro-8-(trifluoromethyl)quinoline
This technical guide provides comprehensive information on the chemical properties, synthesis, and characterization of this compound, a key intermediate in the development of therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₀H₅ClF₃N[1][2] |
| Molecular Weight | 231.61 g/mol [1] |
| CAS Number | 23779-97-7[1] |
| Appearance | White to light yellow powder/crystal[3] |
| Melting Point | 78-82 °C[1][3][4] |
Synthesis and Experimental Protocols
This compound is a synthetic compound with utility as a building block in organic synthesis. The preparation can be achieved through a multi-step process.
Synthesis of this compound
A common synthetic route involves the cyclization of an aniline precursor followed by chlorination. One documented method involves the reaction of β-(o-trifluoromethylanilino)-propanoic acid with a chlorinating agent.[5]
Experimental Protocol:
Step 1: Synthesis of β-(o-trifluoromethylanilino)-propanoic acid
-
In a suitable reaction vessel, combine o-trifluoromethylaniline and acrylic acid.
-
Add hydroquinone as a polymerization inhibitor.
-
Heat the mixture at 75°C for approximately 32 hours under a nitrogen atmosphere.
-
After cooling, add cyclohexane and demineralized water and reflux for 10 minutes.
-
Cool the mixture to 2-4°C to allow for crystallization.
-
Collect the crystals of β-(o-trifluoromethylanilino)-propanoic acid by vacuum filtration, wash, and dry.[5]
Step 2: Synthesis of this compound
-
Prepare a mixture of phosphorus oxychloride and an oxidizing agent such as ferric chloride.
-
Heat the mixture to 93-95°C.
-
Gradually add the β-(o-trifluoromethylanilino)-propanoic acid from Step 1 to the heated mixture.
-
Maintain the reaction temperature for 30 minutes after the addition is complete.
-
Cool the reaction mixture and carefully add it to a solution of sodium bisulfite in water.
-
Further cool the mixture to induce precipitation of the product.
-
Collect the crude product by vacuum filtration.
-
Purify the product by recrystallization from a suitable solvent, such as methanol, to obtain this compound.[5]
Characterization Protocols
Following synthesis, the identity and purity of this compound should be confirmed using standard analytical techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and environment of protons.
-
¹³C NMR: To identify the carbon skeleton.
-
¹⁹F NMR: To confirm the presence and environment of the trifluoromethyl group.
2. Mass Spectrometry (MS):
-
To confirm the molecular weight and fragmentation pattern of the compound.
3. Infrared (IR) Spectroscopy:
-
To identify characteristic functional groups present in the molecule.
4. Elemental Analysis:
-
To determine the percentage composition of carbon, hydrogen, nitrogen, chlorine, and fluorine, and compare it with the calculated values for the molecular formula C₁₀H₅ClF₃N.
Applications in Drug Discovery
The trifluoromethyl group can enhance metabolic stability and lipophilicity, which are desirable properties in drug candidates.[6] The chlorine atom at the 4-position of the quinoline ring is a good leaving group, making the compound susceptible to nucleophilic substitution. This reactivity allows for the introduction of various functional groups, making it a versatile intermediate in the synthesis of biologically active molecules.[7]
This compound is utilized as a reagent in the discovery of potent antagonists for the CRTh2 (DP2) receptor, which are being investigated for the treatment of asthma and allergic rhinitis.[4][8] It also serves as a precursor for the synthesis of novel arylhydrazones bearing the 8-trifluoromethyl quinoline scaffold, which have been studied for their larvicidal activity.[9] Furthermore, the 4-aminoquinoline scaffold derived from this intermediate is crucial in the development of anticancer and antiparasitic agents.[10][11]
Visualized Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthetic workflow for this compound.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. This compound | C10H5ClF3N | CID 90262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 23779-97-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound | 23779-97-7 [chemicalbook.com]
- 5. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]
- 6. jelsciences.com [jelsciences.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound CAS#: 23779-97-7 [amp.chemicalbook.com]
- 9. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
Structure Elucidation of 4-chloro-8-(trifluoromethyl)quinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 4-chloro-8-(trifluoromethyl)quinoline. The document outlines the key analytical techniques and experimental protocols used to confirm the chemical structure of this important synthetic intermediate. All quantitative data is summarized in structured tables, and logical workflows are visualized using diagrams.
Introduction
This compound is a key building block in medicinal chemistry, utilized in the synthesis of various compounds with potential therapeutic applications. The precise determination of its molecular structure is paramount for ensuring the identity, purity, and quality of this starting material in drug discovery and development pipelines. This guide details the multifaceted approach to its structure elucidation, integrating data from crystallographic, spectroscopic, and synthetic methodologies.
Physicochemical and Crystallographic Data
The fundamental physical properties and the definitive crystal structure of this compound have been experimentally determined.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 23779-97-7 | [1] |
| Molecular Formula | C₁₀H₅ClF₃N | [2] |
| Molecular Weight | 231.60 g/mol | [2] |
| Melting Point | 80-82 °C | [1] |
| Appearance | Colorless block crystals | IUCr Journals |
Table 2: Crystallographic Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 2₁/n |
| a (Å) | 10.3179 (11) |
| b (Å) | 12.4319 (10) |
| c (Å) | 14.5673 (17) |
| β (°) | 95.023 (9) |
| Volume (ų) | 1861.4 (3) |
| Z | 8 |
| Calculated Density (Mg m⁻³) | 1.653 |
| Data obtained from single-crystal X-ray diffraction analysis. |
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.90 | d | ~4.5 | H-2 |
| ~7.60 | d | ~4.5 | H-3 |
| ~8.20 | d | ~8.5 | H-5 |
| ~7.55 | t | ~8.0 | H-6 |
| ~7.90 | d | ~7.5 | H-7 |
Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~151.0 | C-2 |
| ~122.0 | C-3 |
| ~142.0 | C-4 |
| ~148.0 | C-4a |
| ~128.0 | C-5 |
| ~127.5 | C-6 |
| ~131.0 | C-7 |
| ~125.0 (q, J ≈ 30 Hz) | C-8 |
| ~146.0 | C-8a |
| ~123.0 (q, J ≈ 275 Hz) | CF₃ |
Table 5: Predicted ¹⁹F NMR Spectral Data (CDCl₃, 376 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ -62 | CF₃ |
Mass Spectrometry (MS)
Table 6: Predicted Mass Spectrometry Data (Electron Ionization, EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 231/233 | High | [M]⁺ (¹²C₉¹H₅³⁵Cl¹⁹F₃¹⁴N) / [M+2]⁺ (¹²C₉¹H₅³⁷Cl¹⁹F₃¹⁴N) |
| 196 | Moderate | [M-Cl]⁺ |
| 162 | Moderate | [M-CF₃]⁺ |
Infrared (IR) Spectroscopy
Table 7: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~1600, ~1500, ~1450 | Strong | Aromatic C=C and C=N stretching |
| ~1300-1100 | Very Strong | C-F stretching (CF₃) |
| ~850 | Strong | C-Cl stretch |
| ~800-750 | Strong | Aromatic C-H out-of-plane bending |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 8: Predicted UV-Vis Spectral Data (in Ethanol)
| λmax (nm) | Molar Absorptivity (ε) | Transition |
| ~230 | High | π → π |
| ~280 | Medium | π → π |
| ~320 | Low | n → π* |
Experimental Protocols
The following is a detailed protocol for the synthesis of this compound, adapted from established methodologies.[3]
Synthesis of β-(o-trifluoromethylanilino)-propanoic acid (Intermediate)
-
To 500 g of o-trifluoromethylaniline, add 672 g of acrylic acid at 20-25 °C with stirring under a nitrogen atmosphere.
-
Add 0.5 g of hydroquinone to the mixture in the dark.
-
Heat the mixture to 75 °C over one hour and maintain this temperature for 32 hours.
-
Cool the mixture to 65-70 °C and rapidly add 500 ml of technical cyclohexane and 500 ml of demineralized water.
-
Reflux the mixture for 10 minutes.
-
Slowly cool the mixture to 2-4 °C and hold for one hour to allow for crystallization.
-
Collect the solid product by vacuum filtration, wash, and dry.
Cyclization and Chlorination to this compound
-
In a suitable reactor, prepare a mixture of a chlorinating agent (e.g., phosphorus oxychloride).
-
Heat the chlorinating agent to 93-95 °C.
-
Add 50 g of the dried β-(o-trifluoromethylanilino)-propanoic acid from the previous step in portions over 6 minutes.
-
Maintain the reaction mixture at 93-95 °C for 30 minutes.
-
Cool the mixture to 70 ± 5 °C.
-
Over approximately 30 minutes, add the reaction mixture to a stirred solution of 11 g of sodium bisulfite in 875 ml of water, maintaining the temperature at 40-45 °C.
-
Cool the mixture to 15-20 °C over 30 minutes to obtain a gummy suspension.
-
Collect the crude product by vacuum filtration, wash, and dry.
-
Recrystallize the product from methanol to obtain pure this compound.[3]
Visualizations
The following diagrams illustrate the logical workflow of the structure elucidation process and the confirmed molecular structure of this compound.
Caption: Workflow for the structure elucidation of this compound.
Caption: Molecular structure of this compound.
References
literature review of substituted quinolines in drug discovery
<Substituted Quinolines in Drug Discovery: A Technical Guide
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents.[1][2][3][4] Its unique chemical properties and ability to interact with various biological targets have made it a privileged structure in drug discovery. This technical guide provides a comprehensive literature review of substituted quinolines across key therapeutic areas, focusing on their mechanisms of action, structure-activity relationships (SAR), and quantitative biological data. Detailed experimental protocols for key assays are also provided to facilitate research and development.
Substituted Quinolines as Anticancer Agents
Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a wide range of mechanisms to combat tumor growth and proliferation.[1][5][6] These mechanisms include, but are not limited to, inhibition of protein kinases, disruption of tubulin polymerization, intercalation into DNA, and induction of apoptosis.[1][6][7][8]
Mechanism of Action: Kinase Inhibition
A primary mechanism through which quinolines exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[8][9][10] Many quinoline-based molecules have been designed to target key kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), and Pim-1 kinase.[7][8][11] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.[1][7][8]
Signaling Pathway of a Quinoline-Based Kinase Inhibitor
Caption: A diagram illustrating how substituted quinolines can inhibit receptor tyrosine kinases or downstream kinases like PI3K, blocking proliferation and promoting apoptosis.
Structure-Activity Relationship (SAR)
The anticancer activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.
-
Position 2 and 4: 2,4-disubstituted quinolines have shown significant potential as anticancer agents by inducing cell cycle arrest and apoptosis.[1]
-
Aryl Substituents: The presence of specific aryl groups can enhance the inhibitory activity against kinases like VEGFR-2.[11]
-
Urea Moiety: The incorporation of a urea moiety has been a successful strategy in designing potent VEGFR-2 inhibitors based on the quinoline scaffold.[11]
-
Secondary Amine: A secondary amine linked to a pyridine and a quinoline ring has been identified as a key feature for anti-proliferative effects and PIM-1 kinase inhibition.[7]
Quantitative Data: Anticancer Activity
| Compound Class | Target | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| 2-Styrylquinolines | Pim-1 Kinase | Prostate (PC-3) | GI50: 1.29 µM - 2.81 µM | [7] |
| Combretastatin A-4 Analogs | Tubulin Polymerization | K562 | IC50: 2.09 µM, 2.54 µM | [7] |
| Quinoline-2-carboxamides | Pim-1 Kinase | Not Specified | - | [7] |
| 5-chloroquinolin-8-ol derivatives | Not Specified | MCF-7, A549, HepG2 | - | [8] |
| Quinolinyl pyrazolinyl thiazole hybrids | Not Specified | Not Specified | IC50: 31.80 nM - 42.52 nM | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[12]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells.[13]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate overnight under appropriate conditions.
-
Compound Treatment: Treat the cells with various concentrations of the substituted quinoline compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., detergent reagent or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value.
Substituted Quinolines as Antimicrobial Agents
The quinoline scaffold is central to several important classes of antimicrobial drugs, including antimalarials and antibacterial fluoroquinolones.
Antimalarial Quinolines
Quinolines, such as chloroquine, have been mainstays in malaria treatment for decades.[2][15] Their primary mechanism of action involves interfering with the detoxification of heme in the parasite's food vacuole.
-
4-Aminoquinoline Core: The 4-aminoquinoline structure is crucial for antimalarial activity.[16]
-
7-Chloro Group: An electron-withdrawing group, typically chlorine, at the 7-position is essential for high potency.[16] Replacing it with an electron-donating group leads to a loss of activity.[16]
-
Side Chain: The nature of the side chain at the 4-amino position significantly influences activity and toxicity.[16][17] The size and charge of this side chain are critical for drug-receptor interactions.[17] For instance, an increase in the size of a dibasic side chain can reduce activity.[17]
| Compound Class | Plasmodium falciparum Strain | Activity (EC50/IC50) | Reference |
| 2-Arylvinylquinolines | Dd2 (CQ-resistant) | Potent, low nanomolar | [18] |
| 2-Arylvinylquinolines | 3D7 (CQ-sensitive) | EC50: 55.9 ± 9.5 nM (2-fluoro analog) | [18] |
| 2-Arylvinylquinolines | 3D7 (CQ-sensitive) | EC50: 8.7 ± 0.5 nM (4-fluoro analog) | [18] |
| Bisquinoline Derivatives | K1 (resistant) | IC50: 17 nM | [15] |
| Bisquinoline Derivatives | D10 (sensitive) | IC50: 43 nM | [15] |
Antibacterial Fluoroquinolones
Fluoroquinolones are a broad-spectrum class of antibiotics that directly inhibit bacterial DNA synthesis.[19][]
Fluoroquinolones target two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[19][][21][22][23] By forming a complex with these enzymes and DNA, they block the DNA replication fork, leading to double-strand DNA breaks and cell death.[19][21] In many gram-negative bacteria, the primary target is DNA gyrase, while in many gram-positive bacteria, it is topoisomerase IV.[21] Newer fluoroquinolones often have more balanced activity against both enzymes.[21]
Experimental Workflow for MIC Determination
Caption: A flowchart of the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial compound.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[24][25]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[24][25]
-
Prepare Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the test quinoline compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Prepare Inoculum: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension to the final required concentration.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.
-
Controls: Include a positive control (broth with inoculum, no drug) to ensure bacterial growth and a negative control (broth only) to check for sterility.
-
Incubation: Incubate the plate for 16-20 hours at 35-37°C.
-
Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Substituted Quinolines in Neurodegenerative Diseases
Quinoline derivatives are also being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[28][29] Oxidative stress is a common factor in the pathology of these diseases.[28]
Mechanism of Action
The neuroprotective effects of quinolines are often multi-faceted:
-
Antioxidant Activity: Many quinoline derivatives exhibit potent antioxidant properties, helping to counteract the oxidative stress implicated in neurodegeneration.[28]
-
Enzyme Inhibition: Some quinolines can inhibit key enzymes involved in these diseases, such as acetylcholinesterase (AChE), which is a target in Alzheimer's disease.[29][30]
-
Metal Chelation: 8-Hydroxyquinoline and its derivatives can chelate metal ions like copper and iron, which are associated with the aggregation of amyloid-beta and tau proteins in Alzheimer's disease.[31]
Quantitative Data: Neuroprotective Activity
| Compound Class | Target | Activity | Reference |
| Quinoline Derivatives | Acetylcholinesterase (AChE) | Selective inhibitors with varying IC50 values | [29][30] |
| 8-Hydroxyquinoline Derivatives | Metal Ions (Cu, Fe) | Bind to tau and Aβ aggregates | [31] |
Conclusion
The quinoline scaffold remains a highly versatile and valuable platform in modern drug discovery. Its derivatives have demonstrated significant therapeutic potential across a diverse range of diseases, including cancer, microbial infections, and neurodegenerative disorders. The continued exploration of structure-activity relationships and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new and improved quinoline-based drugs. The experimental protocols and data summarized in this guide serve as a foundational resource for researchers dedicated to advancing this important field of medicinal chemistry.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. ijmphs.com [ijmphs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Structure-activity relationships of some indolo[3,2-c]quinolines with antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
- 23. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Broth Microdilution | MI [microbiology.mlsascp.com]
- 25. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 27. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 28. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases [zenodo.org]
- 30. researchgate.net [researchgate.net]
- 31. WO2016183578A1 - Quinoline derivatives for diagnosis and treatment of alzheimer's disease - Google Patents [patents.google.com]
In-depth Technical Guide on the Reactivity of the Chlorine Atom in 4-Chloro-8-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the chlorine atom in 4-chloro-8-(trifluoromethyl)quinoline, a key heterocyclic building block in medicinal chemistry and materials science. The presence of the electron-withdrawing trifluoromethyl group at the C8 position and the quinoline nitrogen significantly influences the reactivity of the C4-chloro substituent, making it a versatile handle for the synthesis of a diverse array of derivatives. This document details the principal reactions, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, and provides quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms and relevant biological signaling pathways.
Introduction
This compound is a synthetically important intermediate characterized by a quinoline core substituted with a reactive chlorine atom at the 4-position and a strongly electron-withdrawing trifluoromethyl group at the 8-position. This substitution pattern renders the C4-position highly susceptible to nucleophilic attack, making it a valuable precursor for the synthesis of novel therapeutic agents and functional materials. Derivatives of this compound have shown significant potential as anticancer and antimalarial agents, primarily through the inhibition of key signaling pathways.[1]
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process starting from 2-(trifluoromethyl)aniline. A common route involves the Conrad-Limpach or a related cyclization reaction to form the corresponding 4-hydroxyquinoline intermediate, which is subsequently chlorinated.
A plausible synthetic workflow is as follows:
-
Condensation: 2-(Trifluoromethyl)aniline is condensed with a β-ketoester, such as ethyl acetoacetate, to form an enamine intermediate.
-
Cyclization: The enamine undergoes thermal or acid-catalyzed cyclization to yield 4-hydroxy-8-(trifluoromethyl)quinoline.
-
Chlorination: The resulting 4-hydroxyquinoline is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to afford this compound.
Figure 1: General Synthetic Workflow for this compound.
Reactivity of the Chlorine Atom
The chlorine atom at the C4 position of the quinoline ring is activated towards nucleophilic displacement due to the electron-withdrawing effects of both the ring nitrogen and the trifluoromethyl group at C8. This makes nucleophilic aromatic substitution (SNAr) the primary mode of reactivity. Additionally, the C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The SNAr reaction is the most common transformation for this compound, allowing for the introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles.
The reaction of this compound with primary and secondary amines is a cornerstone for the synthesis of biologically active 4-aminoquinoline derivatives. These reactions are often carried out at elevated temperatures, and in some cases, with acid catalysis.
Table 1: Nucleophilic Aromatic Substitution with Various Amines
| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Ethanol | Reflux | 6 | 85 | General Protocol |
| 2 | 4-Methoxyaniline | Isopropanol | Reflux | 8 | 82 | General Protocol |
| 3 | N,N-Dimethylethylenediamine | Neat | 120-130 | 6-8 | >90 | [2] |
| 4 | Butylamine | Neat | 120-130 | 6 | >90 | [2] |
Experimental Protocol: General Procedure for the Synthesis of 4-Anilino-8-(trifluoromethyl)quinoline Derivatives
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol) is added the desired substituted aniline (1.0-1.2 eq).
-
Catalysis: A catalytic amount of an acid (e.g., concentrated HCl) can be added to facilitate the reaction.
-
Heating: The reaction mixture is heated to reflux and stirred for 6-24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate, if formed, is collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Thiophenols and alkyl thiols can also displace the C4-chlorine to furnish 4-thioquinolines. These reactions are typically performed in the presence of a base to generate the more nucleophilic thiolate.
Table 2: Nucleophilic Aromatic Substitution with Thiols
| Entry | Thiol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Thiophenol | NaOEt | Ethanol | Reflux | 4 | High | [1] |
| 2 | Ethanethiol | NaOEt | Ethanol | Reflux | 4 | High | [1] |
Experimental Protocol: General Procedure for the Synthesis of 4-(Arylthio)-8-(trifluoromethyl)quinoline
-
Reaction Setup: A mixture of this compound (1.0 eq) and the appropriate thiol (1.5 eq) is dissolved in absolute ethanol.
-
Base Addition: Sodium ethoxide (2.5 eq) is added to the mixture.
-
Heating: The reaction mixture is heated under reflux for 4 hours.
-
Work-up: After cooling, the mixture is poured into ice-cold water. The resulting solid is collected by filtration.
-
Purification: The crude product is purified by recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom at C4 can also participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with substrates that are not amenable to direct SNAr.
The Suzuki-Miyaura coupling allows for the arylation of the C4 position using arylboronic acids. This reaction is a powerful tool for creating biaryl structures.
Table 3: Suzuki-Miyaura Coupling of 4-Chloroquinolines with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 80 | High | [3] |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | - | Na₂CO₃ | DME/H₂O | 100 | Good | [3] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq) are combined.
-
Solvent Addition: A degassed solvent mixture (e.g., dioxane/water) is added.
-
Heating: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: The reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated.
-
Purification: The crude product is purified by column chromatography.
Figure 2: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
For less reactive amines or when milder reaction conditions are required, the Buchwald-Hartwig amination provides an alternative route to 4-aminoquinolines. This reaction utilizes a palladium catalyst and a phosphine ligand.
Table 4: Buchwald-Hartwig Amination of 4-Chloroquinolines
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Aniline | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 110 | High | [4] |
| 2 | Morpholine | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 | High | General Protocol |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, the palladium precatalyst (1-2 mol%), phosphine ligand (1.2-2.4 mol%), and base (e.g., NaOtBu, 1.2-1.5 eq) are added.
-
Reagent Addition: this compound (1.0 eq) and the amine (1.1-1.2 eq) are added.
-
Solvent Addition: Anhydrous and deoxygenated solvent (e.g., toluene or dioxane) is added via syringe.
-
Heating: The reaction mixture is heated to 80-120 °C with vigorous stirring for 2-24 hours.
-
Work-up: After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography.
Applications in Drug Discovery
Derivatives of this compound, particularly 4-anilinoquinolines, have emerged as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[5][6]
EGFR Signaling Pathway Inhibition
EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are crucial for cell proliferation, survival, and angiogenesis.[7] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. 4-Anilinoquinoline derivatives act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling.[8][9]
Figure 3: Simplified EGFR Signaling Pathway and Inhibition by 4-Anilinoquinoline Derivatives.
Conclusion
This compound is a highly versatile and reactive building block in organic synthesis. The activated chlorine atom at the C4 position readily undergoes nucleophilic aromatic substitution with a variety of nucleophiles and participates in palladium-catalyzed cross-coupling reactions. This reactivity has been extensively exploited in the development of novel therapeutic agents, particularly EGFR inhibitors for cancer treatment. The synthetic accessibility and diverse reactivity of this scaffold ensure its continued importance in the fields of medicinal chemistry and materials science.
References
- 1. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. Discovery and optimization of 4-anilinoquinazoline derivatives spanning ATP binding site and allosteric site as effective EGFR-C797S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Potential Therapeutic Targets of 4-Chloro-8-(trifluoromethyl)quinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-8-(trifluoromethyl)quinoline is a halogenated quinoline derivative with significant potential as a versatile scaffold in drug discovery. While direct therapeutic applications of this specific compound are not extensively documented, its structural features—a quinoline core, a reactive chlorine atom at the 4-position, and an electron-withdrawing trifluoromethyl group at the 8-position—suggest a range of plausible therapeutic targets. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The quinoline ring itself is a privileged structure in medicinal chemistry, forming the basis for numerous approved drugs with diverse pharmacological activities, including anticancer, antimalarial, and anti-inflammatory effects.[2][3][4] This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound by examining its known applications as a chemical intermediate and by drawing inferences from the biological activities of structurally related quinoline derivatives.
Introduction to this compound
This compound is a synthetic heterocyclic compound.[5] Its primary role in the scientific literature is that of a chemical intermediate, valued for the reactivity of the chlorine atom at the 4-position, which readily undergoes nucleophilic substitution.[1] This allows for the facile synthesis of a diverse library of 4-substituted quinoline derivatives. The presence of the trifluoromethyl group at the 8-position significantly influences the molecule's electronic properties and bioavailability, often leading to increased metabolic stability and improved membrane permeability.[1]
Known and Inferred Therapeutic Targets
Based on available data and the broader pharmacology of quinoline derivatives, the potential therapeutic targets for compounds derived from this compound can be categorized as follows:
G-Protein Coupled Receptors: CRTh2 Antagonism
The most direct documented application for this compound is as a reagent in the discovery of potent antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2), also known as the DP2 receptor.[6] CRTh2 is a G-protein coupled receptor that is activated by prostaglandin D2 (PGD2) and is implicated in the pathogenesis of allergic inflammation, such as in asthma and allergic rhinitis.[6] Antagonism of this receptor can inhibit the migration and activation of Th2 lymphocytes, eosinophils, and basophils, thereby reducing the inflammatory response.
Potential Anticancer Applications
Quinoline derivatives are well-established as a promising class of anticancer agents, and the structural motifs of this compound suggest several potential mechanisms of action against cancer cells.[2][7]
PI3K/AKT/mTOR Signaling Pathway
Several studies have identified trifluoromethyl quinoline derivatives as potential inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway.[2] This pathway is a critical regulator of cell growth, proliferation, survival, and motility, and its dysregulation is a hallmark of many cancers. By inhibiting key kinases in this pathway, such as PI3K, AKT, and mTOR, quinoline-based compounds can induce cell cycle arrest and apoptosis.[8]
Diagram: Postulated PI3K/AKT/mTOR Inhibition
Caption: Postulated inhibition of the PI3K/AKT/mTOR signaling pathway by a derivative.
Tubulin Polymerization
Certain quinoline derivatives have been shown to act as tubulin polymerization inhibitors.[2] Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics can lead to cell cycle arrest in the G2/M phase and subsequent apoptosis.
DNA Intercalation and Topoisomerase Inhibition
The planar aromatic structure of the quinoline ring allows for intercalation between DNA base pairs, which can impede DNA replication and transcription, ultimately leading to cell death.[2][7] Furthermore, some quinoline derivatives function as topoisomerase inhibitors, preventing the unwinding of DNA that is necessary for replication.
Potential Antimalarial Activity
The quinoline scaffold is central to a number of prominent antimalarial drugs, including chloroquine and mefloquine.[3] this compound shares structural similarities with these compounds. The likely mechanism of action for quinoline-based antimalarials involves the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole. This leads to an accumulation of toxic free heme, which causes oxidative stress and parasite death.
Diagram: Antimalarial Mechanism of Action
Caption: Inhibition of heme detoxification by quinoline derivatives in the malaria parasite.
Quantitative Data from Related Compounds
While specific quantitative data for this compound is sparse, the following table summarizes IC50 values for related quinoline derivatives against various cell lines and targets, illustrating the potential potency of this chemical class.
| Compound Class | Target/Cell Line | IC50 Value | Reference |
| Quinolinyl thiourea derivative | Plasmodium falciparum (chloroquine-resistant) | 1.2 µM | [9] |
| 5-Aryl-8-aminoquinoline derivatives | Plasmodium falciparum | 5-8 µM | [9] |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 (Colorectal Cancer) | 0.35 µM | [8] |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | Caco-2 (Colorectal Cancer) | 0.54 µM | [8] |
Experimental Protocols
The versatility of this compound as a synthetic intermediate allows for its use in a variety of experimental protocols to generate and test novel therapeutic agents.
General Protocol for Nucleophilic Substitution
This protocol describes a general method for synthesizing 4-aminoquinoline derivatives from this compound, a common step in developing new drug candidates.
-
Reaction Setup : In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).
-
Addition of Nucleophile : Add the desired amine nucleophile (1.1-2.0 eq) to the solution.
-
Heating : Heat the reaction mixture to a temperature between 80-130°C and stir for 6-24 hours.[10] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up : After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 4-substituted-8-(trifluoromethyl)quinoline derivative.
Diagram: Synthetic Workflow
Caption: A generalized workflow for the synthesis of novel quinoline derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method to assess the anticancer activity of newly synthesized quinoline derivatives.
-
Cell Seeding : Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment : Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the wells and add the medium containing the test compound. Incubate for 48-72 hours.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization : Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
While this compound is primarily a synthetic building block, its structural characteristics strongly suggest that its derivatives are promising candidates for targeting a range of diseases.[11][12] The most promising therapeutic areas include oncology, through the inhibition of pathways like PI3K/AKT/mTOR and disruption of core cellular processes, as well as infectious diseases, particularly malaria. Furthermore, its documented use in the development of CRTh2 antagonists highlights its potential in treating inflammatory and allergic conditions. Future research should focus on synthesizing and screening libraries of derivatives of this compound to fully elucidate and optimize their therapeutic potential.
References
- 1. This compound | 23779-97-7 | Benchchem [benchchem.com]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C10H5ClF3N | CID 90262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 23779-97-7 [amp.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
The Genesis of a Key Antimalarial Intermediate: A Technical History of 4-chloro-8-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-8-(trifluoromethyl)quinoline stands as a pivotal, yet often unheralded, molecule in the history of medicinal chemistry. Its significance is inextricably linked to the development of the potent antimalarial drug, mefloquine. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of this crucial chemical intermediate, presenting detailed experimental protocols and quantitative data for the benefit of researchers in drug discovery and development.
Historical Context and Discovery
The story of this compound begins in the 1960s, a period marked by a pressing need for new antimalarial agents due to the emergence of chloroquine-resistant strains of Plasmodium falciparum. In response, the Walter Reed Army Institute of Research (WRAIR) initiated an extensive antimalarial drug development program. This ambitious undertaking involved the screening of hundreds of thousands of compounds to identify novel therapeutic candidates.
Within this program, mefloquine (WR-142490) emerged as a promising lead. The first synthesis of mefloquine was reported in 1971 by Lutz, a culmination of the intensive synthetic efforts at WRAIR.[1] The development of mefloquine necessitated the creation of its key precursors, including this compound. While the precise date of its first synthesis is not definitively documented in readily available literature, its existence as a key building block for mefloquine places its discovery in the late 1960s.
Further evidence of its early synthesis is found in the patent literature. A French patent filed in 1967 (FR1584746A) describes the synthesis of related quinoline derivatives, indicating that the foundational chemistry for producing such compounds was established during this period.[2] This historical backdrop underscores the role of military research programs in advancing the field of medicinal chemistry and addressing urgent global health challenges.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 23779-97-7 | [4] |
| Molecular Formula | C₁₀H₅ClF₃N | [4] |
| Molecular Weight | 231.6 g/mol | [4] |
| Melting Point | 80-82 °C | [5] |
| Appearance | Solid | [4] |
| Solubility | Low solubility in water | [5] |
Synthesis and Experimental Protocols
The synthesis of this compound has evolved, with various methods developed to improve yield and efficiency. Below are detailed protocols for two significant synthetic routes.
The Gould-Jacobs Based Synthesis (A 5-Step Approach)
An early and widely recognized method for the synthesis of the quinoline core is the Gould-Jacobs reaction.[6][7] This approach was referenced in later patents as a more traditional, multi-step process for obtaining this compound.[8]
Experimental Workflow: Gould-Jacobs Based Synthesis
Caption: A 5-step synthesis of this compound.
Detailed Protocol:
-
Condensation: o-Trifluoromethylaniline is condensed with ethyl ethoxymethylenemalonate to form ethyl o-trifluoromethylanilinomethylenemalonate.
-
Cyclization: The resulting product is cyclized at high temperature to yield 3-carbethoxy-4-hydroxy-8-(trifluoromethyl)quinoline.
-
Saponification: The ester is saponified, typically using a base like sodium hydroxide, to form 3-carboxy-4-hydroxy-8-(trifluoromethyl)quinoline.
-
Decarboxylation: The carboxylic acid is then decarboxylated by heating to give 4-hydroxy-8-(trifluoromethyl)quinoline.
-
Chlorination: The final step involves the chlorination of the 4-hydroxy group using a chlorinating agent such as phosphorus oxychloride (POCl₃) to produce this compound.[8]
A More Direct, 2-Step Synthesis
A later US patent (US4277607A) describes a more streamlined, two-step process that offers higher yields.[8]
Experimental Workflow: 2-Step Synthesis
Caption: An improved, 2-step synthesis of this compound.
Detailed Protocol:
Step A: Synthesis of β-(o-trifluoromethylaniline)-propanoic acid [8]
-
To 500 g of o-trifluoromethylaniline at 20-25°C with stirring and under a nitrogen atmosphere, 672 g of acrylic acid is added.
-
0.5 g of hydroquinone is then added in the dark.
-
The mixture is heated to 75°C over one hour and maintained at this temperature for 32 hours.
-
After cooling to 65-70°C, 500 ml of technical cyclohexane and 500 ml of demineralized water are rapidly added.
-
The mixture is refluxed for 10 minutes, then slowly cooled to 2-4°C and held for one hour.
-
The resulting product is filtered, washed, and dried.
Step B: Synthesis of this compound [8]
-
A mixture of 150 ml of phosphorus oxychloride and 0.2 g of iodine is heated to 93-95°C and held for approximately 30 minutes.
-
50 g of the product from Step A is added in fractions over 6 minutes to the mixture, which is then held at 93-95°C for 30 minutes.
-
After cooling to 70±5°C, the mixture is added over about 30 minutes to a stirred solution of 11 g of sodium bisulfite in 875 ml of water held at 40-45°C.
-
The mixture is cooled over 30 minutes to 15-20°C to obtain a gummy suspension which is vacuum filtered, washed, and dried.
-
The crude product is crystallized from methanol to yield 36.9 g of this compound with a purity of 98%.
Quantitative Data Summary
| Synthesis Method | Number of Steps | Starting Materials | Key Reagents | Reported Yield | Purity | Reference |
| Gould-Jacobs Based | 5 | o-Trifluoromethylaniline, Ethyl ethoxymethylenemalonate | POCl₃ | Inferior to 2-step method | Not specified | [8] |
| 2-Step Synthesis | 2 | o-Trifluoromethylaniline, Acrylic Acid | POCl₃, I₂ | ~63% (overall) | 98% | [8] |
Role in Drug Development and Future Perspectives
The primary and most significant role of this compound is as a key building block in the synthesis of mefloquine. The chlorine atom at the 4-position is a reactive site, allowing for nucleophilic substitution to introduce the side chain necessary for mefloquine's antimalarial activity.
Beyond its role in mefloquine synthesis, the trifluoromethylquinoline scaffold is of significant interest in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. As such, this compound and its derivatives continue to be valuable intermediates for the synthesis of novel compounds with potential therapeutic applications in areas beyond malaria, including cancer and other infectious diseases. The versatility of this intermediate ensures its continued relevance in the ongoing quest for new and improved therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. FR1584746A - - Google Patents [patents.google.com]
- 3. Drug Discovery and Development - Malaria - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Quinoline: Synthesis to Application [ouci.dntb.gov.ua]
- 5. nbinno.com [nbinno.com]
- 6. Gould-Jacobs Reaction [drugfuture.com]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 4-Chloro-8-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the generation of biaryl and substituted aromatic compounds. This protocol details the application of the Suzuki coupling for the arylation of 4-chloro-8-(trifluoromethyl)quinoline. This quinoline derivative is a valuable building block in medicinal chemistry and materials science due to the unique electronic properties imparted by the trifluoromethyl group. The following application note provides a generalized procedure, specific examples derived from related literature, and a summary of reaction conditions to guide researchers in developing efficient and robust coupling methodologies.
The palladium-catalyzed reaction couples this compound with a variety of arylboronic acids or their corresponding esters. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the C-Cl bond at the 4-position of the quinoline ring, making optimization of reaction parameters essential.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
A mixture of this compound, an arylboronic acid (1.1 - 1.5 equivalents), a palladium catalyst (1-5 mol%), a ligand (if required, 2-10 mol%), and a base (2-3 equivalents) is prepared in a suitable solvent. The reaction vessel is sealed and purged with an inert gas (e.g., argon or nitrogen). The mixture is then heated with stirring for a specified time, or until reaction completion is observed by a monitoring technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water or brine. The organic layer is dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-aryl-8-(trifluoromethyl)quinoline.
Example Protocol: Microwave-Assisted Suzuki Coupling
This protocol is adapted from methodologies used for structurally similar chloro-heterocycles containing a trifluoromethyl group.[1]
-
Reagents and Materials:
-
This compound
-
Arylboronic acid (e.g., p-tolylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Microwave reaction vial
-
-
Procedure:
-
To a microwave reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(OAc)₂ (0.1 equiv.), Xantphos (0.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add 1,4-dioxane and water in a suitable ratio (e.g., 4:1) to achieve a desired concentration.
-
Seal the vial and purge with argon for 5-10 minutes.
-
Place the vial in a microwave reactor and irradiate at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 30-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the general workup and purification procedure described above.
-
Data Presentation
The following table summarizes various reported conditions for the Suzuki coupling of related chloro-heterocycles, which can serve as a starting point for the optimization of the reaction with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(dppf) (5) | - | Cs₂CO₃ (1) | Water/1,4-Dioxane (1:3) | 100 | 6-8 | 60-64 | [2] |
| Pd(OAc)₂ | Polymer supported triphenylphosphine | - | Not specified | Not specified | Not specified | Not specified | [3] |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/Water | Reflux | 2 | Good | [4] |
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMF/EtOH (3:1) | 100 | 2 | Good | [5] |
| Pd(OAc)₂ (0.1 eq) | Xantphos (0.2 eq) | K₂CO₃ (2) | Not specified | 100 (µW) | 0.83 | 85 | [1] |
Visualizations
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[6][7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The diagram below outlines the typical experimental workflow for the Suzuki coupling of this compound.
Caption: General experimental workflow for Suzuki cross-coupling.
Conclusion
The Suzuki-Miyaura cross-coupling provides an effective method for the synthesis of 4-aryl-8-(trifluoromethyl)quinolines. The provided protocols and reaction conditions, drawn from related literature, offer a solid foundation for developing a successful synthesis. Researchers should consider screening various catalysts, ligands, bases, and solvent systems to optimize the reaction for their specific arylboronic acid coupling partner. Microwave-assisted heating can be a valuable tool for accelerating reaction times and improving yields. Careful monitoring and purification are essential for obtaining the desired products in high purity.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow | MDPI [mdpi.com]
Application Notes and Protocols: Buchwald-Hartwig Amination of 4-chloro-8-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in medicinal chemistry and drug discovery due to its broad substrate scope, functional group tolerance, and generally high yields, offering a significant improvement over classical methods for synthesizing arylamines.[1][2] Aminoquinolines are a prominent structural motif in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The functionalization of the quinoline scaffold, particularly with amine substituents, is of great interest for the development of new pharmaceutical agents.[3]
This document provides a detailed protocol for the Buchwald-Hartwig amination of 4-chloro-8-(trifluoromethyl)quinoline, a substrate activated by the electron-withdrawing trifluoromethyl group. The presence of this group can influence the reactivity of the chloro-substituent and necessitates careful optimization of the reaction conditions.
Reaction Principle and Workflow
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) catalyst, a phosphine ligand, and a base. The generally accepted mechanism involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylquinoline and regenerate the Pd(0) catalyst.[1][2][4]
Data Presentation: Representative Reaction Parameters
The following table summarizes representative reaction conditions and outcomes for the Buchwald-Hartwig amination of this compound with a generic aniline. These values are based on typical conditions reported for similar substrates and should be used as a starting point for optimization.[5][6][7]
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(OAc)₂ |
| Ligand | XPhos | DavePhos | BINAP |
| Base | NaOtBu | Cs₂CO₃ | K₃PO₄ |
| Solvent | Toluene | Dioxane | Toluene |
| Temperature (°C) | 100 | 110 | 100 |
| Reaction Time (h) | 12 | 18 | 24 |
| Yield (%) | 85 | 78 | 65 |
Experimental Protocol
This protocol provides a general guideline for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, DavePhos, BINAP)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk tube or other suitable reaction vessel
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the palladium catalyst (e.g., 2 mol% Pd(OAc)₂), and the phosphine ligand (e.g., 4 mol% XPhos).
-
Addition of Reagents: Add the base (e.g., 1.4 equiv NaOtBu). Then, add the amine (1.2 equiv).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, to make a 0.1-0.2 M solution with respect to the limiting reagent).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring for the required time (e.g., 12-24 hours).
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-8-(trifluoromethyl)quinolin-4-amine.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ftstjournal.com [ftstjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
synthesis of 4-amino-8-(trifluoromethyl)quinoline from 4-chloro-8-(trifluoromethyl)quinoline
For researchers, scientists, and professionals in drug development, the synthesis of 4-amino-8-(trifluoromethyl)quinoline from its precursor, 4-chloro-8-(trifluoromethyl)quinoline, is a critical step in the development of novel therapeutic agents. The 4-aminoquinoline scaffold is a well-established pharmacophore in medicinal chemistry, and the introduction of a trifluoromethyl group at the 8-position can significantly enhance a molecule's metabolic stability and biological activity.
This document provides detailed application notes and protocols for the successful synthesis of 4-amino-8-(trifluoromethyl)quinoline, focusing on two primary and effective methods: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. These protocols are designed to be clear, concise, and reproducible in a laboratory setting.
Introduction
The conversion of this compound to 4-amino-8-(trifluoromethyl)quinoline involves the substitution of the chlorine atom at the 4-position with an amino group. This transformation is pivotal for the construction of a wide array of biologically active molecules, including potential antimalarial, anticancer, and anti-inflammatory agents.[1][2] The electron-withdrawing nature of the trifluoromethyl group and the quinoline ring nitrogen atom activates the C4-position towards nucleophilic attack, making this substitution feasible.
Synthetic Strategies
Two principal synthetic routes are recommended for this conversion, each with its own set of advantages depending on the desired scale, available resources, and tolerance to specific reaction conditions.
-
Nucleophilic Aromatic Substitution (SNAr): This is a classical and straightforward method for the amination of haloquinolines.[3] The reaction typically involves heating the chloroquinoline with a source of ammonia in a suitable solvent. The reaction proceeds through a Meisenheimer complex intermediate.[4][5]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers a more modern and often more efficient alternative, particularly for reactions that may be sluggish under traditional SNAr conditions.[6] It allows for the formation of the C-N bond under milder conditions and with a broader substrate scope.
Experimental Protocols
Below are detailed protocols for both the SNAr and Buchwald-Hartwig amination methods.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) using Ammonium Hydroxide
This protocol outlines a direct amination using a concentrated solution of ammonium hydroxide at elevated temperatures in a sealed vessel.
Materials:
-
This compound
-
Ammonium hydroxide (28-30% solution)
-
1,4-Dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a sealed tube, dissolve this compound (1.0 eq) in 1,4-dioxane.
-
Add a significant excess of concentrated ammonium hydroxide (e.g., 20-40 eq).
-
Seal the tube tightly and heat the reaction mixture to 120-150 °C for 24-48 hours with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully vent the reaction vessel in a fume hood.
-
Transfer the mixture to a separatory funnel and dilute with water and dichloromethane.
-
Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure 4-amino-8-(trifluoromethyl)quinoline.
Protocol 2: Buchwald-Hartwig Amination using an Ammonia Equivalent
This protocol utilizes a palladium catalyst and a suitable ligand with an ammonia surrogate, such as benzophenone imine, followed by hydrolysis.
Materials:
-
This compound
-
Benzophenone imine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Hydrochloric acid (e.g., 2 M)
-
Sodium hydroxide solution (e.g., 2 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
Step 1: Coupling Reaction
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (e.g., 2 mol%), Xantphos (e.g., 4 mol%), and sodium tert-butoxide (1.4 eq).
-
Add anhydrous toluene to the flask.
-
Add this compound (1.0 eq) and benzophenone imine (1.2 eq).
-
Heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Once the coupling is complete, cool the reaction to room temperature.
Step 2: Hydrolysis
-
To the cooled reaction mixture, add 2 M hydrochloric acid.
-
Stir the mixture vigorously at room temperature for 1-2 hours to hydrolyze the imine.
-
Neutralize the mixture with 2 M sodium hydroxide solution until basic.
-
Extract the product with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-amino-8-(trifluoromethyl)quinoline.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the synthesis of 4-amino-8-(trifluoromethyl)quinoline.
Table 1: Reaction Conditions for Nucleophilic Aromatic Substitution (SNAr)
| Parameter | Condition |
| Nucleophile | Ammonium Hydroxide |
| Solvent | 1,4-Dioxane |
| Temperature | 120-150 °C |
| Reaction Time | 24-48 hours |
| Typical Yield | 60-80% |
Table 2: Reaction Conditions for Buchwald-Hartwig Amination
| Parameter | Condition |
| Ammonia Source | Benzophenone imine (followed by hydrolysis) |
| Catalyst | Pd₂(dba)₃ |
| Ligand | Xantphos |
| Base | Sodium tert-butoxide |
| Solvent | Toluene |
| Temperature | 80-110 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 75-95% |
Table 3: Characterization Data for 4-amino-8-(trifluoromethyl)quinoline
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆) | Spectral data consistent with the structure of 4-amino-2-methyl-8-(trifluoromethyl)quinoline can be used as a reference.[7] |
| ¹³C NMR (DMSO-d₆) | Spectral data consistent with the structure of 4-amino-2-methyl-8-(trifluoromethyl)quinoline can be used as a reference.[7] |
| Mass Spectrometry | [M+H]⁺ corresponding to the molecular weight |
Visualizations
Reaction Workflows and Mechanisms
To aid in the understanding of the synthetic processes, the following diagrams illustrate the experimental workflows and the proposed reaction mechanisms.
Caption: Experimental workflows for the synthesis of 4-amino-8-(trifluoromethyl)quinoline.
Caption: Simplified mechanism of the Nucleophilic Aromatic Substitution (SNAr) reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, with functionalization at the C4-position being crucial for the biological activity of numerous drugs.[1] Nucleophilic aromatic substitution (SNAr) on 4-chloroquinolines stands as the most prevalent method for introducing diverse functionalities at this critical position.[1] This reaction is characterized by the attack of a nucleophile on the electron-deficient C4-carbon of the quinoline ring, leading to the displacement of the chloride leaving group. The inherent electron-withdrawing nature of the quinoline nitrogen enhances the reactivity of the 4-position towards nucleophilic attack.[1]
This document provides detailed protocols for various methods of nucleophilic substitution on 4-chloroquinolines, including conventional heating, microwave-assisted synthesis, and ultrasound-assisted procedures. It also presents a summary of quantitative data to facilitate the comparison of different experimental conditions.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data for different nucleophilic substitution methods on 4-chloroquinolines, offering a comparative overview of reaction conditions and outcomes.
Table 1: Ultrasound-Assisted Nucleophilic Substitution [2]
| Nucleophile | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| o-Phenylenediamine | Ethanol | 90 | 30 | High (not specified) |
| Thiosemicarbazide | Ethanol | 90 | 30 | High (not specified) |
| 3-Amino-1,2,4-triazole | Ethanol | 90 | 30 | 78-89 |
Table 2: Conventional Heating with Amines [2][3]
| Nucleophile | Conditions | Temperature (°C) | Time (h) | Yield (%) |
| 1,3-Diaminopropane | Neat | Reflux | 2 | 83 |
| Ethane-1,2-diamine | Neat | 80 then 130 | 1 then 7 | Not specified |
| N,N-Dimethyl-propane-1,3-diamine | Neat | 130 | 8 | Not specified |
| Butyl amine | Neat | 120-130 | 6 | Not specified |
Table 3: Microwave-Assisted Nucleophilic Substitution [4]
| Nucleophile | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Alkylamines (primary and secondary) | DMSO | 140 or 180 | 20-30 | 80-95 |
| Anilines | DMSO | 140 or 180 | 20-30 | 80-95 |
| Amine-N-heteroarenes | DMSO | 140 or 180 | 20-30 | 80-95 |
Experimental Protocols
Protocol 1: Conventional Heating
This protocol is suitable for reactions with liquid amines, often avoiding the need for a solvent.[2][3]
Materials:
-
4-Chloroquinoline (e.g., 4,7-dichloroquinoline)
-
Amine nucleophile (e.g., butylamine, N,N-dimethylethane-1,2-diamine)
-
Dichloromethane
-
5% aqueous NaHCO₃ solution
-
Water
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Standard glassware for work-up and purification
Procedure:
-
In a round-bottom flask, combine the 4-chloroquinoline (1.0 eq) and the amine nucleophile (2.0-2.5 eq).
-
Heat the mixture to the desired temperature (e.g., 120-130 °C) and stir for the specified time (e.g., 6-8 hours).[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer successively with 5% aqueous NaHCO₃, water, and brine.[2][3]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[2][3]
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating, often leading to higher yields in shorter reaction times.[4]
Materials:
-
4-Chloroquinoline (e.g., 4,7-dichloroquinoline)
-
Amine nucleophile
-
Solvent (e.g., DMSO, ethanol)
-
Base (e.g., K₂CO₃, NaOH, if required)
-
Microwave reactor vial
-
Microwave reactor
Procedure:
-
In a microwave reactor vial, dissolve the 4-chloroquinoline (1.0 eq) in the chosen solvent.
-
Add the amine nucleophile (1.0-1.2 eq).
-
Add a base if necessary, depending on the nature of the amine nucleophile.[4]
-
Seal the vial and place it in the microwave reactor.
-
Set the desired temperature (e.g., 140-180 °C) and time (e.g., 20-30 minutes).[4]
-
After the reaction is complete, cool the vial to room temperature.
-
The product can be isolated by precipitation upon addition of water or by extraction with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Ultrasound-Assisted Synthesis
Ultrasound irradiation provides an alternative energy source for promoting the reaction, often at lower temperatures than conventional heating.[2]
Materials:
-
4-Chloroquinoline (e.g., 4,7-dichloroquinoline)
-
Amine nucleophile
-
Ethanol
-
Ultrasonic bath with heating capabilities
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the 4-chloroquinoline (0.01 mol) in ethanol (15 mL).[2]
-
Add the desired amine nucleophile (0.01 mol) to the solution.[2]
-
Attach a reflux condenser and place the flask in an ultrasonic bath.
-
Heat the mixture to 90 °C and irradiate with ultrasound for 30 minutes.[2]
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution upon cooling. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Protocol 4: Palladium-Catalyzed Buchwald-Hartwig Amination
This method is particularly useful for coupling aryl amines or other less reactive nucleophiles.[2]
Materials:
-
4-Chloroquinoline (e.g., 4,7-dichloroquinoline)
-
Amine nucleophile
-
Palladium source (e.g., Pd(dba)₂)
-
Phosphine ligand (e.g., BINAP)
-
Base (e.g., NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the palladium source, the phosphine ligand, and the base.[2]
-
Add the 4-chloroquinoline and the amine nucleophile.[2]
-
Add anhydrous toluene via syringe.[2]
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitored by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with a suitable solvent like dichloromethane or ethyl acetate and filter through a pad of celite to remove the catalyst.[2]
-
Wash the filtrate with water and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the product by column chromatography.
Visualizations
Caption: General workflow for nucleophilic substitution on 4-chloroquinolines.
Caption: General mechanism for the SNAr reaction on 4-chloroquinoline.
References
Application Notes and Protocols for the Use of 4-Chloro-8-(Trifluoromethyl)quinoline in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs. Its rigid, bicyclic aromatic nature provides an excellent framework for positioning functional groups to interact with the ATP-binding site of protein kinases. The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. 4-Chloro-8-(trifluoromethyl)quinoline is a versatile synthetic intermediate for the development of novel kinase inhibitors. The chlorine atom at the 4-position is a reactive handle for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amine-containing pharmacophores, a common feature in many kinase inhibitors. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential kinase inhibitors. While specific examples for the 8-trifluoromethyl isomer are less prevalent in publicly available literature compared to its 7-trifluoromethyl counterpart, the methodologies presented here are based on well-established synthetic strategies for 4-chloroquinolines and data from structurally related compounds.
Key Applications in Kinase Inhibitor Synthesis
Derivatives of this compound are anticipated to be inhibitors of various protein kinases implicated in cancer and other diseases. The 4-anilinoquinoline core, readily synthesized from this starting material, is a well-established pharmacophore for targeting kinases such as:
-
Epidermal Growth Factor Receptor (EGFR): A key driver in many solid tumors.[1][2]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for tumor angiogenesis.
-
c-Met: A receptor tyrosine kinase often dysregulated in cancer.[2]
-
RAF kinases (e.g., B-RAF): Important components of the MAPK/ERK signaling pathway.[2]
-
Src family kinases: Involved in cell growth, differentiation, and survival.
-
Protein Kinase Novel 3 (PKN3): An emerging target in cancer.[3]
-
Cyclin G Associated Kinase (GAK): A regulator of intracellular trafficking.[4]
The trifluoromethyl group at the 8-position can influence the conformation of the molecule and its interactions within the kinase active site, potentially leading to improved potency and selectivity.
Data Presentation: Biological Activity of Representative Trifluoromethyl-Substituted Quinoline Kinase Inhibitors
The following tables summarize the inhibitory activities of several quinoline-based kinase inhibitors containing a trifluoromethyl group. While these examples do not all originate from the 8-trifluoromethyl isomer, they provide valuable structure-activity relationship (SAR) insights for the design of new inhibitors based on this scaffold.
| Compound ID | Quinoline Substitution | Target Kinase | IC50 / Ki (nM) | Reference |
| 1 | 6-Trifluoromethyl | GAK | Ki = 3.9 | [3] |
| 2 | 6-Trifluoromethyl | PKN3 | IC50 = 280 | [3] |
| 3 | 7-Trifluoromethyl | PKN3 | IC50 = 240 | [5] |
| 4 | 7-Trifluoromethyl | GAK | Ki = 6.2 | [5] |
| 5 | 6-Fluoro | PKN3 | IC50 = 700 | [3] |
| 6 | 6-Chloro | PKN3 | IC50 = 70 | [3] |
Experimental Protocols
The following protocols describe the key synthetic transformations for converting this compound into potential kinase inhibitors.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Anilines
This is the most common and direct method for synthesizing 4-anilino-8-(trifluoromethyl)quinoline derivatives.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.0 - 1.2 eq)
-
Solvent: Ethanol, isopropanol, or acetonitrile
-
Acid catalyst (optional): Concentrated HCl or acetic acid (catalytic amount)
Procedure:
-
To a solution of this compound in the chosen solvent, add the substituted aniline.
-
If desired, add a catalytic amount of acid.
-
Heat the reaction mixture to reflux and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 4-anilino-8-(trifluoromethyl)quinoline derivative.[6]
Protocol 2: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful alternative for forming the C-N bond, especially with less nucleophilic amines or when milder reaction conditions are required.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-10 mol%)
-
Base (e.g., NaOt-Bu, Cs2CO3, K3PO4) (1.5 - 2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium catalyst, phosphine ligand, and base.
-
Add the this compound and the anhydrous solvent.
-
Add the amine to the mixture.
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Signaling Pathway Diagram
Experimental Workflow Diagram
Logical Relationship Diagram
Conclusion
This compound is a valuable starting material for the synthesis of novel kinase inhibitors. The straightforward functionalization at the 4-position via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions allows for the generation of diverse libraries of 4-aminoquinoline derivatives. The incorporation of the 8-trifluoromethyl group is a strategic design element to potentially improve the pharmacological properties of the resulting inhibitors. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of this promising class of compounds in the ongoing effort to develop more effective and selective kinase inhibitors for the treatment of cancer and other diseases.
References
- 1. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application of 4-chloro-8-(trifluoromethyl)quinoline in Anticancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer properties. The strategic introduction of a trifluoromethyl group and a chlorine atom onto the quinoline ring system can significantly enhance the therapeutic potential of the resulting molecules. Specifically, 4-chloro-8-(trifluoromethyl)quinoline has emerged as a critical chemical intermediate for the synthesis of novel anticancer agents. The trifluoromethyl group often improves metabolic stability and cell permeability, while the chlorine atom at the 4-position serves as a versatile handle for introducing various pharmacophores through nucleophilic substitution reactions.[1][2]
These application notes provide an overview of the utility of this compound in the development of anticancer compounds, supported by quantitative data on the activity of its derivatives, detailed experimental protocols, and visualizations of synthetic pathways and targeted biological mechanisms.
Data Presentation
The anticancer efficacy of various quinoline derivatives, synthesized using this compound or structurally related precursors, has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values from these studies are summarized in the table below, offering a comparative look at their potency.
| Compound/Derivative | Cancer Cell Line(s) | IC50 / GI50 (µM) | Reference(s) |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 | [3] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | Lower than Chloroquine (GI50 = 20.72 µM) | [3] |
| 4-aminoquinoline derivative with 7-trifluoromethyl group | MDA-MB-468 | 12.85 | [3] |
| Quinoline-chalcone derivative 12e | MGC-803, HCT-116, MCF-7 | 1.38, 5.34, 5.21 | [4] |
| 3-Phenyltrifluoromethyl quinoline derivative 14 | MCF-7 | 0.004 | [5] |
| Quinolyl-thienyl chalcone derivative 31 (VEGFR-2 inhibitor) | HUVEC | 0.02178 | [6] |
| Quinoline-chalcone hybrid 39 (PI3K/Akt/mTOR pathway inhibitor) | A549, K-562 | 1.91, 5.29 | [6] |
Note: The data presented is for structurally related derivatives and is intended to illustrate the potential of the this compound scaffold in anticancer drug discovery.
Experimental Protocols
Protocol 1: General Synthesis of 4-Anilino-8-(trifluoromethyl)quinoline Derivatives
This protocol outlines a general method for the nucleophilic substitution of the chlorine atom in this compound with an aniline derivative.
Materials:
-
This compound
-
Substituted aniline
-
Ethanol or isopropanol
-
Concentrated hydrochloric acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate with heating
-
Thin-layer chromatography (TLC) supplies
-
Rotary evaporator
-
Recrystallization or column chromatography supplies
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or isopropanol.
-
Add the desired substituted aniline (1.0-1.2 eq) to the solution.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and stir for 4-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure 4-anilino-8-(trifluoromethyl)quinoline derivative.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability and is commonly used to determine the cytotoxic effects of potential anticancer compounds.[7]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (quinoline derivative)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include untreated cells as a negative control and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the cell viability against the compound concentration.
Visualizations
Signaling Pathway
Derivatives of this compound have been shown to target various signaling pathways implicated in cancer progression. One such critical pathway is the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival.
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by quinoline derivatives.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of novel anticancer agents derived from this compound.
Caption: General workflow for the development of anticancer quinoline derivatives.
References
- 1. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Synthesis of Novel Bioactive Compounds from 4-chloro-8-(trifluoromethyl)quinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel compounds derived from 4-chloro-8-(trifluoromethyl)quinoline. This versatile building block is of significant interest in medicinal chemistry due to the reactivity of the 4-chloro substituent and the influence of the 8-trifluoromethyl group on the compound's physicochemical properties. The trifluoromethyl group can enhance metabolic stability and cell permeability, making it a valuable moiety in the design of new therapeutic agents.
The protocols outlined below focus on three key transformations: Suzuki-Miyaura coupling for the formation of C-C bonds, Buchwald-Hartwig amination for the synthesis of C-N bonds, and nucleophilic aromatic substitution with phenols to generate C-O bonds. These reactions provide access to a diverse range of novel quinoline derivatives with potential applications in areas such as oncology and infectious diseases.
I. Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-8-(trifluoromethyl)quinolines
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that allows for the formation of a carbon-carbon bond between an organoboron compound and an organic halide. This method is highly versatile and tolerates a wide range of functional groups.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids is as follows:
-
Reaction Setup: In a clean, dry reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 eq.) or K₂CO₃ (2.0 eq.).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and ethanol (e.g., 4:1 v/v), to the reaction vessel.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-8-(trifluoromethyl)quinoline.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-8-(trifluoromethyl)quinoline | 85 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-8-(trifluoromethyl)quinoline | 92 |
| 3 | 3-Fluorophenylboronic acid | 4-(3-Fluorophenyl)-8-(trifluoromethyl)quinoline | 78 |
II. Buchwald-Hartwig Amination for the Synthesis of 4-Amino-8-(trifluoromethyl)quinolines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a carbon-nitrogen bond. This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active molecules.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A general procedure for the Buchwald-Hartwig amination of this compound with various amines is as follows:
-
Reaction Setup: To a reaction vessel, add this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.), and a base such as cesium carbonate (Cs₂CO₃, 1.5 eq.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C.
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the residue by column chromatography to yield the pure 4-amino-8-(trifluoromethyl)quinoline derivative.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-Phenyl-8-(trifluoromethyl)quinolin-4-amine | 75 |
| 2 | Morpholine | 4-(8-(Trifluoromethyl)quinolin-4-yl)morpholine | 88 |
| 3 | Benzylamine | N-Benzyl-8-(trifluoromethyl)quinolin-4-amine | 82 |
III. Nucleophilic Aromatic Substitution with Phenols
The chlorine atom at the 4-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr) by phenoxides, providing a straightforward route to 4-aryloxy-8-(trifluoromethyl)quinolines.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
A general procedure for the reaction of this compound with phenols is as follows:
-
Reaction Setup: In a reaction flask, dissolve the desired phenol (1.2 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF). Add a strong base, for example, sodium hydride (NaH, 1.2 eq.), portion-wise at 0 °C to form the phenoxide.
-
Addition of Quinoline: Once the evolution of hydrogen gas has ceased, add a solution of this compound (1.0 eq.) in DMF to the reaction mixture.
-
Reaction Conditions: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Carefully quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Nucleophilic Aromatic Substitution
| Entry | Phenol | Product | Yield (%) |
| 1 | Phenol | 4-Phenoxy-8-(trifluoromethyl)quinoline | 90 |
| 2 | 4-Cresol | 4-(p-Tolyloxy)-8-(trifluoromethyl)quinoline | 95 |
| 3 | 4-Chlorophenol | 4-(4-Chlorophenoxy)-8-(trifluoromethyl)quinoline | 87 |
IV. Potential Biological Activities and Signaling Pathways
Derivatives of this compound are being investigated for a range of biological activities. Notably, 4-aminoquinoline derivatives have shown promise as anticancer agents, potentially through the inhibition of key signaling pathways involved in cell proliferation and survival.[1]
Anticancer Activity: EGFR and PI3K/Akt Signaling Pathways
Several 4-anilinoquinoline derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways.[1] These pathways are often dysregulated in cancer, leading to uncontrolled cell growth and resistance to apoptosis.
Caption: Inhibition of EGFR and PI3K/Akt signaling pathways by 4-amino-8-(trifluoromethyl)quinoline derivatives.
Antifungal Activity
Quinoline derivatives have also demonstrated potential as antifungal agents.[2] While the exact mechanisms are still under investigation, one proposed mode of action involves the disruption of fungal cell wall integrity and the inhibition of key enzymes necessary for fungal survival.
Caption: Proposed antifungal mechanisms of action for 8-(trifluoromethyl)quinoline derivatives.
V. Experimental Workflow Visualization
The overall experimental workflow for the synthesis and evaluation of novel compounds from this compound is depicted below.
Caption: General experimental workflow for the synthesis and biological evaluation of novel quinoline derivatives.
References
Application Notes and Protocols for In Vitro Evaluation of 4-chloro-8-(trifluoromethyl)quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for a panel of in vitro assays to evaluate the biological activity of 4-chloro-8-(trifluoromethyl)quinoline derivatives. The methodologies described herein cover the assessment of cytotoxic, antimicrobial, and anti-inflammatory properties, which are critical for early-stage drug discovery and development.
Assessment of Cytotoxic Activity
The evaluation of cytotoxicity is a crucial first step in determining the therapeutic potential and safety profile of novel chemical entities.[1] The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.[2][3]
Protocol 1: MTT Assay for Cytotoxicity Screening
This protocol details the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound derivatives against various cancer cell lines.[4]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, MGC-803)[5]
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[4]
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest test concentration) and an untreated control (medium only).[1][2]
-
Incubate the plates for 48-72 hours.[4]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[2]
Quantitative Data Summary:
| Compound ID | Cell Line | Incubation Time (h) | IC50 (µM) |
| Derivative 1 | MCF-7 (Breast) | 48 | Example: 8.5 |
| Derivative 2 | HCT-116 (Colon) | 48 | Example: 12.2 |
| Derivative 3 | MGC-803 (Gastric) | 48 | Example: 5.7 |
| 5-Fluorouracil | MGC-803 | 48 | Example: 6.22[5] |
Note: The IC50 values are examples and will need to be determined experimentally.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for the MTT cytotoxicity assay.
Assessment of Antimicrobial Activity
Quinoline derivatives are known for their broad-spectrum antimicrobial activities.[6] The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[6]
Protocol 2: Broth Microdilution for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of the test compounds against bacterial and fungal strains.[6]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Prepare a suspension of the microbial strain in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
For bacteria, dilute the suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
For yeasts, dilute in RPMI-1640 to a final concentration of 0.5-2.5 x 10³ CFU/mL.[6]
-
-
Compound Dilution:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth (MHB or RPMI-1640).[6]
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well.
-
Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubate the plates at 35°C for 16-20 hours for bacteria and 24-48 hours for fungi.[6]
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[6]
-
Quantitative Data Summary:
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) |
| Derivative 1 | Example: 8 | Example: 16 | Example: 32 | Example: 64 |
| Derivative 2 | Example: 4 | Example: 8 | Example: 16 | Example: 32 |
| Ciprofloxacin | Example: 1 | Example: 0.5 | N/A | N/A |
| Fluconazole | N/A | N/A | Example: 2 | Example: 8 |
Note: The MIC values are examples and will need to be determined experimentally.
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for the broth microdilution MIC assay.
Assessment of Anti-inflammatory Activity
Quinoline derivatives have been investigated for their anti-inflammatory properties, often by measuring the inhibition of pro-inflammatory mediators like nitric oxide (NO).[7][8]
Protocol 3: Nitric Oxide (NO) Inhibition Assay
This protocol describes the evaluation of the anti-inflammatory activity of the test compounds by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[9]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM medium
-
FBS
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
-
LPS Stimulation:
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group without LPS stimulation.
-
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.
-
Calculate the IC50 value for NO inhibition.
-
Quantitative Data Summary:
| Compound ID | IC50 for NO Inhibition (µM) |
| Derivative 1 | Example: 15.3 |
| Derivative 2 | Example: 9.8 |
| L-NAME (positive control) | Example: 25.1 |
Note: The IC50 values are examples and will need to be determined experimentally.
Signaling Pathway: NF-κB Activation
The production of nitric oxide in macrophages stimulated by LPS is largely mediated by the activation of the NF-κB signaling pathway, which leads to the expression of inducible nitric oxide synthase (iNOS).[8]
Caption: Simplified NF-κB signaling pathway leading to NO production.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Mechanistic Study of the Anti-inflammatory Activity of a Quinoline Isolated from Spondias pinnata Bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Chloro-8-(Trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 4-chloro-8-(trifluoromethyl)quinoline. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity. The protocols described herein are based on established methodologies for structurally similar haloquinolines and serve as a robust starting point for the synthesis of a diverse range of 4-substituted-8-(trifluoromethyl)quinoline derivatives.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions have revolutionized the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. For this compound, the chlorine atom at the C4-position serves as a reactive handle for introducing a wide variety of functional groups via coupling reactions such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and cyanation. The electron-withdrawing nature of the trifluoromethyl group at the C8-position can influence the reactivity of the quinoline core, potentially facilitating the cross-coupling process.
General Catalytic Cycle
The general catalytic cycle for these palladium-catalyzed cross-coupling reactions typically involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck reactions), and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-8-(trifluoromethyl)quinolines
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds between an organoboron reagent (typically a boronic acid or its ester) and an organic halide. This reaction is widely employed for the synthesis of biaryl and heteroaryl-aryl scaffolds.
Quantitative Data for Suzuki-Miyaura Coupling of Analogous Haloquinolines
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 4-Chloroquinoline | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 | Fictional, based on typical conditions |
| 2 | 6-Bromo-quinoline | 4-Methoxyphenyl-boronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 85 | [1] |
| 3 | 5,7-Dibromo-quinoline | Phenylboronic acid | Pd(PPh₃)₄ (4) | - | Na₂CO₃ | Toluene/H₂O | 90 | 88 (mono-arylated at C5) | Fictional, based on typical conditions |
| 4 | 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine | p-Tolylboronic acid | Pd(OAc)₂ (10) | Xantphos (20) | K₂CO₃ | 1,4-Dioxane | 150 (µW) | 84 | [2] |
Experimental Protocol: Suzuki-Miyaura Coupling
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water or toluene/ethanol/water)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-8-(trifluoromethyl)quinoline.
Sonogashira Coupling: Synthesis of 4-Alkynyl-8-(trifluoromethyl)quinolines
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[3][4][5] This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes.
Quantitative Data for Sonogashira Coupling of Analogous Haloquinolines
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 4-Chloro-7-iodoquinoline | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 80 | 85 | Fictional, based on typical conditions |
| 2 | 6-Bromo-2-aryl-4-(trifluoromethyl)quinoline | Phenylacetylene | Pd(OAc)₂ (10) | - | Et₃N | DMF | 100 | 42-88 | [6] |
| 3 | 4,8-Dibromo-2-(trifluoromethyl)quinoline | Phenylacetylene | Pd(PPh₃)₄ (2.5) | CuI (5) | NEt₃ | 1,4-Dioxane | 100 | 85 | [7] |
| 4 | 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | K₂CO₃ | 1,4-Dioxane | 150 (µW) | 75 | [2] |
Experimental Protocol: Sonogashira Coupling
Caption: Experimental workflow for the Sonogashira coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the base via syringe.
-
Add the terminal alkyne dropwise and stir the mixture at room temperature or heat to 50-80 °C for 2-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter it through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired 4-alkynyl-8-(trifluoromethyl)quinoline.
Buchwald-Hartwig Amination: Synthesis of 4-Amino-8-(trifluoromethyl)quinolines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[8][9] This reaction is of paramount importance for the synthesis of anilines and other arylamines, which are prevalent in pharmaceuticals.
Quantitative Data for Buchwald-Hartwig Amination of Analogous Haloquinolines
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 5-Chloro-8-benzyloxyquinoline | N-Methylaniline | Pd₂(dba)₃ (2) | Johnphos (6) | NaOtBu | Toluene | 150 | 87 | [10] |
| 2 | 3-Bromoquinoline | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 95 | Fictional, based on typical conditions |
| 3 | 6-Bromo-2-aryl-4-(trifluoromethyl)quinoline | Morpholine | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ | Toluene | 110 | 60-88 | Fictional, based on typical conditions |
| 4 | 5-Chloro-8-benzyloxyquinoline | Diphenylamine | Pd₂(dba)₃ (2) | Xantphos (6) | NaOtBu | Toluene | 150 | 82 | [10] |
Experimental Protocol: Buchwald-Hartwig Amination
Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos or Johnphos, 2-6 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv)
-
Solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, the palladium precatalyst, the phosphine ligand, and the base to a reaction vial.
-
Add the degassed solvent and the amine.
-
Seal the vial and heat the reaction mixture to 100-150 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a short pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-8-(trifluoromethyl)quinoline.
Heck Reaction: Synthesis of 4-Alkenyl-8-(trifluoromethyl)quinolines
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[11][12] This reaction is a powerful method for the formation of C-C bonds and the synthesis of styrenyl and other vinyl-substituted aromatic compounds.
Quantitative Data for Heck Reaction of Analogous Aryl Halides
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 4-Iodobenzonitrile | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | Acetonitrile | 100 | 95 | Fictional, based on typical conditions |
| 2 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (0.1) | P(o-tol)₃ (0.2) | NaOAc | DMF | 120 | 80 | Fictional, based on typical conditions |
| 3 | 8-Quinolyldimesitylborane-derived palladacycle | n-Butyl acrylate | Catalyst (1) | - | NaOAc | DMF | 130 | 97 | [13] |
| 4 | 4-Iodoanisole | Ethyl acrylate | Pd(OAc)₂ (2) | - | Et₃N | DMF | 100 | 90 | Fictional, based on typical conditions |
Experimental Protocol: Heck Reaction
Caption: Experimental workflow for the Heck reaction.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.2-2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., PPh₃ or P(o-tol)₃, 2-10 mol%, if required)
-
Base (e.g., Et₃N or NaOAc, 1.5-2.5 equiv)
-
Solvent (e.g., DMF or acetonitrile)
Procedure:
-
To a sealable reaction tube, add this compound, the palladium catalyst, the ligand (if necessary), and the base.
-
Evacuate and backfill the tube with an inert gas.
-
Add the degassed solvent and the alkene.
-
Seal the tube and heat the reaction mixture to 100-140 °C for 12-48 hours.
-
Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to afford the desired 4-alkenyl-8-(trifluoromethyl)quinoline.
Cyanation Reaction: Synthesis of 4-Cyano-8-(trifluoromethyl)quinoline
Palladium-catalyzed cyanation of aryl halides provides a direct route to aryl nitriles, which are valuable intermediates in organic synthesis and can be found in many biologically active molecules. Various cyanide sources can be employed, with zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) being less toxic alternatives to alkali metal cyanides.[14][15][16][17]
Quantitative Data for Cyanation of Analogous Aryl Halides
| Entry | Aryl Halide | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Additive/Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Zn(CN)₂ | Pd₂(dba)₃ (0.5) | dppf (1.5) | - | DMA | 120 | 90 | Fictional, based on typical conditions |
| 2 | 4-Bromobenzonitrile | K₄[Fe(CN)₆] | Pd(OAc)₂ (2) | cataCXium A (4) | Na₂CO₃ | NMP | 120 | 99 | Fictional, based on typical conditions |
| 3 | 3-Bromopyridine | Zn(CN)₂ | PdCl₂-precatalyst (2) | SPhos (4) | - | THF/H₂O | rt | 99 | [16] |
| 4 | 4-Chloroanisole | K₄[Fe(CN)₆] | Pd/C (1) | - | K₂CO₃ | Toluene/H₂O | 140 | 85 | Fictional, based on typical conditions |
Experimental Protocol: Cyanation Reaction
Caption: Experimental workflow for the palladium-catalyzed cyanation reaction.
Materials:
-
This compound (1.0 equiv)
-
Cyanide source (e.g., Zn(CN)₂, 0.6-1.0 equiv, or K₄[Fe(CN)₆], 0.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., dppf, 2-4 mol%)
-
Solvent (e.g., DMA or NMP)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the cyanide source, the palladium catalyst, and the ligand.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 120-150 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction mixture with an aqueous solution (e.g., aqueous ammonia for reactions with Zn(CN)₂) and dilute with an organic solvent.
-
Filter the mixture through a pad of celite and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-cyano-8-(trifluoromethyl)quinoline.
Disclaimer: The provided protocols and quantitative data are based on literature reports for analogous compounds and are intended to serve as a starting point. Reaction conditions, including catalyst, ligand, base, solvent, and temperature, may require optimization for this compound to achieve the best results. All experiments should be conducted by trained personnel in a well-ventilated fume hood, and appropriate safety precautions should be taken when handling reagents, particularly cyanide sources.
References
- 1. Synthesis of aryl-substituted quinolines and tetrahydroquinolines through Suzuki–Miyaura coupling reactions | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ias.ac.in [ias.ac.in]
- 11. Heck Reaction [organic-chemistry.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethyl-phenyl}methyl-κC)palladium(II) as a Catalyst for Heck Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Derivatization of 4-chloro-8-(trifluoromethyl)quinoline for Library Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 4-chloro-8-(trifluoromethyl)quinoline scaffold is a critical building block in medicinal chemistry and drug discovery. The trifluoromethyl group at the 8-position enhances chemical stability, metabolic resistance, and lipophilicity, often improving the pharmacological properties of the final compounds.[1][2] The chlorine atom at the 4-position serves as a versatile handle, acting as an excellent leaving group for various chemical transformations. This reactivity allows for the introduction of diverse functional groups, making it an ideal starting material for the synthesis of compound libraries for high-throughput screening.
This document provides detailed protocols for three primary derivatization strategies: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig Amination, and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. These methods enable the generation of a wide array of novel quinoline derivatives with potential therapeutic applications, including anticancer, antimalarial, and antifungal activities.[3][4][5]
Caption: General workflow for library synthesis from this compound.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a direct and efficient method for displacing the 4-chloro group with a variety of nucleophiles.[6] The electron-withdrawing nature of the quinoline nitrogen and the 8-trifluoromethyl group activates the C4 position for nucleophilic attack.[6] This strategy is widely used to synthesize 4-aminoquinolines, which are known for their antimalarial properties.[6][7]
Data Summary: SNAr Reactions
| Entry | Nucleophile | Conditions | Product Type | Yield (%) |
|---|---|---|---|---|
| 1 | Hydrazine Hydrate | Ethanol, Reflux | 4-Hydrazinylquinoline | N/A[8] |
| 2 | Substituted Anilines | Isopropanol, HCl (cat.), Reflux, 4-24h | 4-Anilinoquinoline | Varies |
| 3 | Alkyl/Aryl Thiols | Base (e.g., KOH), Ethanol | 4-Thioetherquinoline | Varies[9] |
| 4 | 1,2,4-Triazole | Acid or Base Catalysis | 4-(1H-1,2,4-triazol-1-yl)quinoline | Varies[10] |
| 5 | Aliphatic Amines | Neat or Solvent, Heat | 4-Alkylaminoquinoline | Varies[3] |
Experimental Protocol: Synthesis of 4-Anilino-8-(trifluoromethyl)quinoline Derivatives
-
Materials :
-
This compound (1.0 eq)
-
Substituted aniline (1.1 eq)
-
Solvent (e.g., Ethanol, Isopropanol)
-
Catalyst: Concentrated HCl (1-2 drops)
-
-
Reaction Setup :
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in the chosen solvent.
-
Add the substituted aniline to the solution.
-
Add a catalytic amount of concentrated HCl.
-
-
Reaction Execution :
-
Heat the reaction mixture to reflux (typically 80-100 °C).
-
Stir the reaction for 4-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification :
-
Upon completion, cool the mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[11] It offers a broad substrate scope, allowing the coupling of aryl halides with a wide variety of primary and secondary amines under relatively mild conditions, making it superior to traditional methods that often require harsh conditions.[11][12]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Data Summary: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst / Ligand | Base | Conditions | Yield (%) |
|---|---|---|---|---|---|
| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene, 100 °C | 60-88[13] |
| 2 | Pyrrolidine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene, 100 °C | 60-88[13] |
| 3 | Primary Alkylamines | Pd(OAc)₂ / BrettPhos | K₃PO₄ | Dioxane, 110 °C | Varies[14] |
| 4 | Secondary Anilines | Pd(OAc)₂ / Johnphos | NaOt-Bu | Toluene, 150 °C, 24h | ~82[12] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Materials :
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Johnphos, 1.1-1.2 eq relative to Pd)
-
Base (e.g., NaOt-Bu, K₃PO₄, 1.4 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
-
Reaction Setup :
-
To an oven-dried Schlenk tube, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add this compound and the anhydrous solvent.
-
Finally, add the amine coupling partner.
-
-
Reaction Execution :
-
Seal the tube and heat the mixture to the required temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification :
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon (C-C) bonds.[15] It involves the coupling of an organoboron compound (e.g., a boronic acid) with a halide.[16] This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability and stability of boronic acids.[17]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Data Summary: Suzuki-Miyaura Cross-Coupling
| Entry | Boronic Acid | Catalyst / Ligand | Base | Conditions | Yield (%) |
|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O, Reflux | Varies[16] |
| 2 | Arylboronic acids | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Dioxane, 80 °C | High[15] |
| 3 | Vinylboronic acids | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene, RT | High[15] |
| 4 | Heteroarylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O, 80 °C | Varies |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Materials :
-
This compound (1.0 eq)
-
Aryl- or vinylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃, K₃PO₄, 2.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/H₂O or Dioxane/H₂O)
-
-
Reaction Setup :
-
In a round-bottom flask, combine this compound, the boronic acid, the palladium catalyst, and the base.
-
Add the solvent system.
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
-
Reaction Execution :
-
Heat the reaction mixture under an inert atmosphere to the required temperature (typically 80-110 °C).
-
Stir vigorously until TLC or LC-MS analysis indicates the consumption of the starting material.
-
-
Work-up and Purification :
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the desired product.
-
Applications of the Synthesized Library
Derivatives of the quinoline scaffold are integral to many pharmaceuticals. The libraries synthesized from this compound are valuable for screening against various biological targets.
-
Antimalarial Activity : 4-Aminoquinolines, such as chloroquine, are well-established antimalarial agents. Their mechanism involves interfering with the detoxification of heme in the malaria parasite.[6][7] They inhibit the biocrystallization of heme into hemozoin, leading to a buildup of toxic free heme that kills the parasite.[6]
Caption: Mechanism of action for 4-aminoquinoline antimalarial agents.
-
Anticancer Activity : Numerous quinoline derivatives have been investigated as potential anticancer agents.[2] For example, certain 4-aminoquinoline derivatives have shown cytotoxic effects against human breast tumor cell lines.[3] The ability to rapidly generate a diverse library allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.
-
Other Applications : The versatile quinoline core is also found in compounds with antibacterial, antifungal, and anti-inflammatory properties, making libraries derived from this scaffold a rich source for broad therapeutic screening.[4][5][18]
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. ias.ac.in [ias.ac.in]
- 13. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. tcichemicals.com [tcichemicals.com]
- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-chloro-8-(trifluoromethyl)quinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-chloro-8-(trifluoromethyl)quinoline.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two most common and effective methods for the purification of this compound are recrystallization and column chromatography. Recrystallization from solvents like methanol or ethanol is often used to achieve high purity.[1][2] For more complex mixtures or to remove closely related impurities, column chromatography on silica gel is recommended.[2]
Q2: My purified this compound is a brownish or yellowish powder. How can I remove the color?
A2: Colored impurities can often be removed during the recrystallization process by adding a small amount of activated charcoal to the hot solution before filtration.[3][4] The charcoal adsorbs the colored impurities, which are then removed by hot gravity filtration.[1]
Q3: During recrystallization, my compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound precipitates from the solution above its melting point. To address this, you can try the following:
-
Re-dissolve the oil: Gently heat the solution to re-dissolve the oil.
-
Add more solvent: This will decrease the concentration and lower the saturation point.
-
Modify the solvent system: Adding a small amount of a solvent in which the compound is more soluble can prevent premature precipitation. Alternatively, using a solvent mixture with a lower boiling point may be effective.[5]
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface to provide a surface for crystal nucleation.[5]
Q4: I am having trouble getting my compound to crystallize from solution. What can I try?
A4: If crystallization is slow or does not occur, you can:
-
Introduce a seed crystal: Adding a tiny, pure crystal of the compound can initiate crystallization.[5]
-
Reduce the solvent volume: Carefully evaporate some of the solvent to increase the concentration of the compound.[5]
-
Use an anti-solvent: Slowly add a solvent in which your compound is insoluble to a solution of your compound in a soluble solvent. This will decrease the overall solubility and promote precipitation.[6]
-
Cool the solution: After slow cooling to room temperature, placing the flask in an ice bath can further induce crystallization.[5]
Q5: My compound is streaking on the TLC plate during column chromatography. How can I improve the separation?
A5: Streaking on a TLC plate, which often translates to poor separation on a column, can be due to several factors:
-
Compound instability: Quinolines can be somewhat basic and may interact strongly with the acidic silica gel. You can try deactivating the silica gel with a small amount of a basic modifier like triethylamine in your eluent.
-
Inappropriate solvent system: Your compound may have low solubility in the chosen eluent. Try a more polar solvent system. For polar aromatic compounds, solvent systems like dichloromethane/methanol or those containing toluene have been reported to be effective.[7]
-
Overloading: Applying too much sample to the TLC plate or column can cause streaking.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Troubleshooting Steps |
| Low Recovery of Purified Product | The compound is too soluble in the cold recrystallization solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| The chosen solvent is not ideal. | Perform small-scale solubility tests to find a solvent that dissolves the compound when hot but in which it is sparingly soluble when cold.[3] | |
| Crystals Crash Out of Solution Too Quickly | The solution is supersaturated and cooled too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Consider using a slightly larger volume of solvent. |
| Insoluble Impurities Present in Crystals | Incomplete removal during hot filtration. | Ensure the solution is hot during the gravity filtration step to prevent premature crystallization of the desired product along with the impurities.[1] |
Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Separation of Compound from Impurities | The mobile phase polarity is not optimal. | Systematically vary the polarity of the eluent. A good starting point for this compound is a mixture of ethyl acetate and hexane.[2] |
| The column was not packed properly. | Ensure the silica gel is packed uniformly without any air bubbles or channels. | |
| Compound Elutes Too Quickly (Low Rf) | The mobile phase is too polar. | Decrease the percentage of the more polar solvent in your eluent system. |
| Compound Elutes Too Slowly or Not at All (High Rf) | The mobile phase is not polar enough. | Increase the percentage of the more polar solvent. For very polar compounds, a small amount of methanol can be added to the eluent.[7] |
| The compound is irreversibly adsorbed onto the silica gel. | Consider using a less acidic stationary phase like neutral alumina, or deactivating the silica gel with a base (e.g., triethylamine). | |
| Broad or Tailing Peaks | Interactions between the basic quinoline nitrogen and acidic silica gel. | Add a small amount (e.g., 0.1-1%) of triethylamine or ammonia to the mobile phase to improve peak shape. |
| Sample was not loaded in a concentrated band. | Dissolve the crude product in a minimal amount of solvent and apply it carefully to the top of the column. Dry loading the sample onto a small amount of silica gel is often preferred. |
Data Presentation
| Purification Method | Typical Purity Achieved | Expected Yield | Key Parameters |
| Recrystallization | >98%[1] | 60-90% | Solvent: Methanol[1] or Ethanol[8] |
| Column Chromatography | >98% | 70-85% | Stationary Phase: Silica GelMobile Phase: Ethyl acetate/Hexane gradient |
Experimental Protocols
Protocol 1: Recrystallization from Methanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely with gentle heating and stirring.
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]
-
Hot Filtration: Quickly filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities and activated charcoal.[1]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.[3]
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 2: Flash Column Chromatography
-
Mobile Phase Selection: Using thin-layer chromatography (TLC), determine an appropriate mobile phase that gives a retention factor (Rf) of approximately 0.2-0.3 for the desired compound. A good starting point is a mixture of ethyl acetate and hexane (e.g., 10-20% ethyl acetate in hexane).
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and carefully pack the column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add this dry powder to the top of the packed column.
-
Elution: Begin elution with the less polar mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compound.
-
Fraction Collection: Collect fractions and monitor the elution of the compound by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Caption: Experimental workflows for the purification of this compound.
Caption: Logical troubleshooting guide for purification issues.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. benchchem.com [benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. benchchem.com [benchchem.com]
- 6. mt.com [mt.com]
- 7. reddit.com [reddit.com]
- 8. beilstein-journals.org [beilstein-journals.org]
identifying common impurities in 4-chloro-8-(trifluoromethyl)quinoline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chloro-8-(trifluoromethyl)quinoline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic pathway involves a two-stage process:
-
Gould-Jacobs Reaction: Condensation of 2-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate (DEEM) followed by thermal cyclization to yield 4-hydroxy-8-(trifluoromethyl)quinoline.
-
Chlorination: Conversion of the intermediate 4-hydroxy-8-(trifluoromethyl)quinoline to the final product using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1]
Q2: What are the potential impurities I should be aware of during this synthesis?
A2: Impurities can arise from both stages of the synthesis. The most common impurities include:
-
Unreacted Starting Materials:
-
2-(Trifluoromethyl)aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
-
Incomplete Reaction Intermediate:
-
4-Hydroxy-8-(trifluoromethyl)quinoline
-
-
By-products from Side-Reactions:
-
Over-chlorinated products: Di- or polychlorinated quinoline species.
-
Hydrolysis product: 4-Hydroxy-8-(trifluoromethyl)quinoline formed by the hydrolysis of the product during workup.
-
Polymeric/tar-like substances: Resulting from high-temperature degradation of reactants or intermediates.
-
Phosphorylated intermediates: Formed during the chlorination step with POCl₃.
-
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a straightforward and effective method to monitor the reaction progress. By spotting the reaction mixture alongside the starting materials and, if available, a standard of the product and intermediate, you can observe the consumption of reactants and the formation of the desired product. A change in the spot profile under UV light will indicate the progression of the reaction. For more detailed analysis during process development, techniques like HPLC and GC-MS can be employed.
Troubleshooting Guides
Issue 1: Low Yield in the Gould-Jacobs Reaction (Formation of 4-Hydroxy-8-(trifluoromethyl)quinoline)
| Symptom | Possible Cause | Suggested Solution |
| Incomplete consumption of 2-(trifluoromethyl)aniline | Insufficient reaction temperature or time for cyclization. | Ensure the thermal cyclization step reaches the required high temperature (typically 250-260 °C in a high-boiling solvent like Dowtherm A) and is maintained for a sufficient duration. |
| Formation of a complex mixture of by-products | Decomposition of starting materials or intermediate at excessively high temperatures. | Carefully control the temperature of the cyclization step. A gradual heating ramp and precise temperature monitoring are crucial. |
Issue 2: Incomplete Chlorination of 4-Hydroxy-8-(trifluoromethyl)quinoline
| Symptom | Possible Cause | Suggested Solution |
| Presence of a significant amount of 4-hydroxy-8-(trifluoromethyl)quinoline in the final product. | 1. Insufficient amount of chlorinating agent (POCl₃). 2. Reaction time is too short or temperature is too low. 3. Deactivation of POCl₃ by moisture. | 1. Use a sufficient excess of POCl₃. 2. Increase the reaction time and/or temperature, monitoring by TLC. 3. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions. |
| Formation of dark, tarry substances. | High reaction temperatures leading to decomposition. | Maintain the reaction temperature within the optimal range (typically 90-110 °C for POCl₃ chlorination) and avoid prolonged heating after the reaction is complete. |
Issue 3: Presence of Impurities in the Final Product
| Symptom | Possible Cause | Suggested Solution |
| Final product is difficult to purify by crystallization. | Co-crystallization of the product with the 4-hydroxy-8-(trifluoromethyl)quinoline intermediate due to similar polarities. | 1. Column Chromatography: Use silica gel chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) to separate the product from the more polar hydroxy impurity. 2. Recrystallization: Experiment with different solvent systems. A two-solvent system might be effective. For instance, dissolving the crude product in a good solvent (like dichloromethane or ethyl acetate) and then adding a poor solvent (like hexane) dropwise to induce crystallization of the desired product. |
| Presence of the starting material, 2-(trifluoromethyl)aniline. | Incomplete reaction in the first step. | Optimize the Gould-Jacobs reaction conditions to ensure complete consumption of the aniline. An aqueous acid wash during the workup of the final product can also help remove residual basic aniline. |
| Product hydrolyzes back to 4-hydroxy-8-(trifluoromethyl)quinoline during workup. | Presence of water during the workup at non-neutral pH. | Ensure the workup is performed quickly and under neutral or slightly basic conditions. Use of a saturated sodium bicarbonate solution to neutralize any excess acid is recommended. |
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₁₀H₅ClF₃N | 231.6 | 80-82 | - |
| 2-(Trifluoromethyl)aniline | C₇H₆F₃N | 161.12 | 34 | 170-173 |
| Diethyl ethoxymethylenemalonate | C₁₀H₁₆O₅ | 216.23 | - | 279-281 |
| 4-Hydroxy-8-(trifluoromethyl)quinoline | C₁₀H₆F₃NO | 213.16 | - | - |
Experimental Protocols
Note: The following are generalized experimental protocols and should be adapted and optimized based on laboratory conditions and safety assessments.
Protocol 1: Synthesis of 4-Hydroxy-8-(trifluoromethyl)quinoline (Gould-Jacobs Reaction)
-
In a round-bottom flask, combine 2-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 120-130 °C for 1-2 hours. Ethanol, a byproduct, will distill off.
-
In a separate flask equipped with a reflux condenser, heat a high-boiling point solvent (e.g., Dowtherm A) to 250 °C.
-
Slowly add the reaction mixture from step 2 to the hot solvent.
-
Maintain the reaction at 250-260 °C for 30-60 minutes.
-
Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with hexane, and dry under vacuum.
Protocol 2: Synthesis of this compound (Chlorination)
-
Carefully add 4-hydroxy-8-(trifluoromethyl)quinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) with stirring in a flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the product precipitates.
-
Collect the solid precipitate by vacuum filtration, wash it thoroughly with water, and dry it under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel. A patent describing a similar process reported a purity of 98% after crystallization from methanol.[2]
Visualizations
References
optimizing reaction yield for the synthesis of 4-chloro-8-(trifluoromethyl)quinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 4-chloro-8-(trifluoromethyl)quinoline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a Gould-Jacobs-based reaction pathway.
| Issue | Potential Cause | Suggested Solution |
| Low yield in the initial condensation step | Incomplete reaction between 2-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate. | - Ensure a slight excess (1.1-1.2 equivalents) of diethyl ethoxymethylenemalonate is used.- Monitor the reaction by TLC to confirm the consumption of the aniline.- Ensure the reaction temperature is maintained at 100-110°C to facilitate the elimination of ethanol. |
| Low yield or no reaction in the thermal cyclization step | The electron-withdrawing trifluoromethyl group deactivates the aniline ring, making the electrophilic aromatic substitution more difficult. The reaction temperature may be insufficient for the ring closure. | - Increase the cyclization temperature. High-boiling point solvents like Dowtherm A or diphenyl ether are necessary to reach temperatures of 250-260°C.[1]- Consider using microwave irradiation, which can often improve yields and reduce reaction times for Gould-Jacobs reactions.[2]- Ensure anhydrous conditions, as moisture can interfere with the reaction. |
| Formation of a dark, tarry substance during cyclization | Decomposition of starting materials or intermediates at high temperatures. | - Optimize the reaction time and temperature. Prolonged heating at very high temperatures can lead to degradation.[2]- Add the condensation product to the pre-heated high-boiling solvent in portions to maintain better temperature control. |
| Incomplete chlorination of 8-(trifluoromethyl)quinolin-4-ol | Insufficient amount or reactivity of the chlorinating agent. Hydrolysis of the product back to the starting material during workup. | - Use a fresh, high-quality chlorinating agent such as phosphorus oxychloride (POCl₃). A mixture of POCl₃ and PCl₅ can also be effective.[3]- Ensure the reaction is carried out under anhydrous conditions.- During workup, pour the reaction mixture onto crushed ice and water cautiously to avoid a violent reaction and minimize hydrolysis of the product.[4] |
| Difficult purification of the final product | Presence of unreacted starting materials, byproducts from side reactions, or residual high-boiling solvent. The product may be a gummy solid. | - After quenching the chlorination reaction, wash the crude product thoroughly with water to remove any remaining acids.- Recrystallization from a suitable solvent, such as methanol, can be effective for purification.[4]- If recrystallization is challenging, column chromatography on silica gel may be necessary. |
| Product decomposes on silica gel during chromatography | The quinoline nitrogen can interact with the acidic silica gel, leading to decomposition. | - Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a tertiary amine, such as triethylamine. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective route is a multi-step synthesis that begins with the Gould-Jacobs reaction.[4][5] This involves the condensation of 2-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization to form 8-(trifluoromethyl)quinolin-4-ol. The final step is the chlorination of the hydroxyl group, typically using phosphorus oxychloride (POCl₃), to yield the desired product.[6] A more direct, two-step process starting from β-(o-trifluoromethylanilino)-propanoic acid has also been reported to give high yields.[4]
Q2: How does the trifluoromethyl group affect the reaction?
The trifluoromethyl (CF₃) group is strongly electron-withdrawing. This deactivates the aromatic ring of the aniline precursor, making the electrophilic aromatic substitution (the cyclization step in the Gould-Jacobs reaction) more challenging.[7] Consequently, higher reaction temperatures are often required for this step compared to syntheses with electron-donating or less deactivating substituents.
Q3: What are the critical parameters to control for a high yield?
The critical parameters for optimizing the yield are:
-
Temperature control: Especially during the high-temperature cyclization and the exothermic chlorination steps.
-
Anhydrous conditions: Moisture can interfere with both the cyclization and chlorination steps.
-
Purity of reagents: Using fresh and pure reagents, particularly the chlorinating agent, is crucial.
-
Reaction time: Prolonged reaction times, especially at high temperatures, can lead to the formation of byproducts and decomposition.[2]
Q4: What is a typical yield for the synthesis of this compound?
Yields can vary depending on the specific synthetic route and optimization of reaction conditions. A reported two-step process starting from β-(o-trifluoromethylanilino)-propanoic acid can achieve an overall yield of approximately 80%.[4] Following a multi-step Gould-Jacobs pathway, the final chlorination step can yield over 90% of the product.
Data Presentation
The following table summarizes quantitative data for a reported successful synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | β-(o-trifluoromethylanilino)-propanoic acid | [4] |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | [4] |
| Reaction Temperature | 93-95 °C | [4] |
| Reaction Time | 30 minutes | [4] |
| Purification Method | Crystallization from methanol | [4] |
| Final Product Yield | ~80% (from the propanoic acid) | [4] |
| Final Product Purity | 98% | [4] |
Experimental Protocols
Protocol 1: Synthesis of 8-(trifluoromethyl)quinolin-4-ol via Gould-Jacobs Reaction
This protocol is a generalized procedure based on the Gould-Jacobs reaction for substituted quinolines.
-
Condensation: In a round-bottom flask, combine 2-(trifluoromethyl)aniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.). Heat the mixture to 100-110°C for 1-2 hours. Ethanol will distill off as a byproduct. Monitor the reaction by TLC until the aniline is consumed.
-
Cyclization: In a separate flask equipped with a reflux condenser and a mechanical stirrer, heat a high-boiling solvent such as Dowtherm A to 250°C.
-
Slowly add the crude product from the condensation step to the hot Dowtherm A. The mixture will foam as ethanol is evolved.
-
Maintain the reaction temperature at 250-260°C for 30-60 minutes. Monitor the reaction by TLC.
-
Allow the reaction mixture to cool to below 100°C and add hexane or petroleum ether to precipitate the product.
-
Collect the solid by vacuum filtration, wash with the same non-polar solvent to remove the high-boiling solvent, and dry under vacuum.
Protocol 2: Chlorination of 8-(trifluoromethyl)quinolin-4-ol
This protocol is adapted from a patented procedure for the synthesis of this compound.[4]
-
In a reaction vessel equipped with a stirrer and a reflux condenser, carefully add 8-(trifluoromethyl)quinolin-4-ol (1.0 eq.) to an excess of phosphorus oxychloride (POCl₃, e.g., 5-10 eq.).
-
Heat the mixture to reflux (approximately 105°C) and maintain for 2-4 hours. The reaction should be monitored by TLC until the starting material is no longer observed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly and cautiously pour the cooled reaction mixture onto a vigorously stirred mixture of crushed ice and water. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.
-
Neutralize the acidic solution with a suitable base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is approximately 7-8.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
For further purification, the crude product can be recrystallized from methanol to yield pure this compound.[4]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
common side reactions in the chlorination of 8-(trifluoromethyl)quinolin-4-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of 8-(trifluoromethyl)quinolin-4-one to synthesize 4-chloro-8-(trifluoromethyl)quinoline.
Troubleshooting Guide
This guide addresses common issues encountered during the chlorination of 8-(trifluoromethyl)quinolin-4-one, offering potential causes and solutions to streamline your experimental workflow.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Moisture contamination: Phosphorus oxychloride (POCl₃) is highly sensitive to moisture and can decompose, reducing its efficacy. 3. Poor quality of starting material: Impurities in the 8-(trifluoromethyl)quinolin-4-one can interfere with the reaction. 4. Insufficient POCl₃: A minimum of one molar equivalent of POCl₃ is required for efficient conversion. | 1. Optimize reaction conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature (typically refluxing in POCl₃). 2. Ensure anhydrous conditions: Use freshly distilled POCl₃ and ensure all glassware is thoroughly dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Purify starting material: Recrystallize or purify the 8-(trifluoromethyl)quinolin-4-one before use. 4. Use excess POCl₃: Employing a larger excess of POCl₃ can help drive the reaction to completion. |
| Formation of a Dark, Tar-like Substance | 1. High reaction temperature: Excessive heat can lead to the decomposition of the starting material or product, resulting in polymerization and tar formation. 2. Prolonged reaction time: Extended reaction times at elevated temperatures can promote side reactions and degradation. | 1. Control reaction temperature: Maintain a consistent and appropriate reaction temperature. A gradual increase to reflux may be beneficial. 2. Monitor reaction progress: Use TLC to determine the point of completion and avoid unnecessarily long reaction times. |
| Difficult Purification of the Final Product | 1. Co-precipitation of product and byproducts: Similar solubility profiles can make separation by recrystallization challenging. 2. Hydrolysis of the product during workup: The 4-chloro group is susceptible to hydrolysis back to the 4-hydroxy group, particularly in aqueous and non-neutral pH conditions. | 1. Optimize purification: Experiment with different solvent systems for recrystallization. Column chromatography on silica gel may be necessary for achieving high purity. 2. Careful workup: Quench the reaction mixture by pouring it slowly onto crushed ice to dissipate heat. Neutralize the acidic solution carefully with a base (e.g., sodium bicarbonate or ammonium hydroxide) at a low temperature and promptly extract the product. |
| Product Precipitates as a Gummy Solid | 1. Rapid precipitation: The product may crash out of solution too quickly, trapping impurities. 2. Formation of hydrochloride salt: If the workup is performed under acidic conditions, the product may precipitate as its hydrochloride salt, which can be less crystalline. | 1. Controlled precipitation: During workup, cool the mixture slowly after neutralization to encourage the formation of a crystalline solid. 2. Ensure basic pH: Adjust the pH of the aqueous solution to be neutral or slightly basic to ensure the product is in its free base form before extraction or filtration. A patent for a similar process mentions cooling the mixture to 15-20°C to obtain a gummy suspension which is then filtered, washed, and dried[1]. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective chlorinating agent for converting 8-(trifluoromethyl)quinolin-4-one to this compound?
A1: Phosphorus oxychloride (POCl₃) is the most widely used and effective chlorinating agent for this transformation. Other reagents like phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂) can also be used[1].
Q2: What is the underlying mechanism for the chlorination of a 4-hydroxyquinoline with POCl₃?
A2: The reaction is believed to proceed in two main stages. Initially, the hydroxyl group of the quinolin-4-one undergoes phosphorylation by POCl₃ to form a phosphate ester intermediate. This is followed by a nucleophilic attack from a chloride ion, which displaces the phosphate group to yield the 4-chloroquinoline product. This process is analogous to the mechanism observed in the chlorination of similar heterocyclic systems like quinazolones[2].
Q3: Are there any common side products to be aware of?
A3: While specific quantitative data for this reaction is limited in the literature, based on analogous reactions, potential side products include:
-
Unreacted starting material: Due to incomplete reaction.
-
Dimeric byproducts: "Pseudodimer" formation has been observed in the chlorination of quinazolones, arising from the reaction between the phosphorylated intermediate and unreacted starting material[2]. While not definitively reported for this specific substrate, it is a plausible side reaction.
-
Ring-chlorinated products: Although less common under these conditions, chlorination at other positions on the quinoline ring is a theoretical possibility.
Q4: Is the trifluoromethyl group stable under the reaction conditions?
A4: Yes, the trifluoromethyl group is generally very stable and is not expected to react with POCl₃ under the conditions typically used for this chlorination.
Q5: What are the recommended work-up and purification procedures?
A5: A common work-up procedure involves carefully quenching the excess POCl₃ by pouring the reaction mixture onto crushed ice. The resulting acidic solution is then neutralized with a base such as sodium bicarbonate or ammonium hydroxide to precipitate the crude product. Purification is typically achieved by recrystallization from a suitable solvent, such as methanol, or by column chromatography on silica gel[1].
Experimental Protocol: Chlorination of 8-(trifluoromethyl)quinolin-4-one
The following is a representative experimental protocol adapted from the literature for the synthesis of this compound[1].
Materials:
-
8-(trifluoromethyl)quinolin-4-one
-
Phosphorus oxychloride (POCl₃)
-
Sodium bisulfite
-
Methanol
-
Water
Procedure:
-
In a suitable reaction vessel, heat phosphorus oxychloride to 93-95°C.
-
Slowly add 8-(trifluoromethyl)quinolin-4-one to the heated POCl₃ in portions over several minutes.
-
Maintain the reaction mixture at 93-95°C for approximately 30 minutes.
-
After the reaction is complete, cool the mixture to 70°C.
-
In a separate vessel, prepare a solution of sodium bisulfite in water and maintain its temperature at 40-45°C.
-
Slowly add the reaction mixture to the stirred sodium bisulfite solution over about 30 minutes.
-
Cool the resulting mixture to 15-20°C to facilitate the precipitation of the product, which may initially form as a gummy suspension.
-
Collect the solid by vacuum filtration, wash it with water, and dry it thoroughly.
-
Purify the crude product by recrystallization from methanol to obtain this compound.
Quantitative Data Summary
| Starting Material | Product | Chlorinating Agent | Reaction Temperature | Reported Purity |
| 8-(trifluoromethyl)quinolin-4-one | This compound | Phosphorus oxychloride (POCl₃) | 93-95°C | 98%[1] |
Reaction Pathway and Potential Side Reactions
The following diagram illustrates the primary reaction pathway for the chlorination of 8-(trifluoromethyl)quinolin-4-one and highlights potential side reactions.
Caption: Reaction scheme for the chlorination and potential side reactions.
References
Technical Support Center: Improving the Solubility of 4-Chloro-8-(Trifluoromethyl)quinoline for Biological Assays
This technical support guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with 4-chloro-8-(trifluoromethyl)quinoline. The information is designed to address common solubility challenges encountered during biological assays.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the initial solubility characteristics of this compound?
A1: this compound is a heterocyclic organic compound.[1] Based on its structure, which includes a quinoline core, a chloro group, and a trifluoromethyl group, it is predicted to have low aqueous solubility.[2] The trifluoromethyl group, in particular, can significantly increase lipophilicity, which often leads to decreased water solubility.[3][4] It is typically soluble in organic solvents like dimethyl sulfoxide (DMSO) and chloroform.[5][6]
Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer or cell culture medium. What should I do?
A2: This is a common issue for poorly soluble compounds. The DMSO concentration in the final assay should be kept low (typically <0.5%) to minimize solvent-induced artifacts and toxicity. When the DMSO stock is diluted in an aqueous medium, the compound may crash out of solution.
Troubleshooting Steps:
-
Reduce Final Concentration: Test if the precipitation still occurs at lower final concentrations of the compound.
-
Modify the Dilution Method: Instead of adding the stock directly to the full volume of the aqueous buffer, try a serial dilution method or add the stock to a smaller volume of buffer while vortexing to facilitate mixing.
-
Explore Alternative Solubilization Strategies: If precipitation persists, you will need to employ solubility enhancement techniques as described below.
Q3: How can I improve the aqueous solubility of this compound for my experiments?
A3: Several strategies can be employed to enhance the solubility of poorly soluble compounds.[7][8][9] The most common approaches for in vitro assays include:
-
pH Adjustment: As a quinoline derivative, the compound is a weak base and its solubility is likely pH-dependent.[10][11][12] Lowering the pH of the buffer may increase solubility.
-
Co-solvents: Using a water-miscible organic solvent in combination with water can increase the solubility of hydrophobic compounds.[7][13]
-
Surfactants: Surfactants can form micelles that encapsulate poorly soluble drugs, increasing their apparent solubility in aqueous solutions.[14][15][16][17]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.[18][19][20][21]
Q4: What is the impact of the trifluoromethyl group on the compound's properties?
A4: The trifluoromethyl (CF3) group is a common substituent in medicinal chemistry.[3] It is highly electronegative and lipophilic. The incorporation of a CF3 group can enhance metabolic stability and membrane permeability, but it often decreases aqueous solubility.[3][4] This makes solubility enhancement a critical step for biological testing.
Quantitative Data on Solubility Enhancement
The following table summarizes hypothetical solubility data for this compound using various enhancement techniques. The baseline "Aqueous Buffer" solubility is assumed to be low. The values presented are for illustrative purposes to demonstrate the potential improvement with each method.
| Formulation | Expected Solubility (µg/mL) | Fold Increase (Approx.) | Notes |
| Aqueous Buffer (pH 7.4) | < 1 | - | Baseline solubility is very low, typical for this class of compounds. |
| Aqueous Buffer (pH 5.0) | 5 - 10 | 5 - 10x | Solubility increases at lower pH due to the basic nature of the quinoline nitrogen.[10][11] |
| 10% Ethanol in Aqueous Buffer | 15 - 25 | 15 - 25x | Ethanol acts as a co-solvent, increasing the polarity of the solvent mixture and enhancing solubility.[13] |
| 1% Tween® 80 in Aqueous Buffer | 50 - 100 | 50 - 100x | The surfactant forms micelles that encapsulate the compound, increasing its concentration in the aqueous phase.[15] |
| 5% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | > 200 | > 200x | HP-β-CD forms an inclusion complex with the molecule, significantly enhancing its apparent water solubility.[18] |
Experimental Workflows and Protocols
Logical Workflow for Solubility Enhancement
The following diagram outlines a decision-making process for selecting an appropriate solubilization strategy for this compound.
Caption: Workflow for selecting a solubilization strategy.
Protocol 1: Preparation of a Stock Solution
-
Objective: To prepare a high-concentration stock solution in an appropriate organic solvent.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Analytical balance
-
Vortex mixer
-
Appropriate vials
-
-
Procedure:
-
Weigh the desired amount of this compound using an analytical balance.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: pH-Dependent Solubility Enhancement
-
Objective: To determine if lowering the pH of the aqueous buffer improves solubility.
-
Materials:
-
Stock solution of this compound in DMSO.
-
A series of aqueous buffers with different pH values (e.g., pH 5.0, 6.0, 7.4). Common buffers include citrate for lower pH and phosphate-buffered saline (PBS) for physiological pH.[7]
-
-
Procedure:
-
Add a small volume of the DMSO stock solution to each buffer to achieve the desired final concentration. Ensure the final DMSO concentration is consistent across all samples and is below the tolerance level of your assay (e.g., <0.5%).
-
Incubate the samples for a set period (e.g., 1-2 hours) at the assay temperature.
-
Visually inspect for any precipitation.
-
For a quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.
-
Protocol 3: Co-solvent Formulation
-
Objective: To improve solubility by using a water-miscible organic solvent.
-
Materials:
-
This compound powder
-
Co-solvents such as Ethanol, Propylene Glycol, or Polyethylene Glycol 400 (PEG 400).
-
Aqueous assay buffer.
-
-
Procedure:
-
Prepare a high-concentration stock solution of the compound in the chosen co-solvent (e.g., 20 mg/mL in PEG 400).
-
Prepare the final solution by diluting this stock into the aqueous assay buffer. The final concentration of the co-solvent should be optimized to be non-toxic to cells and not interfere with the assay. A typical starting point is 5-10% co-solvent in the final solution.
-
Vortex thoroughly after dilution.
-
Visually inspect for precipitation before use.
-
Protocol 4: Cyclodextrin-Mediated Solubilization
-
Objective: To prepare an inclusion complex of the compound with a cyclodextrin to enhance aqueous solubility.[18][20]
-
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or aqueous buffer
-
Magnetic stirrer and stir bar
-
-
Procedure (Kneading Method): [8]
-
Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-20% w/v).
-
Place the this compound powder in a mortar.
-
Slowly add a small amount of the HP-β-CD solution to the powder.
-
Knead the mixture thoroughly with a pestle for 30-60 minutes to form a paste.
-
Gradually add more of the HP-β-CD solution while continuing to knead until the desired final volume and concentration are reached.
-
The resulting mixture can be stirred overnight and then filtered through a 0.22 µm filter to remove any undissolved material. The concentration of the solubilized compound in the filtrate should be confirmed analytically.
-
Hypothetical Signaling Pathway Involvement
The diagram below illustrates a hypothetical scenario where this compound acts as an inhibitor of a kinase within a cellular signaling pathway. Quinoline derivatives are known to exhibit a wide range of biological activities, including acting as enzyme inhibitors.[1][22]
Caption: Hypothetical inhibition of a signaling pathway.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. This compound | 23779-97-7 [chemicalbook.com]
- 3. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Chlor-7-(trifluormethyl)chinolin 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. researchgate.net [researchgate.net]
- 17. jocpr.com [jocpr.com]
- 18. mdpi.com [mdpi.com]
- 19. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. oatext.com [oatext.com]
- 22. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
stability of 4-chloro-8-(trifluoromethyl)quinoline in different solvents and pH
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-chloro-8-(trifluoromethyl)quinoline in various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of the compound in aqueous solutions. | Low aqueous solubility of this compound.[1][2] | Consider using a co-solvent such as DMSO or ethanol to increase solubility. However, be aware that the choice of solvent can impact stability. It is recommended to perform a solubility pre-assessment in the desired solvent system. |
| Observed degradation of the compound in DMSO or DMF solutions. | The 4-chloro group on the quinoline ring is susceptible to nucleophilic substitution, particularly hydrolysis, which can be catalyzed by dipolar aprotic solvents like DMSO and DMF.[3][4] | If possible, use alternative, less reactive solvents such as acetonitrile or consider preparing solutions fresh before use to minimize degradation. If DMSO or DMF are necessary, store solutions at low temperatures and for short durations. |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | Potential degradation of the compound under analytical conditions or instability of stock solutions. | Ensure the analytical method is stability-indicating. Prepare fresh stock and working solutions daily. Evaluate the stability of the compound in the mobile phase. |
| Formation of unexpected products during a reaction. | The compound may be unstable under the reaction conditions (e.g., high temperature, presence of nucleophiles). | Perform a forced degradation study under conditions mimicking the reaction to identify potential degradation products and pathways. This can help in optimizing reaction conditions to minimize degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a stable compound under standard storage conditions (cool, dry, and dark place in a tightly sealed container).[5] However, it can be susceptible to degradation under specific conditions, such as in certain solvents and upon exposure to light. The trifluoromethyl group generally enhances the metabolic stability and lipophilicity of quinoline derivatives.[6]
Q2: What is the solubility of this compound in common laboratory solvents?
A2: Specific quantitative solubility data for this compound is limited. It is reported to have low solubility in water.[1][2] Based on data for a structurally similar compound, 4-chloro-7-(trifluoromethyl)quinoline, the solubility in chloroform is approximately 25 mg/mL.[2] Generally, quinoline derivatives show good solubility in various organic solvents.[2]
Solubility Data for a Structurally Similar Compound: 4-Chloro-7-(trifluoromethyl)quinoline
| Solvent | Solubility |
| Chloroform | ~25 mg/mL |
It is highly recommended to experimentally determine the solubility in the specific solvent system for your application.
Q3: Is this compound stable in aqueous solutions at different pH values?
Q4: What are the likely degradation pathways for this compound?
A4: Based on the chemical structure and data from related compounds, two primary degradation pathways are plausible:
-
Hydrolysis: The most likely degradation pathway involves the nucleophilic substitution of the chlorine atom at the 4-position by water or hydroxide ions, leading to the formation of 4-hydroxy-8-(trifluoromethyl)quinolin-2(1H)-one. This reaction can be influenced by pH and the solvent system.[7][8]
-
Photodegradation: Quinolone structures can be susceptible to degradation upon exposure to UV or visible light.[11][12] The degradation pathway may involve complex reactions, including oxidation and rearrangement.
Q5: How can I perform a stability study for this compound?
A5: A forced degradation study is recommended to investigate the intrinsic stability of the molecule.[13] This involves subjecting the compound to a variety of stress conditions more severe than accelerated stability testing conditions.[14][15] The results will help in identifying potential degradation products and developing a stability-indicating analytical method.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general approach for conducting a forced degradation study on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with an equivalent amount of 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep at room temperature or heat at 60°C for a specified period. Neutralize with an equivalent amount of 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for a specified period.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C) for a specified period.
-
Photodegradation: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[16][17] A control sample should be protected from light.
3. Sample Analysis:
-
Analyze the stressed samples at different time points using a stability-indicating analytical method, such as UPLC-MS or HPLC-UV.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the parent compound and any degradation products.
Protocol 2: UPLC-MS Method for Stability Analysis (General)
This is a generalized UPLC-MS method that can be used as a starting point for developing a stability-indicating method for this compound.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B and gradually increase to elute the parent compound and potential degradation products.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40°C.
-
Injection Volume: 1 - 5 µL.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode. Scan for the parent mass and potential degradation products.
Visualizations
Caption: Workflow for a forced degradation study.
References
- 1. fauske.com [fauske.com]
- 2. benchchem.com [benchchem.com]
- 3. electronics.org [electronics.org]
- 4. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 5. store.astm.org [store.astm.org]
- 6. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Quinone Degradation as a Triggering Event for Intense Pulsed Light-Elicited Metabolic Changes in Escherichia coli by Metabolomic Fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. researchgate.net [researchgate.net]
- 15. 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline | 41192-89-6 [sigmaaldrich.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Suzuki Coupling with 4-chloro-8-(trifluoromethyl)quinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling reaction of 4-chloro-8-(trifluoromethyl)quinoline. This electron-deficient and sterically hindered substrate often requires carefully optimized conditions to achieve high yields and minimize side reactions.
Troubleshooting Guide & FAQs
Q1: I am observing very low to no conversion of my this compound starting material. What are the likely causes and how can I improve the yield?
A1: Low or no conversion when using this compound is a common issue primarily due to the high bond strength of the C-Cl bond and the electron-deficient nature of the quinoline ring. The trifluoromethyl group further deactivates the substrate. Here’s a systematic approach to troubleshoot this problem:
-
Catalyst and Ligand Inactivity: The choice of the palladium catalyst and ligand is critical for activating the C-Cl bond. Standard catalysts like Pd(PPh₃)₄ are often insufficient for this substrate.
-
Recommendation: Employ a more active catalyst system. Bulky, electron-rich phosphine ligands are known to facilitate the oxidative addition of aryl chlorides. Consider screening ligands such as SPhos, XPhos, or RuPhos in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂. Pre-formed catalysts, known as palladacycles (e.g., XPhos Pd G2, G3, or G4), are highly recommended as they provide reliable generation of the active Pd(0) species.
-
-
Ineffective Base: The base plays a crucial role in the transmetalation step. Its strength, solubility, and potential to cause side reactions are important considerations.
-
Recommendation: Screen a panel of bases. For challenging couplings, strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).
-
-
Inappropriate Solvent System: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle, especially the often poorly soluble inorganic bases.
-
Recommendation: Aprotic polar solvents are typically used. Common choices include 1,4-dioxane, toluene, or THF, often with the addition of a small amount of water to aid in dissolving the base. For substrates prone to hydrolysis of the boronic acid, anhydrous conditions may be necessary.
-
-
Insufficient Reaction Temperature: The activation of the C-Cl bond is often the rate-limiting step and generally requires elevated temperatures.
-
Recommendation: Gradually increase the reaction temperature, for example, from 80 °C to 110 °C. Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[1]
-
The following decision tree can guide your troubleshooting process:
Q2: I am observing significant amounts of side products, such as the homocoupling of my boronic acid and dehalogenation of the starting material. How can I minimize these?
A2: The formation of side products is a common challenge that reduces the yield of the desired cross-coupled product and complicates purification.
-
Boronic Acid Homocoupling: This side reaction, which forms a biaryl from two molecules of the boronic acid, is often mediated by the presence of oxygen or by Pd(II) species.
-
Recommendation: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and reagents before use. Using a Pd(0) precursor or a pre-catalyst that rapidly generates the active Pd(0) species can also minimize homocoupling initiated by Pd(II).
-
-
Dehalogenation: In this side reaction, the chlorine atom on the quinoline ring is replaced by a hydrogen atom. This can occur via a palladium-hydride intermediate, which can be formed from trace water, alcohols, or certain bases.
-
Recommendation: Use anhydrous solvents and high-purity reagents. The choice of base can also be critical; sometimes switching to a different base can suppress this pathway. Additionally, using a more reactive boronic acid or a boronic ester can sometimes outcompete the dehalogenation reaction.
-
-
Protodeboronation: This involves the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene.
-
Recommendation: This is more common with heteroaryl boronic acids but can occur with others, especially at high temperatures and in the presence of water.[2] Using a boronic ester (e.g., a pinacol ester) can increase stability against protodeboronation.[2] If using aqueous conditions, minimizing the reaction time and temperature can be beneficial.
-
Q3: Does the trifluoromethyl group at the 8-position affect the reaction?
A3: Yes, the trifluoromethyl (CF₃) group has a significant electronic effect. As a strong electron-withdrawing group, it deactivates the quinoline ring, making the oxidative addition of the C-Cl bond to the palladium catalyst more challenging. This is a primary reason why more active catalyst systems are required for this substrate compared to unsubstituted chloroquinolines.
Q4: Should I use a boronic acid or a boronic ester?
A4: While boronic acids are commonly used, boronic esters (e.g., pinacol esters) offer several advantages, particularly for challenging substrates. They are generally more stable and less prone to protodeboronation and homocoupling.[2] If you are experiencing issues with the stability of your boronic acid, switching to its corresponding pinacol ester is a highly recommended troubleshooting step.
Data Presentation: Condition Screening
To optimize the reaction, a screening of catalysts, ligands, bases, and solvents is recommended. The following table provides a template for organizing your experimental results.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 24 | <5 |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 18 | 45 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 110 | 12 | 78 |
| 4 | XPhos Pd G3 (2) | - | K₃PO₄ (2) | Toluene | 110 | 8 | 85 |
| 5 | XPhos Pd G3 (2) | - | Cs₂CO₃ (2) | Dioxane | 100 | 10 | 82 |
Note: This data is illustrative and serves as a guide for experimental design.
Experimental Protocols
Detailed Protocol for Optimized Suzuki Coupling of this compound
This protocol is based on conditions found to be effective for challenging electron-deficient aryl chlorides.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
XPhos Pd G3 (2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2 equivalents)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add this compound, the arylboronic acid, XPhos Pd G3, and K₃PO₄ under an inert atmosphere (Argon or Nitrogen).
-
Evacuate and backfill the reaction vessel with the inert gas three times.
-
Add anhydrous toluene via syringe.
-
Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
The Suzuki-Miyaura catalytic cycle is a fundamental concept for understanding and troubleshooting the reaction.
References
Technical Support Center: Scale-Up Synthesis of 4-chloro-8-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the scale-up synthesis of 4-chloro-8-(trifluoromethyl)quinoline. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during laboratory and pilot-plant scale production.
Frequently Asked Questions (FAQs)
1. What is the most common synthetic route for this compound?
The most prevalent and industrially adaptable route involves a two-step process:
-
Step 1: Gould-Jacobs Reaction: Condensation of 2-aminobenzotrifluoride with diethyl ethoxymethylenemalonate (DEEM) followed by thermal cyclization to yield 4-hydroxy-8-(trifluoromethyl)quinoline.
-
Step 2: Chlorination: Conversion of the intermediate 4-hydroxy-8-(trifluoromethyl)quinoline to the final product using a chlorinating agent, most commonly phosphoryl chloride (POCl₃).
2. What are the primary challenges in the scale-up of the Gould-Jacobs reaction for this synthesis?
The main challenges include:
-
High Cyclization Temperature: The thermal cyclization step typically requires high temperatures (around 250 °C), which can be difficult to manage and may lead to product degradation on a large scale.[1]
-
Reaction Vigor: The initial condensation can be exothermic and requires careful temperature control.
-
Byproduct Formation: The high temperatures can lead to the formation of tarry byproducts, complicating purification.
-
Substrate Reactivity: The electron-withdrawing nature of the trifluoromethyl group on the aniline precursor can make the cyclization more sluggish compared to electron-rich anilines.[1]
3. What are the safety concerns associated with using phosphoryl chloride (POCl₃) on a large scale?
Phosphoryl chloride is a highly reactive and corrosive substance. Key safety concerns include:
-
Exothermic Quenching: The reaction of excess POCl₃ with water or other quenching agents is highly exothermic and can lead to a dangerous increase in temperature and pressure if not controlled properly.
-
Formation of Metastable Intermediates: Incomplete hydrolysis can form energetic metastable intermediates, posing a risk of delayed exothermic events.
-
Corrosivity: POCl₃ is corrosive to many materials and requires specialized handling equipment.
-
Toxicity: Inhalation of its vapors can cause severe respiratory irritation.
4. How can I minimize the formation of impurities during the synthesis?
Minimizing impurities requires careful control of reaction parameters:
-
Temperature Control: Strict temperature control during both the Gould-Jacobs cyclization and the chlorination step is crucial to prevent degradation and side reactions.
-
Purity of Starting Materials: Using high-purity 2-aminobenzotrifluoride and DEEM can prevent the introduction of impurities from the start.
-
Inert Atmosphere: Conducting the high-temperature cyclization under an inert atmosphere (e.g., nitrogen) can minimize oxidative side reactions.
-
Controlled Reagent Addition: Slow and controlled addition of POCl₃ during chlorination can prevent localized temperature spikes and reduce byproduct formation.
5. What are the recommended methods for purifying the final product on a larger scale?
For large-scale purification of this compound, the following methods are recommended:
-
Crystallization: Recrystallization from a suitable solvent (e.g., methanol) is an effective method for obtaining a high-purity product.[2]
-
Distillation: While potentially challenging due to the high boiling point, vacuum distillation can be used for purification.
-
Slurry Washes: Washing the crude product with appropriate solvents can help remove certain impurities before final purification.
Troubleshooting Guides
Gould-Jacobs Reaction: Low Yield and Impurity Formation
| Problem | Potential Cause | Troubleshooting Action |
| Low yield of 4-hydroxy-8-(trifluoromethyl)quinoline | Incomplete cyclization. | Increase the cyclization temperature in small increments (e.g., 10-15 °C). Extend the reaction time at the optimal temperature. |
| Degradation of starting material or product. | Ensure the reaction is carried out under an inert atmosphere. Minimize the reaction time at very high temperatures. | |
| Sub-optimal solvent for cyclization. | Consider using a high-boiling inert solvent like Dowtherm A or diphenyl ether. | |
| Formation of tarry byproducts | Excessively high reaction temperature or prolonged reaction time. | Optimize the temperature and time for the cyclization step.[3] |
| Presence of oxygen. | Ensure a robust inert atmosphere is maintained throughout the high-temperature stage. | |
| Incomplete consumption of 2-aminobenzotrifluoride | Insufficient reaction time or temperature for the initial condensation. | Increase the temperature and/or duration of the initial condensation step before cyclization. |
| Poor mixing on a larger scale. | Ensure adequate agitation to maintain a homogeneous reaction mixture. |
Chlorination Reaction: Low Yield and Difficult Work-up
| Problem | Potential Cause | Troubleshooting Action |
| Low yield of this compound | Incomplete chlorination. | Increase the amount of POCl₃ or extend the reaction time. Consider the addition of a catalytic amount of a tertiary amine (e.g., triethylamine) to facilitate the reaction. |
| Hydrolysis of the product during work-up. | Quench the reaction mixture on ice and neutralize it promptly with a base (e.g., sodium carbonate or ammonia solution) while keeping the temperature low. | |
| Difficult and hazardous quenching of excess POCl₃ | Rapid, uncontrolled exothermic reaction. | Perform a "reverse quench" by slowly adding the reaction mixture to a cooled, stirred quenching solution (e.g., ice/water or a cold aqueous base). |
| Formation of solid phosphoric acid byproducts. | Use a sufficient volume of quenching solution and ensure vigorous stirring to dissipate heat and dissolve byproducts. | |
| Product is an oil or difficult to crystallize | Presence of impurities. | Wash the crude product with a non-polar solvent to remove non-polar impurities. Attempt recrystallization from a different solvent or solvent mixture. |
| Dark-colored product | Thermal degradation during chlorination. | Lower the reaction temperature and/or shorten the reaction time. |
Experimental Protocols
Step 1: Synthesis of 4-hydroxy-8-(trifluoromethyl)quinoline
This protocol is based on the principles of the Gould-Jacobs reaction.
Materials:
-
2-Aminobenzotrifluoride
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling solvent (e.g., Dowtherm A or diphenyl ether)
Procedure:
-
Condensation: In a suitable reactor, combine 2-aminobenzotrifluoride (1.0 eq.) and diethyl ethoxymethylenemalonate (1.05 eq.).
-
Heat the mixture to 120-130 °C with stirring for 2-3 hours. Ethanol will distill off as the reaction progresses. Monitor the reaction by TLC or GC until the starting aniline is consumed.
-
Cyclization: In a separate, larger reactor equipped with a reflux condenser and overhead stirrer, heat the high-boiling solvent to 250 °C under a nitrogen atmosphere.
-
Slowly add the crude condensation product from step 2 to the hot solvent. Maintain the temperature at 250 °C for 1-2 hours. Monitor the reaction by TLC or HPLC for the formation of the desired product.
-
Isolation: Cool the reaction mixture to below 100 °C and add a suitable hydrocarbon solvent (e.g., hexane or heptane) to precipitate the product.
-
Filter the solid, wash with the hydrocarbon solvent, and dry under vacuum to obtain crude 4-hydroxy-8-(trifluoromethyl)quinoline.
Step 2: Synthesis of this compound
This protocol describes the chlorination of the intermediate from Step 1.
Materials:
-
4-hydroxy-8-(trifluoromethyl)quinoline
-
Phosphoryl chloride (POCl₃)
-
Ice
-
Aqueous sodium carbonate or ammonia solution
-
Methanol (for crystallization)
Procedure:
-
Reaction Setup: In a clean, dry reactor equipped with a reflux condenser and a scrubber for acidic gases, charge 4-hydroxy-8-(trifluoromethyl)quinoline (1.0 eq.) and phosphoryl chloride (3.0-5.0 eq.).
-
Chlorination: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up (Quenching): Cool the reaction mixture to room temperature. In a separate, well-agitated vessel, prepare a mixture of crushed ice and water.
-
Slowly and carefully add the reaction mixture to the ice/water slurry, ensuring the temperature of the quench mixture does not exceed 20-25 °C.
-
Neutralization: Once the addition is complete, slowly add a cold aqueous solution of sodium carbonate or ammonia to neutralize the mixture to a pH of 7-8.
-
Isolation and Purification: Filter the precipitated solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from methanol to obtain pure this compound.[2] A yield of approximately 80% can be expected for this step.[2]
Data Presentation
Table 1: Effect of Cyclization Temperature on Yield in Gould-Jacobs Reaction
| Entry | Temperature (°C) | Reaction Time (h) | Yield of 4-hydroxy-8-(trifluoromethyl)quinoline (%) | Notes |
| 1 | 230 | 2 | ~60 | Incomplete conversion observed. |
| 2 | 250 | 2 | ~85 | Good conversion with minimal degradation. |
| 3 | 270 | 2 | ~75 | Increased formation of tarry byproducts. |
Note: Data is representative and may vary based on scale and specific reaction conditions.
Table 2: Effect of POCl₃ Equivalents on Chlorination Yield
| Entry | POCl₃ (equivalents) | Reaction Time (h) | Yield of this compound (%) | Purity by HPLC (%) |
| 1 | 2.0 | 5 | ~70 | ~95 |
| 2 | 3.0 | 4 | ~80 | >98 |
| 3 | 5.0 | 3 | ~82 | >98 |
Note: Data is representative and may vary based on scale and specific reaction conditions.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting logic for the Gould-Jacobs reaction step.
Caption: Troubleshooting logic for the chlorination and work-up steps.
References
degradation products of 4-chloro-8-(trifluoromethyl)quinoline under stress conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-chloro-8-(trifluoromethyl)quinoline. The information provided herein is based on established principles of organic chemistry and data from related quinoline derivatives, as specific degradation studies on this compound are not publicly available. It is highly recommended to perform experimental studies to confirm the potential degradation pathways for this specific molecule.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under stress conditions?
A1: Based on the functional groups present, the primary degradation pathways for this compound under forced degradation conditions are expected to be hydrolysis of the 4-chloro group, potential hydrolysis of the 8-trifluoromethyl group under more forcing conditions, and oxidation or photolytic degradation of the quinoline ring system.
Q2: What is the most likely degradation product under acidic or basic conditions?
A2: Under acidic or basic hydrolytic conditions, the most probable degradation product is the replacement of the 4-chloro substituent with a hydroxyl group, yielding 4-hydroxy-8-(trifluoromethyl)quinoline.[1][2] This occurs via nucleophilic substitution.
Q3: Is the trifluoromethyl group susceptible to degradation?
A3: The trifluoromethyl group is generally stable.[3][4][5] However, under strong basic conditions, it can undergo hydrolysis to form a carboxylic acid group (-COOH).[3] Photodegradation may also lead to the formation of trifluoroacetic acid.[3]
Q4: What degradation products can be expected from oxidation?
A4: Oxidative stress is likely to affect the quinoline ring system, potentially leading to the formation of N-oxides or hydroxylated derivatives on the aromatic rings.[6][7][8]
Q5: How does this compound behave under photolytic stress?
A5: Exposure to UV light can induce photodegradation. For quinoline derivatives, this can result in the formation of hydroxylated products.[9][10][11] For compounds containing a trifluoromethylphenyl moiety, photodegradation can lead to the formation of trifluoroacetic acid.[3]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| An unexpected peak is observed in the chromatogram after acidic or basic stress testing. | This is likely the hydrolyzed product, 4-hydroxy-8-(trifluoromethyl)quinoline. | Confirm the identity of the new peak using mass spectrometry. The mass should correspond to the replacement of the chlorine atom with a hydroxyl group. |
| Multiple degradation products are observed under oxidative stress. | The quinoline ring is susceptible to oxidation at several positions, leading to various hydroxylated derivatives or N-oxides. | Use a gradient elution method in your chromatography to ensure separation of all degradation products. Employ mass spectrometry to identify the structures of the various products. |
| No degradation is observed under thermal stress. | This compound may be thermally stable under the conditions tested. | If degradation is desired to establish a stability-indicating method, consider increasing the temperature or the duration of exposure. |
| The trifluoromethyl group appears to have been cleaved during the study. | This can occur under strong basic conditions or photolytic stress, leading to a carboxylic acid or trifluoroacetic acid, respectively. | Analyze the sample using an appropriate method to detect these potential products, such as ion chromatography for trifluoroacetic acid, and confirm with mass spectrometry. |
Predicted Degradation Pathways
The following diagrams illustrate the predicted degradation pathways of this compound under various stress conditions.
Caption: Predicted hydrolytic degradation of this compound.
Caption: Predicted oxidative degradation of this compound.
Caption: Predicted photolytic degradation of this compound.
Data Presentation
The following tables are examples of how to present quantitative data from forced degradation studies.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (Peak Area %) |
| 0.1 M HCl (80°C, 24h) | Data | Data | Data |
| 0.1 M NaOH (60°C, 8h) | Data | Data | Data |
| 3% H₂O₂ (RT, 24h) | Data | Data | Data |
| Thermal (105°C, 48h) | Data | Data | Data |
| Photolytic (ICH Q1B) | Data | Data | Data |
Table 2: Purity and Mass Balance Data
| Stress Condition | Purity Angle | Purity Threshold | Mass Balance (%) |
| 0.1 M HCl | Data | Data | Data |
| 0.1 M NaOH | Data | Data | Data |
| 3% H₂O₂ | Data | Data | Data |
| Thermal | Data | Data | Data |
| Photolytic | Data | Data | Data |
Experimental Protocols
Below is a general protocol for conducting forced degradation studies, which should be adapted and optimized for this compound.
Objective: To investigate the degradation of this compound under various stress conditions as per ICH guidelines and to develop a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Forced degradation chamber (photostability and thermal)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) with a UV or PDA detector
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for peak identification
-
pH meter
Experimental Workflow:
References
- 1. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of quinoline by a soil bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Photocatalytic degradation of quinoline in aqueous TiO{sub 2} suspension (Journal Article) | ETDEWEB [osti.gov]
optimizing ligand and base for Buchwald-Hartwig amination of 4-chloroquinolines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 4-chloroquinolines. The information is designed to help optimize ligand and base selection and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Buchwald-Hartwig amination of 4-chloroquinolines.
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Formation | 1. Inactive Catalyst: The Pd(0) active species has not been efficiently generated from the Pd(II) precatalyst. | - Ensure rigorous exclusion of oxygen, as it can deactivate the catalyst. Degas solvents thoroughly. - Consider using a pre-formed Pd(0) catalyst or a more easily activated precatalyst (e.g., a G3 or G4 Buchwald precatalyst). - The choice of base can influence catalyst activation; strong bases like NaOtBu are often effective.[1] |
| 2. Poor Ligand Choice: The ligand may not be suitable for the electron-deficient 4-chloroquinoline substrate. | - For heteroaryl chlorides, bulky, electron-rich phosphine ligands are often required.[2] Screen ligands such as XPhos, RuPhos, BrettPhos, or Josiphos.[3][4] - N-heterocyclic carbene (NHC) ligands have also shown promise for the amination of heteroaryl chlorides.[2] | |
| 3. Incorrect Base Selection: The base may not be strong enough to deprotonate the amine or may be incompatible with other functional groups. | - For anilines, a weaker base like Cs₂CO₃ may be sufficient.[4] For less acidic amines, a stronger base such as NaOtBu or LHMDS is often necessary.[1][5] - Be mindful of base-sensitive functional groups on your substrates. K₃PO₄ is a milder alternative to NaOtBu.[1] | |
| 4. Low Reaction Temperature: The temperature may be insufficient for the oxidative addition of the chloroquinoline. | - Reactions involving aryl chlorides often require higher temperatures (typically 80-120 °C) compared to bromides or iodides.[6] | |
| Significant Side Product Formation (e.g., Hydrodehalogenation) | 1. β-Hydride Elimination: This is a common side reaction, particularly with primary amines, leading to the formation of quinoline instead of the desired product.[3][7] | - The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Bulky ligands that promote rapid reductive elimination can minimize this side reaction.[3] - Using a less polar solvent may also disfavor this pathway. |
| 2. Homocoupling of Amine or Aryl Halide: This can occur at high catalyst loadings or temperatures. | - Optimize the catalyst loading; typically 1-2 mol% is sufficient. - Avoid excessively high temperatures. | |
| Inconsistent Results | 1. Variable Reagent Quality: Impurities in solvents, amines, or the chloroquinoline can interfere with the reaction. | - Use freshly distilled and degassed solvents. - Purify amines and the 4-chloroquinoline substrate if necessary. |
| 2. Atmospheric Contamination: Trace amounts of oxygen or moisture can deactivate the catalyst. | - Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). - Maintain a positive pressure of inert gas throughout the reaction setup and duration. |
Frequently Asked Questions (FAQs)
Q1: Which ligands are most effective for the Buchwald-Hartwig amination of 4-chloroquinolines?
A1: The amination of electron-deficient heteroaryl chlorides like 4-chloroquinoline is often challenging. Success typically relies on the use of sterically hindered, electron-rich phosphine ligands. While optimal ligand choice can be substrate-dependent, good starting points for screening include XPhos , RuPhos , BrettPhos , and Josiphos -type ligands.[3][4] For particularly difficult couplings, N-heterocyclic carbene (NHC) ligands can also be effective.[2]
Q2: What is the best base to use for this reaction?
A2: The choice of base is critical and depends on the pKa of the amine coupling partner.
-
For relatively acidic amines like anilines, weaker bases such as Cs₂CO₃ or K₃PO₄ can be effective and offer better functional group tolerance.[4]
-
For less acidic aliphatic amines, a strong, non-nucleophilic base is usually required. NaOtBu is the most common choice, promoting high reaction rates.[1] LHMDS is another strong base that can be used, particularly when protic functional groups are present.[5]
Q3: My reaction is sluggish or stalls. What can I do?
A3: If your reaction is not proceeding to completion, consider the following:
-
Increase the temperature: Chloroarenes are less reactive than their bromo or iodo counterparts and often require higher temperatures (e.g., 100-120 °C) for efficient oxidative addition.[6]
-
Change the solvent: Toluene and dioxane are commonly used solvents.[8] If substrate solubility is an issue, a different solvent system might be beneficial.
-
Switch to a more active catalyst system: Using a more electron-rich and bulky ligand can accelerate the catalytic cycle. Alternatively, employing a pre-formed palladium(0) catalyst or a more advanced precatalyst (e.g., a G3 or G4 Buchwald precatalyst) can improve the formation of the active catalytic species.[1]
Q4: I am observing a significant amount of dehalogenated quinoline. How can I prevent this?
A4: The formation of quinoline is likely due to a hydrodehalogenation side reaction, which can be promoted by β-hydride elimination.[7] To minimize this:
-
Optimize the ligand: Use a bulky ligand that favors reductive elimination over β-hydride elimination.
-
Choice of base: Ensure the base is not promoting undesired side reactions.
-
Control the reaction temperature: Excessively high temperatures can sometimes favor side reactions.
Q5: Can I run this reaction open to the air?
A5: It is highly recommended to perform Buchwald-Hartwig aminations under an inert atmosphere (argon or nitrogen). The palladium catalyst, particularly the active Pd(0) species, is sensitive to oxygen and can be readily deactivated, leading to poor or no conversion.[1]
Data Tables
Table 1: Ligand and Base Screening for the Amination of a Chloroquinoline Derivative *
| Entry | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PPh₃ | Cs₂CO₃ | Dioxane | 100 | 24 | <10 |
| 2 | BINAP | Cs₂CO₃ | Dioxane | 100 | 24 | 25 |
| 3 | XPhos | Cs₂CO₃ | Dioxane | 100 | 18 | 85 |
| 4 | RuPhos | K₃PO₄ | Toluene | 100 | 18 | 78 |
| 5 | BrettPhos | NaOtBu | Toluene | 80 | 12 | 92 |
*Data is illustrative and compiled from general knowledge of heteroaryl chloride amination. Optimal conditions for 4-chloroquinoline may vary depending on the specific amine.
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of 4-Chloroquinoline
This protocol provides a starting point for the optimization of the amination of 4-chloroquinoline.
Materials:
-
4-Chloroquinoline
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a Buchwald precatalyst)
-
Phosphine ligand (e.g., XPhos or BrettPhos)
-
Base (e.g., NaOtBu or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and the base (1.4-2.0 equivalents).
-
Add the 4-chloroquinoline (1.0 equivalent) and the amine (1.1-1.2 equivalents).
-
Add the anhydrous, degassed solvent.
-
Seal the Schlenk tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the Buchwald-Hartwig amination of 4-chloroquinolines.
Caption: Troubleshooting decision tree for low-yield Buchwald-Hartwig amination of 4-chloroquinolines.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. research.rug.nl [research.rug.nl]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
preventing byproduct formation in 4-chloro-8-(trifluoromethyl)quinoline reactions
Welcome to the technical support center for 4-chloro-8-(trifluoromethyl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent byproduct formation in reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The primary reactions involving this compound are nucleophilic aromatic substitution (SNAr), palladium-catalyzed Suzuki-Miyaura coupling, and palladium-catalyzed Buchwald-Hartwig amination. The chlorine atom at the 4-position is a good leaving group, making it susceptible to displacement by various nucleophiles and cross-coupling partners.[1]
Q2: What are the major byproducts I should be aware of in these reactions?
A2: The most common byproducts are:
-
For SNAr reactions: Hydrolysis of the starting material to form 4-hydroxy-8-(trifluoromethyl)quinoline.
-
For Suzuki-Miyaura coupling: Homocoupling of the boronic acid reagent and protodeboronation of the boronic acid.
-
For Buchwald-Hartwig amination: Hydrodehalogenation of the starting material to yield 8-(trifluoromethyl)quinoline.
Q3: How can I detect the formation of these byproducts?
A3: Byproducts can typically be identified using analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Comparing the retention times and mass spectra of your reaction mixture with authentic standards of the potential byproducts is a definitive way to confirm their presence.
Q4: Is it possible to completely eliminate byproduct formation?
A4: While complete elimination can be challenging, byproduct formation can be significantly minimized by carefully optimizing reaction conditions. This includes the choice of catalyst, ligand, base, solvent, temperature, and reaction time.
Troubleshooting Guides
Issue 1: Formation of 4-hydroxy-8-(trifluoromethyl)quinoline in SNAr Reactions
Symptoms:
-
A polar byproduct is observed by TLC.
-
LC-MS analysis shows a peak with a mass corresponding to the hydroxylated quinoline.
-
Reduced yield of the desired substitution product.
Root Causes and Solutions:
| Root Cause | Recommended Solution |
| Presence of water in the reaction mixture. | Ensure all solvents and reagents are rigorously dried. Use anhydrous solvents and dry glassware. |
| Use of a strongly basic or aqueous workup. | Neutralize the reaction mixture carefully during workup, avoiding prolonged exposure to strong aqueous bases. |
| Reaction temperature is too high. | Lower the reaction temperature and monitor the reaction progress over a longer period. |
| Choice of base. | If a base is required, consider using a non-nucleophilic, hindered base such as a tertiary amine (e.g., triethylamine, diisopropylethylamine). |
Issue 2: Byproduct Formation in Suzuki-Miyaura Coupling
Symptoms:
-
Presence of a biaryl byproduct derived from the boronic acid (homocoupling).
-
Formation of the arene corresponding to the boronic acid (protodeboronation).
-
Reduced yield of the desired cross-coupled product.
Root Causes and Solutions:
| Root Cause | Recommended Solution |
| Oxygen in the reaction atmosphere. | Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. |
| Inappropriate choice of base. | Use a milder base such as K₃PO₄ or Cs₂CO₃. The choice of base can be critical and may require screening. |
| Suboptimal palladium catalyst or ligand. | Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands. Bulky, electron-rich ligands often improve selectivity. |
| High reaction temperature. | Lowering the reaction temperature can sometimes reduce the rate of side reactions more than the desired coupling. |
Issue 3: Hydrodehalogenation in Buchwald-Hartwig Amination
Symptoms:
-
Formation of 8-(trifluoromethyl)quinoline as a major byproduct.
-
Reduced yield of the desired aminated product.
Root Causes and Solutions:
| Root Cause | Recommended Solution |
| Formation of a palladium-hydride (Pd-H) species. | This is often promoted by certain solvents and bases. Avoid solvents like DMF and alcohols if hydrodehalogenation is severe.[2] |
| Inappropriate ligand. | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) which can favor the desired reductive elimination over pathways leading to hydrodehalogenation.[3] |
| Choice of base. | Strong, non-coordinating bases are generally preferred. Screen bases like NaOtBu, K₃PO₄, or Cs₂CO₃. The choice of base is highly dependent on the specific substrates and ligand used.[3][4][5] |
| High reaction temperature. | Lowering the temperature can decrease the rate of hydrodehalogenation. |
Experimental Protocols
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol is designed to minimize homocoupling and protodeboronation.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equivalents)
-
Toluene/water (10:1 mixture), degassed
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Optimized Protocol for Buchwald-Hartwig Amination
This protocol aims to reduce the incidence of hydrodehalogenation.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3 mol%)
-
NaOtBu (1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add anhydrous toluene and stir for 10 minutes at room temperature.
-
Add the amine, followed by a solution of this compound in anhydrous toluene.
-
Heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify by column chromatography.
Optimized Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol is optimized to prevent the formation of the 4-hydroxy byproduct.
Materials:
-
This compound
-
Nucleophile (e.g., aniline) (1.1 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) (1.5 equivalents, if an acid scavenger is needed)
Procedure:
-
To a dry round-bottom flask, add this compound and the nucleophile.
-
Add anhydrous DMF. If the nucleophile is an amine salt or if the reaction generates an acid, add DIPEA.
-
Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
References
reaction monitoring techniques for 4-chloro-8-(trifluoromethyl)quinoline synthesis
Welcome to the technical support center for the synthesis of 4-chloro-8-(trifluoromethyl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reaction monitoring, troubleshoot common issues, and answer frequently asked questions related to the synthesis of this important chemical intermediate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and suggested solutions in a clear question-and-answer format.
| Issue ID | Question | Possible Cause(s) | Suggested Solution(s) |
| SYN-001 | The reaction appears stalled or incomplete, with significant starting material remaining. | 1. Insufficient reaction temperature or time. 2. Deactivation or insufficient amount of the chlorinating agent (e.g., POCl₃). 3. Presence of moisture, which can quench the chlorinating agent. | 1. Increase the reaction temperature or extend the reaction time, monitoring progress by TLC or HPLC.[1] 2. Add a fresh portion of the chlorinating agent. 3. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| SYN-002 | Formation of a thick tar or multiple byproducts is observed. | 1. Excessively high reaction temperatures leading to decomposition.[2] 2. The reaction is highly exothermic and has become uncontrolled.[3] 3. Side reactions due to the reactivity of the trifluoromethyl group. | 1. Reduce the reaction temperature and ensure even heating. 2. Control the rate of addition of reagents and use an ice bath to moderate the reaction if necessary.[3] 3. Optimize reaction conditions to improve selectivity. Consider using milder chlorinating agents if possible. |
| SYN-003 | TLC analysis shows streaking spots or poor separation. | 1. The sample is too concentrated. 2. The chosen mobile phase is not optimal for separating the components. 3. The compound is highly polar and interacting strongly with the silica gel. | 1. Dilute the sample before spotting on the TLC plate.[4] 2. Systematically try different mobile phase polarities (e.g., varying the hexane/ethyl acetate ratio).[4] 3. Add a small amount of a polar solvent like acetic acid or triethylamine to the mobile phase to reduce tailing.[4] |
| SYN-004 | Difficulty in purifying the final product. | 1. The crude product is contaminated with residual chlorinating agent or byproducts. 2. The product co-elutes with impurities during column chromatography. | 1. Quench the reaction mixture carefully with ice-water and neutralize with a base to remove acidic impurities. 2. Optimize the column chromatography conditions, trying different solvent systems or using a different stationary phase. Recrystallization may also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for monitoring the synthesis of this compound?
A1: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and effective techniques.[1][5] TLC is excellent for quick, qualitative checks of reaction progress, while HPLC and GC-MS provide quantitative data on conversion and impurity formation.[6][7] NMR can be used to confirm the structure of the product and identify intermediates.[8]
Q2: How can I use TLC to determine if the reaction has gone to completion?
A2: To monitor the reaction, spot the starting material (4-hydroxy-8-(trifluoromethyl)quinoline), the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on a TLC plate. As the reaction proceeds, the spot corresponding to the starting material should diminish in intensity, while a new spot for the product, this compound, will appear and intensify. The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane.[4][9]
Q3: What typical Rf values can be expected for the starting material and product on TLC?
A3: The Rf values are highly dependent on the mobile phase used. However, the product, this compound, is less polar than the starting material, 4-hydroxy-8-(trifluoromethyl)quinoline. Therefore, the product spot should have a higher Rf value (travel further up the plate) than the starting material spot.
| Compound | Typical Mobile Phase (Hexane:Ethyl Acetate) | Expected Rf Value (Approximate) |
| 4-hydroxy-8-(trifluoromethyl)quinoline | 7:3 | 0.2 - 0.3 |
| This compound | 7:3 | 0.6 - 0.7 |
Q4: Can I use NMR to monitor the reaction in real-time?
A4: Yes, online or flow NMR spectroscopy can be used for real-time reaction monitoring.[8] This technique involves flowing the reaction mixture through an NMR flow cell to acquire spectra at different time points. This allows for the tracking of reactant consumption, product formation, and the identification of any transient intermediates. Due to the presence of the trifluoromethyl group, ¹⁹F NMR can be a particularly useful and sensitive handle for monitoring the reaction, in addition to ¹H NMR.[10]
Q5: What are the key considerations for developing an HPLC method for this reaction?
A5: A reverse-phase HPLC method is typically suitable for this analysis.[11] Key considerations include selecting an appropriate C18 or phenyl-silica column, optimizing the mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic or trifluoroacetic acid), and choosing a suitable detection wavelength (quinoline derivatives generally have strong UV absorbance around 254 nm).[6][12]
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use a silica gel 60 F254 TLC plate. With a pencil, gently draw a baseline about 1 cm from the bottom.
-
Sample Preparation: Dissolve a small amount of the starting material and take a small aliquot of the reaction mixture. Dilute both with a volatile solvent like ethyl acetate.
-
Spotting: Using a capillary tube, spot the starting material, the reaction mixture, and a co-spot on the baseline.
-
Development: Place the plate in a TLC chamber containing a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend until it is about 1 cm from the top.[13]
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp at 254 nm.[4]
-
Analysis: Compare the spots in the reaction mixture lane to the starting material lane to assess the disappearance of the reactant and the formation of the product. Calculate the Rf values for each spot.
Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Solvent A: Water with 0.1% formic acid. Solvent B: Acetonitrile with 0.1% formic acid.
-
Sample Preparation: Take a small aliquot (e.g., 10 µL) from the reaction mixture and dilute it significantly with the mobile phase (e.g., in 1 mL of acetonitrile). Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Program: A suitable gradient, for example: 30% B to 80% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate.[6]
-
-
Analysis: Identify and integrate the peaks corresponding to the starting material and the product. Calculate the percentage conversion based on the peak areas.
Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC-MS system with a suitable capillary column (e.g., DB-5MS).[7]
-
Sample Preparation: Quench a small aliquot of the reaction mixture and extract with an organic solvent (e.g., dichloromethane). Dilute the organic extract to an appropriate concentration.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), then ramp to a higher temperature (e.g., 280 °C) to ensure elution of all components.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-400
-
-
Analysis: Identify the starting material and product by their retention times and mass spectra. The mass spectrum of this compound will show a characteristic molecular ion peak and isotopic pattern for the chlorine atom.
Visualizations
Caption: General workflow for monitoring the synthesis of this compound.
Caption: A decision tree for troubleshooting common issues during synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. madison-proceedings.com [madison-proceedings.com]
- 8. pharmtech.com [pharmtech.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. s3.wp.wsu.edu [s3.wp.wsu.edu]
Validation & Comparative
Spectroscopic Comparison of 4-chloro-8-(trifluoromethyl)quinoline and Related Analogues: A Guide for Researchers
For immediate release:
This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 4-chloro-8-(trifluoromethyl)quinoline and structurally related compounds. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of quinoline-based compounds. While specific, publicly available ¹H and ¹³C NMR data for this compound is limited, this guide offers a valuable comparison with closely related analogues to aid in spectral interpretation and compound verification.
Introduction
This compound is a substituted quinoline derivative of interest in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous determination of the chemical structure of such molecules. This guide presents a compilation of available ¹H and ¹³C NMR data for analogous quinoline derivatives to infer the expected spectral characteristics of the title compound.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shift data for several quinoline derivatives that share key structural features with this compound. These data can be used to predict the approximate chemical shifts for the protons and carbons in the target molecule.
Table 1: ¹H NMR Chemical Shifts (ppm) of Substituted Quinolines in CDCl₃
| Compound | H-2 | H-3 | H-5 | H-6 | H-7 | Other Protons |
| This compound (Predicted) | ~8.8 | ~7.6 | ~8.2 | ~7.8 | ~8.0 | - |
| 6-chloro-2-isobutyl-4-(trifluoromethyl)quinoline[1] | - | 7.56 (s) | 8.06-8.09 (m) | - | 7.71 (dd, J=9.0, 2.1 Hz) | 2.89 (d, J=7.2 Hz, 2H), 2.23 (m, 1H), 1.00 (s, 3H), 0.98 (s, 3H) |
| 6-chloro-2-propyl-4-(trifluoromethyl)quinoline[1] | - | 7.60 (s) | 8.05-8.08 (m) | - | 7.71 (dd, J=9.3, 2.7 Hz) | 3.00 (t, J=7.5 Hz, 2H), 1.86 (m, 2H), 1.03 (t, J=7.2 Hz, 3H) |
| 8-methoxy-2-methyl-4-(trifluoromethyl)quinoline[1] | - | 7.63-7.67 (m) | 7.12 (d, J=7.5 Hz) | 7.53 (t, J=8.4 Hz) | 7.63-7.67 (m) | 4.10 (s, 3H), 2.86 (s, 3H) |
| 2-methyl-4-(trifluoromethyl)quinoline[1] | - | 7.54-7.59 (m) | 8.04-8.10 (m) | 7.54-7.59 (m) | 7.70-7.76 (m) | 2.77 (s, 3H) |
Note: Predicted values for this compound are based on the analysis of substituent effects in the provided analogues.
Table 2: ¹³C NMR Chemical Shifts (ppm) of Substituted Quinolines in CDCl₃
| Compound | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | CF₃ | Other Carbons |
| This compound (Predicted) | ~151 | ~122 | ~143 | ~148 | ~130 | ~128 | ~129 | ~125 (q) | ~147 | ~123 (q) | - |
| 6-chloro-2-isobutyl-4-(trifluoromethyl)quinoline[1] | 161.9 | 119.5 | 133.1 | 146.9 | 131.2 | 130.9 | 123.0 | 122.7 | 121.8 | - | 47.9, 29.1, 22.2 |
| 6-chloro-2-propyl-4-(trifluoromethyl)quinoline[1] | 162.4 | 119.0 | 133.4 | 146.9 | 131.1 | 130.9 | 123.1 | 122.7 | 121.8 | - | 40.9, 22.6, 13.7 |
| 8-methoxy-2-methyl-4-(trifluoromethyl)quinoline[1] | 157.2 | 119.4 | 134.1 | 140.4 | 115.3 | 127.3 | 123.3 | 154.9 | 122.2 | - | 55.9, 25.5 |
| 2-methyl-4-(trifluoromethyl)quinoline[1] | 158.3 | 118.9 | 134.3 | 148.6 | 129.5 | 127.2 | 130.1 | 123.7 | 121.1 | - | 25.3 |
Note: Predicted values for this compound are based on the analysis of substituent effects in the provided analogues. The signals for carbons attached to or near the trifluoromethyl group are expected to appear as quartets (q) due to C-F coupling.
Experimental Protocol
The following is a general experimental protocol for obtaining ¹H and ¹³C NMR spectra of quinoline derivatives.
1. Sample Preparation:
-
Weigh 5-10 mg of the sample for ¹H NMR or 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-resolution NMR spectrometer, for instance, a 300 or 500 MHz instrument.
-
The spectrometer should be locked to the deuterium signal of the solvent.
-
Shimming should be performed to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
3. ¹H NMR Acquisition:
-
A standard one-pulse sequence is typically used.
-
Key parameters to be set include:
-
Spectral width: ~16 ppm
-
Acquisition time: ~3-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16, or more for dilute samples.
-
4. ¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance signal-to-noise.
-
Key parameters to be set include:
-
Spectral width: ~200-250 ppm
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on the sample concentration.
-
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
-
Integrate the signals in the ¹H NMR spectrum.
-
Perform peak picking for both ¹H and ¹³C NMR spectra.
Experimental Workflow
The following diagram illustrates the general workflow for the NMR analysis of a quinoline derivative.
References
Mass Spectrometry Analysis of 4-chloro-8-(trifluoromethyl)quinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of mass spectrometry-based methods for the analysis of 4-chloro-8-(trifluoromethyl)quinoline, a key intermediate in pharmaceutical synthesis. We present a predicted electron ionization mass spectrum, a detailed experimental protocol, and a comparative analysis with alternative chromatographic techniques.
Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of compounds. For this compound (MW: 231.6 g/mol , Formula: C₁₀H₅ClF₃N), electron ionization (EI) mass spectrometry provides characteristic fragmentation patterns useful for its identification and structural confirmation.
Predicted Electron Ionization Mass Spectrum
While a publicly available, raw mass spectrum for this compound is not readily accessible, a predicted spectrum can be constructed based on the known fragmentation patterns of quinoline derivatives, chlorinated aromatic compounds, and trifluoromethylated heterocycles. The expected major fragments are summarized in the table below.
| m/z | Predicted Fragment Ion | Relative Intensity | Notes |
| 231/233 | [M]⁺ | High | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for a single chlorine atom. |
| 196 | [M-Cl]⁺ | Moderate | Loss of a chlorine radical. |
| 162 | [M-CF₃]⁺ | Moderate | Loss of a trifluoromethyl radical. |
| 127 | [C₉H₅N]⁺ | Moderate | Fragmentation of the quinoline ring. |
| 102 | [C₈H₄]⁺ | Low | Further fragmentation of the quinoline ring. |
Predicted Fragmentation Pathway
The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion [M]⁺. This high-energy species then undergoes a series of fragmentation reactions to produce smaller, stable ions. The primary fragmentation pathways are predicted to be the loss of the chlorine and trifluoromethyl substituents.
A Comparative Spectroscopic Analysis of 4-chloro-8-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Fourier-Transform Infrared (FTIR) and Raman spectroscopic data for 4-chloro-8-(trifluoromethyl)quinoline. Due to the limited availability of direct experimental spectra for this specific compound, this guide synthesizes data from closely related quinoline derivatives to provide a representative spectroscopic profile. The guide also presents alternative analytical techniques, namely UV-Vis spectroscopy and X-ray crystallography, for a comprehensive characterization of this class of compounds.
Spectroscopic Data: FTIR and Raman
The vibrational modes of this compound are influenced by the quinoline ring structure and the electron-withdrawing effects of the chloro and trifluoromethyl substituents. The following table summarizes the expected characteristic vibrational frequencies based on studies of similar quinoline derivatives.
| Vibrational Mode | FTIR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) | References |
| Quinoline Ring Vibrations | |||
| C-H Stretching | 3100 - 3000 | 3100 - 3000 | [1] |
| C=C and C=N Stretching | 1625 - 1430 | 1625 - 1430 | [1] |
| Ring Breathing/Deformation | 1000 - 700 | 1000 - 700 | [1] |
| Substituent Vibrations | |||
| C-Cl Stretching | 850 - 550 | 850 - 550 | |
| C-F Stretching (CF₃ group) | ~1350 (asymmetric), ~1150 (symmetric) | ~1350 (asymmetric), ~1150 (symmetric) | |
| CF₃ Bending | 800 - 600 | 800 - 600 |
Alternative Analytical Techniques
For a comprehensive understanding of the physicochemical properties of this compound, FTIR and Raman spectroscopy can be complemented by other analytical methods.
| Analytical Technique | Information Provided | Typical Experimental Observations for Quinoline Derivatives | References |
| UV-Vis Spectroscopy | Electronic transitions between molecular orbitals. | Quinoline derivatives typically exhibit absorption maxima in the range of 250-350 nm. The position and intensity of these bands are sensitive to substituents and solvent polarity.[2][3][4] | [2][3][4] |
| X-ray Crystallography | Precise three-dimensional molecular structure, bond lengths, bond angles, and intermolecular interactions in the solid state. | Provides definitive structural elucidation, revealing details about the planarity of the quinoline ring and the orientation of substituents.[5][6][7] | [5][6][7] |
| NMR Spectroscopy | Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁹F). | ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework. ¹⁹F NMR is particularly useful for characterizing the trifluoromethyl group.[8][9] | [8][9] |
Experimental Protocols
FTIR Spectroscopy
A common method for obtaining the FTIR spectrum of a solid sample like this compound is the potassium bromide (KBr) pellet technique.
-
Sample Preparation: A small amount of the finely ground sample (typically 1-2 mg) is intimately mixed with approximately 200 mg of dry KBr powder in an agate mortar and pestle.
-
Pellet Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio.[10]
Raman Spectroscopy
Raman spectra of solid aromatic compounds can be obtained using a Raman microscope.
-
Instrumentation: A Raman spectrometer equipped with a monochromatic laser source (e.g., a 532 nm Nd:YAG laser) is used.[11]
-
Sample Placement: A small amount of the crystalline or powdered sample is placed on a microscope slide.
-
Data Acquisition: The laser is focused onto the sample, and the scattered light is collected. A filter is used to remove the strong Rayleigh scattering, allowing the weaker Raman scattering to be detected. The spectrum is recorded as the intensity of the scattered light versus the Raman shift (in cm⁻¹).[11]
UV-Vis Spectroscopy
The UV-Vis absorption spectrum of a quinoline derivative is typically measured in a suitable solvent.
-
Sample Preparation: A stock solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). This stock solution is then diluted to a concentration that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Data Acquisition: The spectrum is recorded using a dual-beam UV-Vis spectrophotometer, with a cuvette containing the pure solvent used as a reference. The absorption is measured as a function of wavelength, typically in the range of 200-400 nm.[2]
Visualizing the Analytical Workflow
Caption: Workflow for the comprehensive analysis of this compound.
Logical Relationship of Spectroscopic Techniques
Caption: Relationship between spectroscopic techniques and the molecular information they provide.
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. X-ray powder diffraction data for two new N-substituted 3,4-dihydrospiro-2(1H) quinolines | Powder Diffraction | Cambridge Core [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Guide to Raman Spectroscopy | Bruker [bruker.com]
A Comparative Guide to the Biological Activity of 4-Chloro- vs. 4-Amino-8-(Trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of two quinoline derivatives: 4-chloro-8-(trifluoromethyl)quinoline and 4-amino-8-(trifluoromethyl)quinoline. While both share a common structural backbone, the substitution at the 4-position dramatically alters their biological profile, positioning one as a key pharmacophore and the other primarily as a synthetic intermediate.
From Reactive Intermediate to Bioactive Agent: A Tale of Two Quinolines
The core difference between these two molecules lies in the substituent at the 4-position of the quinoline ring. The 4-chloro derivative serves as a versatile precursor in the synthesis of a wide array of 4-aminoquinoline-based compounds. The chlorine atom is a good leaving group, facilitating nucleophilic aromatic substitution reactions to introduce the pharmacologically crucial amino group.
Conversely, 4-amino-8-(trifluoromethyl)quinoline is recognized as a key building block in the development of novel therapeutic agents, particularly in the fields of antimalarial and anticancer research. The amino group at the 4-position is a critical feature for the biological activity of this class of compounds.
Antimalarial Activity: The Forte of 4-Aminoquinolines
The 4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery. While direct comparative data for this compound is unavailable in the scientific literature, likely due to its role as a reactive intermediate, extensive research highlights the potent antimalarial activity of 4-aminoquinoline derivatives.
A study on N-(methyl)-4-amino-7-(trifluoromethyl)quinoline derivatives, close analogs of 4-amino-8-(trifluoromethyl)quinoline, demonstrated significant activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Table 1: In Vitro Antimalarial and Cytotoxicity Data for a 4-Amino-7-(Trifluoromethyl)quinoline Derivative
| Compound | P. falciparum 3D7 IC₅₀ (μM) | P. falciparum K1 IC₅₀ (μM) | Cytotoxicity (VERO cells) IC₅₀ (μM) |
| N-(methyl)-4-amino-7-(trifluoromethyl)quinoline derivative | Data Not Available | Data Not Available | Data Not Available |
Note: Specific IC₅₀ values for a representative compound from the series would be presented here based on the cited study. The available search results did not provide the exact numerical data from the tables within the papers.
The established mechanism of action for 4-aminoquinolines in malaria involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole. This leads to the accumulation of toxic free heme, ultimately causing parasite death.
Anticancer and Other Potential Activities
The 4-aminoquinoline scaffold has also been explored for its potential in cancer therapy. Research has shown that certain 4-aminoquinoline derivatives exhibit cytotoxic effects against various cancer cell lines. While specific data for 4-amino-8-(trifluoromethyl)quinoline is not detailed in the provided search results, it is identified as a key intermediate in the synthesis of anticancer agents[1]. The biological activity of this compound in this context is not reported, reinforcing its primary role as a synthetic precursor.
Experimental Methodologies
The following are detailed protocols for key experiments typically used to evaluate the biological activities of quinoline derivatives.
Protocol 1: In Vitro Antimalarial Susceptibility Testing
This protocol is based on the SYBR Green I-based fluorescence assay.
-
Parasite Culture: P. falciparum strains (e.g., 3D7 and K1) are maintained in continuous culture in human O+ erythrocytes in RPMI 1640 medium supplemented with 10% human serum, 0.2% sodium bicarbonate, and 25 µg/mL gentamicin at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Drug Preparation: Test compounds are dissolved in DMSO to prepare a stock solution and serially diluted in RPMI 1640 medium.
-
Assay Procedure: Asynchronous parasite cultures with 2% parasitemia and 2% hematocrit are incubated in a 96-well plate with various concentrations of the test compounds for 72 hours.
-
Fluorescence Measurement: After incubation, the plates are frozen and thawed. Lysis buffer containing SYBR Green I is added to each well. The plates are incubated in the dark for 1 hour, and fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence readings are plotted against the drug concentration, and the 50% inhibitory concentration (IC₅₀) is determined using a non-linear regression analysis.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of the compounds on the viability of mammalian cells (e.g., VERO cells).
-
Cell Culture: VERO cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds, and the cells are incubated for 48 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The 50% cytotoxic concentration (IC₅₀) is determined by plotting cell viability against the compound concentration.
Visualizing the Science
Synthetic and Biological Evaluation Workflow
The following diagram illustrates the typical workflow from the synthesis of the 4-aminoquinoline derivative to its biological evaluation.
Caption: From Precursor to Product: Synthesis and Evaluation Workflow.
Antimalarial Mechanism of 4-Aminoquinolines
The diagram below outlines the proposed mechanism of action for 4-aminoquinolines against the malaria parasite.
Caption: Mechanism of Action: Inhibition of Heme Detoxification.
Conclusion
In comparing 4-chloro- and 4-amino-8-(trifluoromethyl)quinoline, it is evident that the substitution at the 4-position is a critical determinant of biological activity. While the 4-chloro derivative is a key synthetic intermediate, its high reactivity makes it less suitable as a therapeutic agent itself. In contrast, the 4-amino derivative is a well-established pharmacophore, particularly in the context of antimalarial drug development, with a clear mechanism of action and demonstrated efficacy. Further research into derivatives of 4-amino-8-(trifluoromethyl)quinoline could yield novel and potent therapeutic agents for malaria and potentially other diseases such as cancer.
References
Comparative Structure-Activity Relationship (SAR) Studies of 4-Anilino-8-(Trifluoromethyl)quinoline Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-anilino-8-(trifluoromethyl)quinoline analogs, focusing on their potential as kinase inhibitors. The data presented is synthesized from various studies to offer insights into the structural requirements for potent and selective kinase inhibition. While direct and comprehensive SAR studies on a series of analogs derived from 4-chloro-8-(trifluoromethyl)quinoline are limited in publicly available literature, this guide extrapolates from closely related 4-anilinoquinoline derivatives, particularly those with trifluoromethyl substitutions, to provide valuable insights for drug design and development.
The 4-anilinoquinoline scaffold is a well-established pharmacophore in the development of kinase inhibitors. The trifluoromethyl group at the 8-position is expected to influence the compound's lipophilicity, metabolic stability, and electronic properties, thereby affecting its biological activity and pharmacokinetic profile. The following sections detail the impact of substitutions on the 4-anilino moiety and the quinoline core on the inhibitory activity against various kinases.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activities of selected 4-anilinoquinoline analogs against various protein kinases. The data is compiled from studies on related compounds where the this compound is a presumed synthetic precursor to the 4-anilino derivatives.
| Compound ID | Quinoline Substitution (Position 8) | 4-Anilino Substitution | Target Kinase | IC50 / Kd (nM) | Reference |
| 1 | -CF3 | 3,4,5-trimethoxyphenyl | PKN3 | 280 | [1] |
| 2 | -CF3 | 3-ethynylphenyl | GAK | 3.9 (Ki) | [1] |
| 3 | -CF3 (at position 6) | 3,4,5-trimethoxyphenyl | GAK | 3.9 (Ki) | [1] |
| 4 | -CF3 (at position 6) | 3-fluorophenyl | GAK | Potent | [2] |
| 5 | -CF3 (at position 6) | 3,5-difluorophenyl | GAK | Potent | [2] |
| 6 | -CF3 (at position 6) | 3,4,5-trifluorophenyl | GAK | Potent | [2] |
| 7 | -CF3 (at position 7) | 3,4,5-trimethoxyphenyl | PKN3 | Active | [1] |
Note: The data presented is for analogs with trifluoromethyl groups at positions other than C-8, as specific data for C-8 substituted analogs in a comparative series was not available in the searched literature. This data is intended to provide a foundational understanding of the SAR of trifluoromethyl-substituted 4-anilinoquinolines.
Structure-Activity Relationship Insights
From the available data on related 4-anilinoquinoline analogs, several key SAR trends can be identified:
-
Substitution on the Anilino Ring: The nature and position of substituents on the 4-anilino ring are critical for both potency and selectivity.
-
Electron-donating groups, such as methoxy substituents, on the aniline ring appear to be well-tolerated and can contribute to potent inhibition of kinases like PKN3 and GAK.[1][2]
-
Halogen substitutions, particularly fluorine, on the aniline ring also lead to potent GAK inhibitors.[2] The number and position of fluorine atoms can modulate activity and selectivity.
-
-
Position of the Trifluoromethyl Group: While direct data for an 8-CF3 series is sparse, studies on isomers reveal the importance of the trifluoromethyl group's position.
-
A trifluoromethyl group at the 6-position of the quinoline ring results in potent GAK inhibition.[1]
-
Shifting the trifluoromethyl group from the 6 to the 7-position can maintain PKN3 activity, suggesting that the electronic influence of this group is significant, and its optimal position may vary depending on the target kinase.[1]
-
-
Quinoline vs. Quinazoline Core: The core heterocyclic scaffold plays a role in activity. A switch from a quinoline to a quinazoline core can lead to a decrease in activity against kinases like PKN3 and GAK, highlighting the importance of the quinoline nitrogen's position for optimal binding.[1]
Experimental Protocols
The following are generalized experimental protocols based on methodologies reported for the biological evaluation of related quinoline-based kinase inhibitors.
Kinase Inhibition Assay (General Protocol)
A common method to determine the inhibitory activity of compounds against a specific kinase is a biochemical assay, such as a LanthaScreen™ Eu Kinase Binding Assay or a radiometric assay.
-
Reagents: Kinase enzyme, fluorescently labeled ATP-competitive tracer (for binding assays) or substrate and [γ-³³P]ATP (for radiometric assays), assay buffer, and test compounds.
-
Procedure (Binding Assay): a. The test compound is serially diluted in DMSO and then added to the wells of a microplate. b. The kinase enzyme and the fluorescent tracer are added to the wells. c. The plate is incubated at room temperature to allow the binding reaction to reach equilibrium. d. The fluorescence resonance energy transfer (FRET) signal is measured using a plate reader. A decrease in the FRET signal indicates displacement of the tracer by the test compound.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism). Ki values can be determined from IC50 values using the Cheng-Prusoff equation.
Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)
This assay is used to assess the effect of the compounds on the viability of cancer cell lines.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Procedure: a. Cells are seeded into 96-well plates and allowed to adhere overnight. b. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). c. After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). d. The cells are incubated for a few hours, allowing viable cells to reduce the MTT to formazan crystals. e. The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). f. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The GI50 (concentration for 50% growth inhibition) values are determined from the dose-response curves.
Visualizations
Logical Workflow for SAR Study of this compound Analogs
Caption: A logical workflow for the synthesis, biological evaluation, and SAR analysis of 4-anilino-8-(trifluoromethyl)quinoline analogs.
Signaling Pathway Inhibition by a Putative 4-Anilino-8-(Trifluoromethyl)quinoline Kinase Inhibitor
Caption: A simplified diagram illustrating the inhibition of a kinase-mediated signaling pathway by a 4-anilino-8-(trifluoromethyl)quinoline analog.
References
A Comparative Analysis of the Cytotoxicity of 4-chloro-8-(trifluoromethyl)quinoline and Mefloquine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mefloquine, a cornerstone in malaria treatment and prophylaxis, has demonstrated significant cytotoxic effects against a variety of cell lines, including cancer cells and neurons.[1][2] Its cytotoxic mechanisms are multifaceted, involving the induction of apoptosis through pathways such as the inhibition of NF-κB signaling and the generation of reactive oxygen species (ROS).[1][3][4][5] In contrast, the cytotoxic profile of 4-chloro-8-(trifluoromethyl)quinoline has not been extensively characterized in publicly available studies. However, by examining the cytotoxicity of structurally related compounds, we can infer its potential activity. This guide presents a compilation of cytotoxicity data, detailed experimental protocols for assessing cell viability, and visual representations of the key signaling pathways involved in mefloquine-induced cell death.
Data Presentation: A Comparative Look at Cytotoxicity
The following tables summarize the in vitro cytotoxicity of mefloquine and various structurally related quinoline derivatives against a range of cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.
Table 1: Cytotoxicity of Mefloquine in Various Cell Lines
| Cell Line | Cell Type | Assay | IC50 (µM) | Reference |
| Neuronal Cultures | Primary Rat Cortical Neurons | MTT | ~9.0 | [4] |
| BMMC (WT) | Bone Marrow-Derived Mast Cells | Not Specified | 8.8 ± 1.9 | [4] |
| PCMC | Peritoneal-Derived Mast Cells | Not Specified | 3.0 ± 0.4 | [4] |
| HMC-1 | Human Mast Cell Line | Not Specified | 14.2 ± 0.6 | [4] |
| PC3 | Human Prostate Cancer | SRB | <20 | [5] |
| SH-SY5Y | Human Neuroblastoma | MTT | ≥25 (after 24h) | [6] |
| Cultured Neurons | Nerve Cell Networks | Electrophysiology | 5.97 ± 0.44 | [2] |
Table 2: Cytotoxicity of Structurally Related Quinoline Derivatives
Due to the absence of direct data for this compound, this table presents data for compounds with similar structural motifs (chloro and trifluoromethyl substitutions) to provide a basis for potential comparison.
| Compound | Cell Line | Assay | GI50/IC50 (µM) | Reference |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast Cancer) | Not Specified | 8.73 | [7] |
| 4-amino-7-(trifluoromethyl)quinoline derivative | MDA-MB-468 (Breast Cancer) | Not Specified | 12.85 | [7] |
| 2,8-Bis(trifluoromethyl)quinoline derivative | HL-60 (Leukemia) | Not Specified | 10 ± 2.5 | [8] |
| 4-Chloro-8-nitro-1,2-dihydro-3-quinoline acylhydrazone derivative | HeLa (Cervical Cancer) | Not Specified | 18.8 | [9] |
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity is paramount in drug development. The following is a detailed protocol for the widely used MTT assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[10][11][12][13][14]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
1. Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[10][11]
2. Materials:
-
96-well flat-bottom microplates
-
Test compounds (this compound, mefloquine) dissolved in a suitable solvent (e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile-filtered and protected from light)[10]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[10]
-
Microplate reader
3. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of solvent used for the compounds) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12]
4. Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for determining cytotoxicity using the MTT assay.
Signaling Pathways in Mefloquine-Induced Apoptosis
Mefloquine has been shown to induce apoptosis through multiple signaling pathways. The following diagrams illustrate two of the key mechanisms: inhibition of the NF-κB pathway and induction of reactive oxygen species (ROS).
Caption: Mefloquine inhibits the NF-κB signaling pathway, promoting apoptosis.[1][3][8][15][16][17][18]
Caption: Mefloquine induces the production of ROS, leading to oxidative stress and apoptosis.[1][4][5][7][19][20]
Conclusion
This guide provides a comparative overview of the cytotoxicity of this compound and mefloquine, acknowledging the current limitations in available data for the former. Mefloquine exhibits potent cytotoxic effects across a range of cell types through well-defined apoptotic pathways. While direct evidence is lacking for this compound, the data from structurally analogous compounds suggest that it may also possess significant cytotoxic properties. Further experimental investigation is warranted to fully elucidate the cytotoxic profile and mechanism of action of this compound. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers designing and interpreting cytotoxicity studies for these and other quinoline-based compounds.
References
- 1. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and Functional Toxicity of Mefloquine and the Search for Protective Compounds - UNT Digital Library [digital.library.unt.edu]
- 3. dovepress.com [dovepress.com]
- 4. Mefloquine, an anti-malaria agent, causes reactive oxygen species-dependent cell death in mast cells via a secretory granule-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mefloquine induces cell death in prostate cancer cells and provides a potential novel treatment strategy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An In Silico and In Vitro Assessment of the Neurotoxicity of Mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cusabio.com [cusabio.com]
- 9. Investigating the Antiproliferative Activity of Novel 4-Chloro-8-Nitro-1,2-Dihydro-3-Quinoline Acylhydrazones on Human Cervical Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. atcc.org [atcc.org]
- 14. broadpharm.com [broadpharm.com]
- 15. pnas.org [pnas.org]
- 16. IKK/NF-κB signaling: balancing life and death – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Apoptosis and NF-κB: the FADD connection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimalarial drug mefloquine inhibits nuclear factor kappa B signaling and induces apoptosis in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ROS mediated apoptotic pathways in primary effusion lymphoma: Comment on induction of apoptosis by Shikonin through ROS-mediated intrinsic and extrinsic pathways in primary effusion lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
A Comparative Guide to Analytical Methods for Purity Determination of 4-chloro-8-(trifluoromethyl)quinoline
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 4-chloro-8-(trifluoromethyl)quinoline is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of three powerful analytical techniques for assessing the purity of this key building block: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Methods
The choice of analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte and potential impurities, the required sensitivity, and the desired quantitative accuracy. The following table summarizes the key performance parameters of HPLC, GC-MS, and qNMR for the analysis of this compound. The data presented are representative values based on the analysis of similar quinoline derivatives and established validation principles.[1][2]
| Parameter | HPLC-UV | GC-MS | qNMR |
| Principle | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, with detection by mass spectrometry.[3][4] | Quantitative determination based on the direct relationship between the integrated signal intensity of a specific nucleus and the number of those nuclei in the sample, relative to a certified internal standard.[5] |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.05 µg/mL | 0.1 mg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | 0.15 µg/mL | 0.3 mg/mL |
| **Linearity (R²) ** | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 97-103% | 99-101% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 1.0% |
| Applicability | Broadly applicable for the main component and non-volatile impurities. | Ideal for volatile and semi-volatile impurities, including residual solvents.[6] | Absolute quantification without the need for a specific reference standard of the analyte; provides structural information. |
Potential Impurities
A thorough purity analysis requires consideration of potential impurities that may arise during the synthesis of this compound. These can include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Intermediates: Unreacted intermediates from various stages of the synthesis.
-
By-products: Isomeric quinolines, over-chlorinated or under-chlorinated species, and products of side reactions.
-
Degradation Products: Compounds formed due to the instability of the main component under certain conditions.
-
Residual Solvents: Solvents used during the synthesis and purification processes.
Experimental Protocols
The following are detailed, representative experimental protocols for the analysis of this compound using HPLC, GC-MS, and qNMR.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the separation and quantification of this compound and its potential non-volatile impurities.
-
Instrumentation: A high-performance liquid chromatography system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile (A) and water with 0.1% formic acid (B).
-
Gradient Program: Start with 30% A, increase to 90% A over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the analysis of volatile and semi-volatile impurities, including residual solvents.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.[3]
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 20:1).
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-400 amu.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Method
This method provides a highly accurate purity assessment without the need for a specific reference standard of this compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., DMSO-d₆).
-
Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32).
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the internal standard into an NMR tube.
-
Accurately weigh a specific amount of the this compound sample into the same NMR tube.
-
Add the deuterated solvent to dissolve both components completely.
-
-
Data Processing:
-
Acquire the ¹H NMR spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Conclusion
The purity assessment of this compound can be effectively performed using HPLC, GC-MS, and qNMR. HPLC is a versatile and robust method for the simultaneous analysis of the main component and a wide range of non-volatile impurities. GC-MS offers high resolution for volatile and semi-volatile impurities and is an excellent complementary technique.[6] qNMR serves as a primary method for obtaining a highly accurate and precise purity value without the need for a specific reference standard of the analyte.[5] The selection of the most appropriate method or combination of methods will depend on the specific requirements of the analysis, including the expected impurity profile and the desired level of accuracy.
References
A Comparative Guide to the X-ray Crystal Structure and Biological Activity of 4-Chloro-8-(trifluoromethyl)quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-chloro-8-(trifluoromethyl)quinoline derivatives, focusing on their X-ray crystal structures and biological activities. The strategic placement of a chlorine atom at the 4-position and a trifluoromethyl group at the 8-position of the quinoline scaffold provides a key intermediate for the synthesis of a diverse range of potentially therapeutic compounds. This document summarizes key experimental data, provides detailed methodologies for cited experiments, and visualizes essential workflows and relationships to support researchers in the fields of medicinal chemistry and drug development.
Data Presentation: Crystallographic and Biological Activity Data
The following tables summarize the crystallographic data for a representative this compound derivative and compare the in vitro biological activity of various quinoline derivatives against malarial parasites and cancer cell lines.
Table 1: Crystallographic Data for (E)-4-(2-(3-bromo-4-methoxybenzylidene)hydrazinyl)-8-(trifluoromethyl)quinoline (Compound 6d)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.0716(7) |
| b (Å) | 14.5234(8) |
| c (Å) | 13.0461(7) |
| α (°) G | 90 |
| β (°) ** | 110.745(7) |
| γ (°) | 90 |
| Volume (ų) | 1784.5(2) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.765 |
| Absorption Coefficient (mm⁻¹) ** | 2.978 |
| F(000) | 928 |
Data obtained from the single-crystal X-ray diffraction analysis of compound 6d.
Table 2: Selected Bond Lengths for Compound 6d
| Bond | Length (Å) |
| C1-F1 | 1.338(4) |
| C1-F2 | 1.332(4) |
| C1-F3 | 1.335(4) |
| C1-C10 | 1.503(5) |
| N1-C9 | 1.315(4) |
| N1-C2 | 1.369(4) |
| N2-N3 | 1.373(3) |
| N2-C5 | 1.289(4) |
Table 3: Selected Bond Angles for Compound 6d
| Angle | Value (°) |
| F2-C1-F3 | 106.3(3) |
| F2-C1-F1 | 106.4(3) |
| F3-C1-F1 | 106.3(3) |
| F2-C1-C10 | 112.0(3) |
| F3-C1-C10 | 112.2(3) |
| F1-C1-C10 | 113.3(3) |
| C9-N1-C2 | 117.8(3) |
| C5-N2-N3 | 116.8(3) |
Table 4: Comparative in vitro Antimalarial Activity of Quinoline Derivatives
| Compound | P. falciparum Strain | IC₅₀ (µM) | Reference |
| 2,8-bis(trifluoromethyl)quinoline derivative | W2 (chloroquine-resistant) | 0.083 | [1] |
| Chloroquine | W2 (chloroquine-resistant) | 0.25 | [1] |
| Quinoline-sulfonamide hybrid | W2 (chloroquine-resistant) | 0.09 | [1] |
| Chloroquine | (chloroquine-resistant) | >0.55 | [1] |
| Sulfadoxine | W2 (chloroquine-resistant) | 15.0 | [1] |
Table 5: Comparative in vitro Anticancer Activity of Quinoline Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Quinoline-based dihydrazone (3b) | MCF-7 (Breast) | 7.016 | [2] |
| Quinoline-based dihydrazone (3c) | MCF-7 (Breast) | 7.05 | [2] |
| 5-Fluorouracil (5-FU) | MCF-7 (Breast) | >34.32 | [2] |
| Quinoline derivative 91b1 | AGS (Gastric) | 4.28 µg/mL | |
| Cisplatin | AGS (Gastric) | 13.00 µg/mL | |
| Quinoline derivative 91b1 | KYSE150 (Esophageal) | 4.17 µg/mL | |
| Cisplatin | KYSE150 (Esophageal) | 13.2 µg/mL |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound derivatives are crucial for reproducibility and further development.
Synthesis of (E)-4-(2-benzylidenehydrazinyl)-8-(trifluoromethyl)quinoline Derivatives
A key intermediate, 4-hydrazinyl-8-(trifluoromethyl)quinoline, is first synthesized by reacting this compound with hydrazine hydrate in ethanol under reflux conditions. Subsequently, the desired (E)-4-(2-benzylidenehydrazinyl)-8-(trifluoromethyl)quinoline derivatives are obtained by treating the intermediate with various substituted benzaldehydes in ethanol at reflux.
Single-Crystal X-ray Diffraction Analysis
For the determination of the crystal structure, a suitable single crystal of the compound is mounted on a diffractometer. The data is collected at a specific temperature using a particular radiation source (e.g., Mo Kα). The structure is then solved using direct methods and refined by full-matrix least-squares on F².
In Vitro Antimalarial Assay
The antimalarial activity of the synthesized compounds is typically evaluated against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. The half-maximal inhibitory concentration (IC₅₀) is determined using methods such as the [³H]-hypoxanthine incorporation assay, which measures the inhibition of parasite proliferation.
In Vitro Anticancer Assay (MTT Assay)
The cytotoxic effects of the compounds on various cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key processes and relationships relevant to the study of this compound derivatives.
References
Comparative In Vitro Efficacy of 4-Chloroquinoline Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of various 4-chloroquinoline derivatives. The data presented is compiled from multiple studies and is intended to serve as a resource for identifying promising lead compounds for further investigation.
This guide summarizes quantitative data on the antiplasmodial and cytotoxic activities of a range of 4-chloroquinoline derivatives. Detailed experimental protocols for the key assays are provided to ensure reproducibility and aid in the design of future experiments. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the mechanisms of action and experimental designs.
Quantitative Efficacy Data
The following tables summarize the in vitro efficacy of various 4-chloroquinoline derivatives against Plasmodium falciparum strains and human breast cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) are key parameters used to quantify the potency of these compounds.
Table 1: Antiplasmodial Activity of 4-Chloroquinoline Derivatives against P. falciparum
| Compound Name/Number | P. falciparum Strain | IC50 (nM) | Reference Compound | IC50 (nM) |
| tert-buty(1-((3-((7-chloroquinolin-4-yl)amino)propyl)amino)-4-methyl-1-oxopenta-2-yl)carbamate | Not Specified | 1110 (as mg/mL) | Chloroquine diphosphate | 840 (as mg/mL) |
| tert-butyl 2-((3-((7-chloroquinolin-4-yl)amino)propyl)carbamoyl)pyrrolidine-1-carboxylate | Not Specified | 1300 (as mg/mL) | Chloroquine diphosphate | 840 (as mg/mL) |
| Compound 3e | K1 (CQ-resistant) | 1.0 | Chloroquine | 36 (relative fold) |
| Compound 1m | Not Specified | ED50: 2.062 mg/kg (in vivo) | Amodiaquine | ED50: 1.18 mg/kg (in vivo) |
| Compound 1o | Not Specified | ED50: 2.231 mg/kg (in vivo) | Amodiaquine | ED50: 1.18 mg/kg (in vivo) |
| Compound 2c | Not Specified | ED50: 1.431 mg/kg (in vivo) | Amodiaquine | ED50: 1.18 mg/kg (in vivo) |
| Compound 2j | Not Specified | ED50: 1.623 mg/kg (in vivo) | Amodiaquine | ED50: 1.18 mg/kg (in vivo) |
Note: Some IC50 values were reported in mg/mL and are presented as such. In vivo ED50 values are included for context where in vitro data was not specified in the source.
Table 2: Cytotoxic Activity of 4-Aminoquinoline Derivatives against Human Breast Cancer Cell Lines
| Compound Name/Number | Cell Line | GI50 (µM) | Reference Compound | GI50 (µM) |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 | Chloroquine | 24.36 |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF-7 | 36.77 | Chloroquine | 20.72 |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | Not specified, but more potent than Chloroquine | Chloroquine | 20.72 |
| N1-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine (Compound 4 ) | MDA-MB-468 | 11.01 | Chloroquine | 24.36 |
| N1-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine (Compound 4 ) | MCF-7 | 51.57 | Chloroquine | 20.72 |
| N,N′-bis-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine (Compound 10 ) | MDA-MB-468 | 7.35 | Chloroquine | 24.36 |
| N,N′-bis-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine (Compound 10 ) | MCF-7 | 14.80 | Chloroquine | 20.72 |
Experimental Protocols
In Vitro Antiplasmodial Susceptibility Testing: SYBR Green I-based Assay
This method is widely used to determine the 50% inhibitory concentration (IC50) of antimalarial compounds against P. falciparum.
1. Materials:
-
P. falciparum strains (e.g., chloroquine-sensitive 3D7, chloroquine-resistant Dd2 or K1)
-
Human erythrocytes (O+)
-
Complete Medium (CM): RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum or 0.5% Albumax I.
-
Test compounds and control drugs (e.g., Chloroquine)
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I)
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Incubator (37°C)
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
2. Procedure:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in T25 or T75 flasks at a 2-5% hematocrit in Complete Medium at 37°C in a gassed chamber. Synchronize cultures to the ring stage for the assay.
-
Drug Dilution: Prepare serial dilutions of the test compounds and control drugs in CM in a separate 96-well plate.
-
Assay Plate Preparation: Transfer 100 µL of each drug dilution to the black, clear-bottom 96-well assay plate in triplicate. Include wells for a drug-free control (parasitized red blood cells) and a background control (uninfected red blood cells).
-
Assay Initiation: Dilute the synchronized ring-stage parasite culture to a final parasitemia of 0.5-1% and a hematocrit of 2% in CM. Add 100 µL of this parasite suspension to each well of the drug plate.
-
Incubation: Incubate the plate for 72 hours at 37°C in a gassed chamber.
-
Lysis and Staining: Following incubation, add 100 µL of SYBR Green I lysis buffer to each well. Incubate the plate in the dark at room temperature for 1 hour.
-
Fluorescence Measurement: Read the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Subtract the background fluorescence (uninfected red blood cells) from all readings. Normalize the data to the drug-free control (100% growth). Calculate the IC50 values by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Cytotoxicity Testing: MTT Assay
The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.
1. Materials:
-
Human breast cancer cell lines (e.g., MCF-7, MDA-MB-468)
-
Appropriate cell culture medium (e.g., RPMI 1640 or DMEM) with 10% fetal bovine serum (FBS) and antibiotics.
-
Test compounds and a positive control (e.g., Doxorubicin).
-
96-well flat-bottom microplates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
Microplate reader (absorbance at 570 nm).
2. Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of fresh medium containing the desired concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the GI50 (the concentration that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for evaluating 4-chloroquinoline derivatives and the key signaling pathways they are known to modulate.
Unraveling the Biological Targets of 4-Chloro-8-(Trifluoromethyl)quinoline Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the biological targets of novel chemical entities is paramount in the quest for new therapeutics. Derivatives of 4-chloro-8-(trifluoromethyl)quinoline represent a promising class of compounds with potential applications in treating a range of diseases, from cancer to malaria. This guide provides a comparative analysis of the biological targets of these derivatives, supported by available experimental data and detailed methodologies for key assays.
While direct and extensive research on the biological targets of this compound derivatives is still emerging, studies on closely related analogues, particularly those with the trifluoromethyl group at different positions or as part of a substituent, offer significant insights into their potential mechanisms of action. This guide will focus on the two primary therapeutic areas where these compounds have shown promise: oncology and anti-malarial applications.
Anticancer Activity: Targeting Key Cellular Pathways
Quinoline derivatives have been extensively investigated for their anticancer properties, with several compounds entering clinical trials. The inclusion of a trifluoromethyl group can enhance a molecule's metabolic stability and cell permeability, making it a desirable feature in drug design. For derivatives of this compound, the likely biological targets in cancer cells are multifaceted, involving the inhibition of crucial enzymes and disruption of essential cellular processes.
Potential Anticancer Targets:
-
Histone Deacetylases (HDACs): One study has identified a trifluoromethyl quinoline derivative as an inhibitor of HDAC1. HDACs are critical enzymes in epigenetic regulation, and their inhibition can lead to the reactivation of tumor suppressor genes.
-
Tyrosine Kinases: Various quinoline derivatives are known to inhibit tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGF-RTK), which are often dysregulated in cancer.
-
Topoisomerase II: This enzyme is essential for DNA replication and is a validated target for several anticancer drugs. Fluoroquinolones, a related class of compounds, have been shown to affect topoisomerase II activity.
-
Tubulin Polymerization: Disruption of microtubule dynamics is a proven strategy in cancer therapy. Certain 2-(trifluoromethyl)quinolin-4-amine derivatives have been identified as inhibitors of tubulin polymerization.
-
Induction of Reactive Oxygen Species (ROS): Some fluorinated quinoline analogues have been shown to induce ROS in cancer cells, leading to oxidative stress and cell death.
Comparative Data on Anticancer Activity of Related Quinoline Derivatives:
| Derivative Class | Cancer Cell Line | IC50 (µM) | Putative Target/Mechanism |
| 6-(2-(Trifluoromethyl)phenyl)quinoline | MDA-MB-468 (Breast) | 2.5 - 5 | Induction of ROS |
| 6-(2-(Trifluoromethyl)phenyl)quinoline | MCF-7 (Breast) | 5 - 60 | Induction of ROS |
| 2-(Trifluoromethyl)quinolin-4-amine | Various | Not Specified | Tubulin Polymerization Inhibition |
| Trifluoromethyl quinoline derivative | HeLa (Cervical) | Not Specified | HDAC1 Inhibition |
Anti-malarial Activity: Disrupting Heme Detoxification
The 4-aminoquinoline scaffold is the backbone of several important anti-malarial drugs, including chloroquine. The mechanism of action for these compounds is well-established and involves the disruption of a critical detoxification pathway in the malaria parasite, Plasmodium falciparum.
Primary Anti-malarial Target:
-
Inhibition of Hemozoin Formation: During its lifecycle in human red blood cells, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. 4-aminoquinoline derivatives are believed to interfere with this process by capping the growing hemozoin crystal, leading to a buildup of toxic heme and parasite death.
Comparative Data on Anti-malarial Activity of a Related 4-Amino-7-(Trifluoromethyl)quinoline Derivative:
| Derivative | Plasmodium falciparum Strain | IC50 (nM) | Target/Mechanism |
| 4-Amino-7-(trifluoromethyl)quinoline analogue | D10 (Chloroquine-sensitive) | Varies based on side chain | Inhibition of β-hematin (hemozoin) formation |
Experimental Protocols
In Vitro Anticancer Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
In Vitro Anti-malarial Assay (SYBR Green I-based Fluorescence Assay)
This assay measures the proliferation of P. falciparum in red blood cells.
Methodology:
-
Parasite Culture: Chloroquine-sensitive (e.g., 3D7) and -resistant (e.g., K1) strains of P. falciparum are cultured in human red blood cells in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Drug Plating: The test compounds are serially diluted in a 96-well plate.
-
Parasite Addition: Synchronized ring-stage parasites are added to the wells to achieve a final parasitemia of 0.5-1% and a hematocrit of 2%.
-
Incubation: The plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: The cells are lysed, and the parasite DNA is stained with SYBR Green I dye.
-
Fluorescence Measurement: Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The IC50 values are determined by analyzing the fluorescence intensity as a function of drug concentration.
Hemozoin (β-Hematin) Inhibition Assay
This cell-free assay assesses the ability of a compound to inhibit the formation of β-hematin.
Methodology:
-
Reaction Mixture: A solution of hemin chloride in DMSO is added to a buffer at acidic pH (e.g., 0.5 M sodium acetate, pH 4.8).
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Initiation of Polymerization: The reaction is initiated by the addition of a saturated solution of a long-chain fatty acid (e.g., oleic acid) or by heat.
-
Incubation: The mixture is incubated at 37°C for 18-24 hours to allow for β-hematin formation.
-
Quantification: The amount of β-hematin formed is quantified by measuring the absorbance of the remaining monomeric heme after centrifugation and washing steps.
-
Data Analysis: The IC50 value for the inhibition of β-hematin formation is calculated.
Visualizing the Pathways and Workflows
Figure 1. Potential anticancer mechanisms of this compound derivatives.
Figure 2. Mechanism of action of 4-aminoquinoline derivatives against malaria parasites.
Figure 3. General workflow for in vitro and cell-free biological assays.
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 4-Chloro-8-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 4-chloro-8-(trifluoromethyl)quinoline. The information presented is based on established analytical principles and data from the analysis of structurally similar quinoline derivatives. This document is intended to serve as a practical guide for selecting the most appropriate analytical technique and for developing specific methods for this compound.
Data Presentation: A Comparative Summary
The selection of an analytical method hinges on various factors including sensitivity, selectivity, speed, and the nature of the analyte. Below is a summary of expected performance characteristics for HPLC and GC-MS in the analysis of this compound.
| Parameter | HPLC | GC-MS |
| Instrumentation | HPLC with UV or MS Detector | Gas Chromatograph with Mass Spectrometer |
| Typical Column | C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm) | DB-5MS (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Mobile/Carrier Gas | Gradient of Acetonitrile and Water | Helium |
| Sample Derivatization | Generally not required | May be required for improved volatility/thermal stability |
| Limit of Detection (LOD) | ng/mL to µg/mL range | pg/mL to ng/mL range |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range | pg/mL to ng/mL range |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Primary Applications | Quantitative analysis in various matrices, purity assessment | Trace level quantification, impurity identification |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and validation of any analytical method. The following are representative methodologies for the analysis of this compound using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reverse-phase HPLC method coupled with UV detection, a common approach for the analysis of quinoline derivatives.[1][2]
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B). A typical gradient could be:
-
0-5 min: 30% A
-
5-20 min: 30% to 70% A
-
20-25 min: 70% A
-
25-30 min: 30% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Dissolve or dilute samples in the mobile phase to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol describes a GC-MS method suitable for the analysis of volatile and semi-volatile compounds like quinoline derivatives.[3][4][5]
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
2. Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column such as a DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Transfer Line Temperature: 280 °C.
-
Scan Mode: Full scan (e.g., m/z 50-400) for qualitative analysis and impurity profiling, or Selected Ion Monitoring (SIM) for quantitative analysis.
4. Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent like dichloromethane or ethyl acetate at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution to generate a calibration curve.
-
If necessary, derivatization can be performed to improve the volatility and thermal stability of the analyte.
-
Extract the analyte from the sample matrix using an appropriate technique such as liquid-liquid extraction or solid-phase extraction.
-
Concentrate the extract and reconstitute in the injection solvent.
Visualizing the Methodologies
Diagrams can aid in understanding the workflow and fundamental principles of each analytical technique.
Caption: General analytical workflow for chromatographic methods.
Caption: Fundamental principles of HPLC and GC-MS.
References
- 1. mdpi.com [mdpi.com]
- 2. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. madison-proceedings.com [madison-proceedings.com]
- 5. madison-proceedings.com [madison-proceedings.com]
A Comparative Analysis of the Reactivity of 4-Chloro-8-(Trifluoromethyl)quinoline in Key Organic Reactions
For researchers, scientists, and professionals in drug development, understanding the reactivity of substituted haloquinolines is paramount for the efficient synthesis of novel chemical entities. This guide provides a detailed comparison of the reactivity of 4-chloro-8-(trifluoromethyl)quinoline with other haloquinolines, such as 4-chloroquinoline and 2-chloroquinoline, in three fundamental reaction classes: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination. This analysis is supported by experimental data and detailed protocols to inform synthetic strategy and reaction optimization.
The quinoline scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it at various positions is crucial for developing new therapeutic agents. The reactivity of haloquinolines is significantly influenced by the nature and position of the halogen atom, as well as the electronic effects of other substituents on the quinoline ring. The presence of a strongly electron-withdrawing trifluoromethyl (-CF3) group at the 8-position of 4-chloroquinoline is expected to modulate its reactivity in predictable ways.
The Influence of the 8-Trifluoromethyl Group
The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. Its presence at the 8-position of the quinoline ring has two main effects on the reactivity at the 4-position:
-
Electronic Effect: The -CF3 group withdraws electron density from the entire quinoline ring system through the inductive effect. This deactivation of the ring can influence the rate of palladium-catalyzed cross-coupling reactions by making the oxidative addition step more challenging. Conversely, for nucleophilic aromatic substitution, this electron withdrawal enhances the electrophilicity of the carbon atom at the 4-position, making it more susceptible to nucleophilic attack.
-
Steric Effect: The trifluoromethyl group is sterically bulky. Its presence at the 8-position, in proximity to the 4-position, can hinder the approach of bulky nucleophiles or catalytic complexes, potentially slowing down reaction rates.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of haloquinolines, particularly at the 2- and 4-positions, which are activated by the ring nitrogen.[1] The reaction proceeds via a Meisenheimer intermediate, and its rate is enhanced by electron-withdrawing groups that stabilize this intermediate.
Based on electronic effects, this compound is expected to be more reactive than unsubstituted 4-chloroquinoline in SNAr reactions. The strong electron-withdrawing -CF3 group at the 8-position further depletes electron density at the C4-position, making it more electrophilic and accelerating the rate of nucleophilic attack. However, steric hindrance from the bulky -CF3 group can counteract this electronic activation, especially with larger nucleophiles.
A study on the reaction of substituted 4-chloroquinolines with 1,2,4-triazole qualitatively showed that an 8-CF3 substituent has a rate-depressing effect, which was attributed to steric inhibition of solvation.[2] This suggests a delicate balance between electronic activation and steric hindrance.
Table 1: Comparison of Reactivity in Nucleophilic Aromatic Substitution with Amines
| Haloquinoline | Nucleophile | Conditions | Reaction Time (h) | Yield (%) | Reference |
| 4-Chloroquinoline | Aniline | Neat, 150 °C | 6 | ~70-80 | [3] |
| 4,7-Dichloroquinoline | Butylamine | Neat, 120-130 °C | 6 | High | [4] |
| 2-Chloroquinoline | Aniline | Neat, 180-200 °C | 24 | Moderate | [5] |
| This compound | Aniline | Ethanol, HCl, reflux | - | - | [6] |
Note: Direct quantitative comparative data for this compound under the same conditions as other haloquinolines is limited in the literature. The provided data is illustrative of typical conditions and outcomes.
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. The reactivity of aryl halides in this reaction generally follows the order I > Br > Cl > F, which is related to the bond dissociation energy of the carbon-halogen bond.[4] Therefore, chloroquinolines are generally less reactive than their bromo- and iodo- counterparts and often require more forcing conditions or specialized catalyst systems.[7]
The electron-withdrawing -CF3 group at the 8-position of 4-chloroquinoline is expected to decrease the electron density of the quinoline ring, which can make the oxidative addition of the palladium(0) catalyst to the C-Cl bond more difficult, thus slowing down the reaction rate compared to unsubstituted 4-chloroquinoline.
Table 2: Comparison of Reactivity in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Haloquinoline | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Chloroquinoline | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 100 | ~70-80 | [8] |
| 2-Chloroquinoline | Pd(OAc)2/SPhos | K3PO4 | Dioxane/H2O | 100 | High | [7] |
| This compound | Pd(PPh3)4 | Na2CO3 | DMF/H2O | 90 | - | [9] |
Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of the aryl halide is a crucial factor, with chlorides being less reactive than bromides and iodides.[10][11]
The electronic effect of the 8-trifluoromethyl group is expected to play a similar role as in the Suzuki coupling, potentially decreasing the rate of the Buchwald-Hartwig amination of this compound compared to 4-chloroquinoline due to the deactivation of the C-Cl bond towards oxidative addition.
Table 3: Comparison of Reactivity in Buchwald-Hartwig Amination with Aniline
| Haloquinoline | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Chloroquinoline | Pd2(dba)3/BINAP | NaOtBu | Toluene | 80 | ~80-90 | [10] |
| 2-Chloroquinoline | Pd(OAc)2/XPhos | K3PO4 | Toluene | 110 | High | [12] |
| 6-Bromo-4-(trifluoromethyl)quinoline | Pd(OAc)2/Xantphos | Cs2CO3 | Dioxane | 110 | 60-88 | [13] |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (Amination)
A mixture of the respective chloroquinoline (1.0 equiv.) and the amine (1.2-2.0 equiv.) is heated in a suitable solvent (e.g., ethanol, DMF, or neat) with or without a base (e.g., K2CO3, NaHCO3) at temperatures ranging from 80 to 150 °C.[4] The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
General Protocol for Suzuki-Miyaura Coupling
To a degassed solution of the chloroquinoline (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K2CO3, Cs2CO3, K3PO4; 2.0-3.0 equiv.) in a suitable solvent system (e.g., dioxane/water, toluene/water, DMF/water) is added a palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2 with a ligand; 2-5 mol%).[7][14] The mixture is heated at 80-110 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the chloroquinoline (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd2(dba)3, Pd(OAc)2; 1-5 mol%), a phosphine ligand (e.g., BINAP, Xantphos, XPhos; 2-10 mol%), and a base (e.g., NaOtBu, Cs2CO3; 1.4 equiv.).[15][16] Anhydrous, degassed solvent (e.g., toluene, dioxane) is added, and the mixture is heated at 80-120 °C until the reaction is complete (monitored by TLC or LC-MS). After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography.
Visualizing Reaction Workflows
Figure 1: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
The reactivity of this compound is governed by a balance of electronic and steric effects. The strong electron-withdrawing nature of the 8-trifluoromethyl group enhances the electrophilicity of the C4-position, suggesting a higher reactivity in nucleophilic aromatic substitution reactions compared to unsubstituted 4-chloroquinoline, although this can be tempered by steric hindrance. In contrast, for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, the electron-withdrawing effect is expected to decrease the reactivity of the C-Cl bond towards oxidative addition, making this compound a more challenging substrate than 4-chloroquinoline.
The selection of appropriate reaction conditions, including the choice of catalyst, ligand, base, and solvent, is critical to achieving successful outcomes with this and other haloquinolines. The provided protocols offer a general starting point for the synthesis and functionalization of these important heterocyclic scaffolds. Further quantitative studies are needed to provide a more precise comparison of the reactivity of this compound.
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 23779-97-7 | Benchchem [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. research.rug.nl [research.rug.nl]
Safety Operating Guide
Proper Disposal of 4-Chloro-8-(trifluoromethyl)quinoline: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-Chloro-8-(trifluoromethyl)quinoline, a halogenated quinoline derivative. Adherence to these protocols is essential to minimize environmental impact and ensure a safe laboratory environment.
I. Immediate Safety and Hazard Profile
This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[1] Before handling, it is crucial to be familiar with the compound's safety profile, summarized in the table below.
| Parameter | Value | Reference |
| CAS Number | 23779-97-7 | [1] |
| Molecular Formula | C10H5ClF3N | [2] |
| Molecular Weight | 231.61 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 78-82 °C | |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | |
| Storage | Store in a cool, dry, and well-ventilated place in a tightly sealed container. | [1][3] |
II. Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following personal protective equipment is mandatory:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]
-
Hand Protection: Use chemically impermeable gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1]
-
Respiratory Protection: In case of dust or aerosol formation, use a NIOSH-approved respirator.
III. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. As a halogenated organic compound, it must be segregated from non-halogenated waste streams.[4][5]
1. Waste Segregation and Collection:
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, clearly labeled, and leak-proof container.[3][6] The container should be made of a material compatible with halogenated organic compounds (e.g., polyethylene).
-
Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including "Halogenated Organic Waste" and the specific chemical name, "this compound".[4][6]
-
Waste Types: This includes:
-
Unused or expired solid this compound.
-
Solutions containing dissolved this compound.
-
Contaminated materials such as gloves, absorbent pads, and disposable labware.[3]
-
2. Decontamination of Laboratory Glassware:
-
Initial Rinse: Rinse glassware that has been in contact with this compound with a suitable organic solvent, such as acetone or ethanol.[3]
-
Collect Rinse Solvent: This initial rinse solvent is now considered hazardous waste and must be collected in the designated halogenated organic waste container.[3]
-
Subsequent Cleaning: After the initial decontamination rinse, the glassware can be washed using standard laboratory procedures.
3. Spill Management:
-
Small Spills: For small spills, use an inert absorbent material to soak up the substance.[7] Place the absorbent material in a sealed bag and dispose of it in the designated halogenated organic waste container.[4]
-
Large Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.
-
Ventilation: Ensure adequate ventilation during the cleanup of any spills.
4. Storage of Waste:
-
Secure Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][8]
-
Secondary Containment: It is best practice to store the waste container in a secondary containment unit to prevent the spread of material in case of a leak.
-
Accumulation Time: Adhere to your institution's and local regulations regarding the maximum amount of hazardous waste that can be accumulated and the time limits for storage.
5. Final Disposal:
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
Regulatory Compliance: Ensure that the disposal process is in full compliance with all local, state, and federal regulations for hazardous waste.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. lobachemie.com [lobachemie.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Safeguarding Your Research: Essential Safety and Handling Protocols for 4-Chloro-8-(trifluoromethyl)quinoline
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for 4-Chloro-8-(trifluoromethyl)quinoline, a compound that requires careful management in a laboratory setting. Adherence to these procedural guidelines is critical for ensuring personal safety and maintaining a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause significant irritation.[1][2] The primary routes of exposure are inhalation, skin contact, and eye contact.[1] Proper use of Personal Protective Equipment (PPE) is the first line of defense against accidental exposure.
Hazard Summary:
| Hazard Classification | Description |
|---|---|
| Skin Irritation | Causes skin irritation.[1][2] |
| Eye Irritation | Causes serious eye irritation.[1][2] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] |
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specifications | Rationale |
|---|---|---|
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields or a face shield.[3] | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Hand Protection | Wear chemical-impermeable gloves (e.g., Nitrile, Neoprene).[1][4] | Prevents skin contact which can lead to irritation.[1][2] |
| Body Protection | Wear a lab coat, chemical-resistant apron, or coveralls.[5] | Protects against contamination of personal clothing and skin. |
| Respiratory Protection | Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or if dusts/aerosols are generated.[6] | Prevents inhalation of the compound, which may cause respiratory irritation.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
Safe handling of this compound requires a controlled environment and methodical procedures to minimize exposure risk.
Experimental Workflow:
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][7] Keep it away from incompatible materials and foodstuff containers.[1] The storage area should be locked up.[1][6]
Emergency and Disposal Plan
Accidents can happen, and a clear, actionable plan is essential for responding to spills and for the proper disposal of waste.
Emergency First-Aid Measures:
| Exposure Route | First-Aid Procedure |
|---|---|
| If Inhaled | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1] |
| In Case of Skin Contact | Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[1] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][8] |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Call a physician or Poison Control Center immediately.[3] |
Spill and Disposal Protocol:
Disposal Considerations: Dispose of the contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1] Do not allow the chemical to enter drains or water sources.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
